molecular formula C7H5IN2OS B11836313 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B11836313
M. Wt: 292.10 g/mol
InChI Key: QBSGNYNCWVTHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H5IN2OS and its molecular weight is 292.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2OS

Molecular Weight

292.10 g/mol

IUPAC Name

7-iodo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5IN2OS/c1-3-9-5-4(8)2-12-6(5)7(11)10-3/h2H,1H3,(H,9,10,11)

InChI Key

QBSGNYNCWVTHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC=C2I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (CAS Number: 1823542-87-5), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, its structural components are rooted in the well-established and biologically active thieno[3,2-d]pyrimidine scaffold. This guide will delve into the foundational chemistry of this scaffold, propose a robust synthetic pathway for the title compound, and explore its potential applications based on the rich history of its analogs.

The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The thieno[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered substantial interest from medicinal chemists. This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Derivatives of thieno[3,2-d]pyrimidine have been extensively investigated and have shown promise as:

  • Anticancer Agents: These compounds have been designed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] By inhibiting CDKs, these molecules can arrest the proliferation of cancer cells. Furthermore, some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.

  • Sirtuin Inhibitors: Sirtuins are a class of enzymes that play a critical role in cellular processes like aging, metabolism, and DNA repair. Potent inhibitors of SIRT1, SIRT2, and SIRT3 have been developed based on the thieno[3,2-d]pyrimidine scaffold.[2]

  • Bioisosteric Analogs: The thieno[3,2-d]pyrimidine core can serve as a bioisostere for other aromatic systems, such as quinazolines, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of known bioactive molecules.[3]

The subject of this guide, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, incorporates key features that make it a valuable asset for further drug discovery efforts. The iodo group at the 7-position provides a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methyl group at the 2-position and the hydroxyl group at the 4-position (which can exist in its tautomeric keto form) also offer opportunities for structural modification to optimize biological activity and physicochemical properties.

Physicochemical Properties and Data Presentation

While extensive experimental data for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is not yet widely published, its basic properties can be calculated or inferred from its structure.

PropertyValueSource
CAS Number 1823542-87-5Internal
Molecular Formula C₇H₅IN₂OSMolCore[4]
Molecular Weight 308.09 g/mol Calculated
Appearance Expected to be a solidInferred
Solubility Likely soluble in organic solvents like DMSO and DMFInferred

Proposed Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

A plausible synthetic route to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol can be designed based on established methods for the synthesis of the thieno[3,2-d]pyrimidine core. A common and effective strategy involves the cyclization of a substituted 3-aminothiophene-2-carboxylate.

The proposed multi-step synthesis is outlined below:

Synthesis_of_7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol start Commercially Available Starting Materials step1 Step 1: Gewald Reaction start->step1 Ethyl cyanoacetate, Sulfur, Acetaldehyde, Base (e.g., Morpholine) step2 Step 2: Iodination step1->step2 Intermediate A: Ethyl 2-amino-4-methyl thiophene-3-carboxylate step3 Step 3: Cyclization step2->step3 Intermediate B: Ethyl 2-amino-5-iodo-4-methyl thiophene-3-carboxylate Reagent: N-Iodosuccinimide (NIS) product 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol step3->product Reagent: Formamide High Temperature

Caption: Proposed synthetic workflow for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Intermediate A)

This initial step utilizes the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.

  • To a stirred solution of ethyl cyanoacetate and acetaldehyde in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate (Intermediate B)

This step involves the regioselective iodination of the thiophene ring.

  • Dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate.

Step 3: Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

The final step is the cyclization of the aminothiophene intermediate to form the pyrimidinone ring.

  • Heat a mixture of Ethyl 2-amino-5-iodo-4-methylthiophene-3-carboxylate and formamide at a high temperature (e.g., 180-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy - A singlet corresponding to the methyl group protons (around 2.5 ppm).- A singlet for the proton on the thiophene ring.- A broad singlet for the N-H proton of the pyrimidinone ring (may be exchangeable with D₂O).- A signal for the hydroxyl proton in the enol tautomer.
¹³C NMR Spectroscopy - Resonances for the methyl carbon, the carbons of the thienopyrimidine core, and the carbonyl carbon. The carbon bearing the iodine atom will show a characteristic shift.
Mass Spectrometry (MS) - The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 308.09. The isotopic pattern will be characteristic of an iodine-containing compound.
Infrared (IR) Spectroscopy - A characteristic C=O stretching frequency for the pyrimidinone ring (around 1650-1700 cm⁻¹).- N-H and O-H stretching vibrations.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound.

Applications in Drug Discovery and Development

The strategic placement of the iodine atom on the thieno[3,2-d]pyrimidine scaffold of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol makes it a highly attractive building block for the synthesis of more complex molecules through various transition metal-catalyzed cross-coupling reactions.

Applications_in_Drug_Discovery start 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald heck Heck Coupling (Alkenes) start->heck product1 Diverse Libraries of Substituted Thienopyrimidines suzuki->product1 sonogashira->product1 buchwald->product1 heck->product1 screening High-Throughput Screening product1->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Preclinical/Clinical Candidates hit_to_lead->candidate

Caption: Potential drug discovery workflow utilizing 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

This versatility allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core, which is a cornerstone of modern medicinal chemistry. By introducing a variety of substituents at the 7-position, researchers can modulate the compound's steric and electronic properties to enhance its binding affinity and selectivity for a specific biological target.

Given the known activities of related thieno[3,2-d]pyrimidines, this compound is a prime candidate for derivatization and screening in assays for:

  • Kinase Inhibition: The synthesized library of derivatives can be screened against a panel of kinases to identify novel inhibitors for cancer therapy.

  • Antiproliferative Activity: Cellular assays using various cancer cell lines can be employed to assess the anticancer potential of the new compounds.[1]

  • Enzyme Inhibition: Screening against enzymes like sirtuins could lead to the discovery of new therapeutic agents for metabolic or age-related diseases.[2]

Conclusion

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a promising, yet underexplored, chemical entity. Its thieno[3,2-d]pyrimidine core is a well-validated scaffold in drug discovery, and the presence of a reactive iodine handle provides a gateway to a vast chemical space. The synthetic route proposed in this guide offers a practical approach to accessing this valuable building block. As the fields of medicinal chemistry and drug development continue to evolve, the strategic use of such versatile intermediates will be paramount in the quest for novel and effective therapeutics.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. MDPI. [Link]

Sources

Chemical structure of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

For distribution to researchers, medicinal chemists, and drug development professionals.

This guide provides a comprehensive technical overview of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, a novel heterocyclic compound belonging to the esteemed thieno[3,2-d]pyrimidine class. This family of molecules has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including potent anti-cancer and kinase inhibitory effects.[1][2][3] This document will delve into the chemical structure, predicted physicochemical properties, a proposed synthetic route, and the potential therapeutic applications of this specific analog, grounding the discussion in the established knowledge of the broader thieno[3,2-d]pyrimidine scaffold.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any novel compound is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its reactivity, solubility, and potential for biological interactions.

Chemical Structure

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a fused heterocyclic system where a thiophene ring is fused to a pyrimidine ring. The core "thieno[3,2-d]pyrimidine" indicates the specific orientation of this fusion. The substituents are explicitly defined by the IUPAC name:

  • An iodo group at position 7 of the thiophene ring.

  • A methyl group at position 2 of the pyrimidine ring.

  • A hydroxyl group (enol form) at position 4 of the pyrimidine ring, leading to the "-ol" suffix. This is in tautomeric equilibrium with its keto form, 7-iodo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one.

The chemical structure can be visualized as follows:

Caption: Proposed synthetic workflow for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add diethylamine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours until the starting materials are consumed (monitored by TLC).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired thiophene derivative.

Causality: The Gewald reaction is a classic and efficient method for constructing highly substituted 2-aminothiophenes from a ketone (or in this case, a β-keto ester precursor), an activated nitrile, and elemental sulfur. Diethylamine acts as a base to facilitate the reaction.

Step 2: Iodination of the Thiophene Ring

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Causality: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems like the 2-aminothiophene. The reaction proceeds selectively at the electron-rich 5-position.

Step 3: Acetylation of the Amine

  • Suspend the iodinated thiophene (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the acetylated intermediate.

Causality: The acetylation of the amino group serves to introduce the precursor for the 2-methyl group of the final pyrimidine ring.

Step 4: Cyclization to form the Thieno[3,2-d]pyrimidine Core

  • Heat a mixture of the acetylated compound (1.0 eq) in an excess of formamide at 150-160°C for 4-6 hours. [4]2. Cool the reaction mixture, and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield pure 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Causality: Formamide serves as both a reagent and a solvent in this cyclization step, providing the necessary atoms to form the pyrimidine ring. This is a common and effective method for constructing the thienopyrimidine scaffold.

Potential Therapeutic Applications and Biological Rationale

The thieno[3,2-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [1]

Kinase Inhibition

Numerous thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. [3][5]

  • CDK7 Inhibition : Recent studies have identified thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription. [5]* FAK and FLT-3 Inhibition : The scaffold has also been utilized to develop dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT-3), both of which are implicated in cancer progression and metastasis. [3]* Sirtuin Inhibition : Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, enzymes involved in cellular metabolism and aging. [6] The presence of the iodine atom at the 7-position of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol offers a valuable vector for further chemical modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. [4]

Anticancer and Apoptosis-Inducing Activity

The thieno[3,2-d]pyrimidine core is a common feature in compounds designed to induce apoptosis (programmed cell death) in cancer cells.

  • Tubulin Polymerization Inhibition : Some derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis, similar to the mechanism of action of drugs like MPC-6827. [7][8][9]* Induction of Apoptosis : Specific 4-anilino-N-methylthieno[3,2-d]pyrimidines have been shown to be potent inducers of apoptosis in breast cancer cells. [10] Given these precedents, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a highly promising candidate for screening in various cancer cell lines and kinase inhibitor panels.

Analytical Characterization

To confirm the identity and purity of the synthesized 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, a standard battery of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the aromatic proton on the thiophene ring, and the N-H proton of the pyrimidinone tautomer. Chemical shifts will be influenced by the electron-withdrawing iodine atom.
¹³C NMR Resonances for all seven carbon atoms in the molecule, with characteristic shifts for the carbonyl/enol carbon, the methyl carbon, and the carbons of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₇H₅IN₂OS). The isotopic pattern of iodine would be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Method development would involve optimizing the mobile phase (e.g., acetonitrile/water with a formic acid or TFA modifier) and column (e.g., C18).

Conclusion and Future Directions

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol represents a novel and synthetically accessible member of the pharmacologically significant thieno[3,2-d]pyrimidine family. Based on the extensive body of literature for this scaffold, this compound is a compelling candidate for investigation as a kinase inhibitor and an anticancer agent. The proposed synthetic route provides a clear and logical pathway for its preparation, and the iodine handle at the 7-position offers significant opportunities for further chemical exploration. Future work should focus on the synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant protein kinases to elucidate its biological activity and therapeutic potential.

References

  • Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944–1963.
  • Al-Ostath, A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Sim, T., et al. (2021). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. Journal of Medicinal Chemistry, 64(16), 11934–11957.
  • Lainchbury, M., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry.
  • Loidreau, Y., et al. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. MDPI.
  • Loidreau, Y., et al. (2020). Synthesis of potential bioactive benzo-, pyrido- or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. Sciforum.
  • N/A. (2025). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.
  • Tan, Y., et al. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. PubMed.
  • Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry.
  • N/A. (2009). Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. PubMed.

Sources

Physicochemical Profiling & Structural Elucidation of C7H5IN2OS: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling & Structural Elucidation of C7H5IN2OS Content Type: Technical Monograph / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]

Executive Summary & Strategic Context

In the fragment-based drug discovery (FBDD) landscape, the molecular formula C7H5IN2OS represents a distinct class of halogenated heterocyclic scaffolds.[1] Often encountered as intermediates in the synthesis of kinase inhibitors or as core pharmacophores in antimicrobial research, these molecules present unique characterization challenges due to the presence of the heavy iodine atom and the potential for tautomeric isomerism.[1]

This guide provides a rigorous analytical framework for researchers handling C7H5IN2OS. It moves beyond basic stoichiometry to address the causality of spectral behaviors, offering a self-validating protocol for structural confirmation.[1]

Stoichiometric & Physicochemical Core

The fundamental data below serves as the "Ground Truth" for all subsequent analytical validation. In high-resolution mass spectrometry (HRMS), reliance on Average Molecular Weight leads to calculation errors; Monoisotopic Mass must be the standard.[1]

Table 1: Fundamental Physicochemical Data
PropertyValueTechnical Note
Molecular Formula C₇H₅IN₂OS Carbon (7), Hydrogen (5), Iodine (1), Nitrogen (2), Oxygen (1), Sulfur (1)
Average Molecular Weight 292.098 g/mol Weighted average of all natural isotopes.[1] Used for molarity calculations.[1]
Monoisotopic Mass 291.9167 g/mol Based on ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, ³²S.[1] Critical for Mass Spec.
Heavy Atom Count 12Implies a compact scaffold suitable for fragment libraries.[1]
Estimated LogP 1.8 – 2.5Highly dependent on isomer (Iodine significantly increases lipophilicity).[1]
Hydrogen Bond Donors 1 – 2Typically NH groups in the heterocycle.[1]
Hydrogen Bond Acceptors 3 – 4N, O, and S atoms.[1]
The "Heavy Atom" Effect

The presence of Iodine (Atomic No.[1] 53) dominates the mass defect and isotopic envelope.[1] Unlike Chlorine or Bromine, Iodine is monoisotopic (100% ¹²⁷I).[1]

  • Implication: You will not see an M+2 peak characteristic of Cl/Br.[1] The mass spectrum will show a clean M+ peak, but the mass defect (difference between nominal and exact mass) will be negative or very low due to Iodine's nuclear binding energy.[1]

Structural Isomerism: The Connectivity Challenge

The formula C7H5IN2OS is not a single compound but a "chemical space" containing several medicinal chemistry scaffolds. Distinguishing these requires orthogonal analysis.[1]

Primary Candidates (Scaffolds)
  • Iodinated Benzothiadiazine Derivatives:

    • Structure: 7-Iodo-2H-1,2,4-benzothiadiazin-3(4H)-one.[1]

    • Relevance: Precursors to diuretics and ion channel modulators.[1]

  • Functionalized Benzothiazoles:

    • Structure: 2-Amino-6-iodobenzothiazole-N-oxide or Hydroxylated variants.[1]

    • Relevance: Riluzole analogs; neuroprotective agents.[1]

  • Iodothienopyrimidines:

    • Structure: Isomeric forms containing a thiophene fused to a pyrimidine ring with an N-oxide or ketone functionality.[1]

Analytical Validation Protocols

This section details the step-by-step workflow to confirm the identity of a C7H5IN2OS sample. This is a self-validating system : the results of one method must corroborate the others.[1]

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula and assess fragmentation logic.

  • Solvent System: Dissolve 0.1 mg in MeOH/DMSO (95:5). Iodine-containing compounds can be photosensitive; use amber vials.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Validation Checkpoints:

    • The Parent Ion: Look for m/z 292.9240 [M+H]⁺.[1]

    • The Iodine Loss: Apply collision energy (20-40 eV).[1] You must observe a fragment at m/z 166.0 [M+H - I]⁺.[1] The loss of 126.9 Da is the diagnostic fingerprint of aryl iodides.[1]

    • The "Sulfur" Check: Inspect the M+2 isotope peak (³⁴S).[1] It should be approximately 4.5% of the parent peak intensity.[1] If this ratio is off, you may have an impurity or incorrect assignment.

Protocol B: Nuclear Magnetic Resonance (¹H-NMR)

Objective: Determine the substitution pattern (Regiochemistry).[1]

  • Solvent: DMSO-d₆ is preferred due to the likely poor solubility of the iodinated planar system in CDCl₃.[1]

  • Acquisition: 400 MHz minimum. 64 scans to resolve hyperfine splitting.

  • Interpretation Logic (Causality):

    • Aromatic Region (7.0 - 8.5 ppm):

      • Benzothiadiazine:[1] Expect an ABC or ABX system (3 aromatic protons) if the iodine is on the benzene ring.[1]

      • Thienopyrimidine:[1] Expect a singlet or doublet in the aromatic region (thiophene protons are distinct, usually 7.0-7.8 ppm).[1]

    • Exchangeable Protons (>10 ppm): Broad singlets indicate Amide (-CONH-) or Thioamide/Enol tautomers.[1] D₂O shake is mandatory to confirm.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for structurally elucidating a compound with formula C7H5IN2OS.

StructuralElucidation Sample Unknown Sample (C7H5IN2OS) HRMS Step 1: HRMS (ESI+) Target: 292.9240 m/z Sample->HRMS IsotopeCheck Isotope Pattern Analysis Check M+2 (4.5% for S) No M+2 doublet (Rules out Cl/Br) HRMS->IsotopeCheck Confirm Formula FragCheck Fragmentation (MS/MS) Loss of 127 Da (Iodine)? IsotopeCheck->FragCheck Confirm Iodine NMR Step 2: 1H-NMR (DMSO-d6) FragCheck->NMR If Validated AromaticPattern Aromatic Region Analysis (7.0 - 8.5 ppm) NMR->AromaticPattern Benzothiazole Pattern: 3 Ar-H (ABX) Candidate: Iodobenzothiazole AromaticPattern->Benzothiazole 3 Protons Thienopyrimidine Pattern: 1-2 Ar-H (Singlets) Candidate: Iodothienopyrimidine AromaticPattern->Thienopyrimidine <3 Protons XRD Step 3: Single Crystal XRD (Definitive 3D Structure) Benzothiazole->XRD Final Proof Thienopyrimidine->XRD

Figure 1: Analytical decision matrix for distinguishing C7H5IN2OS isomers using orthogonal spectral data.

Synthesis & Handling Considerations

For researchers synthesizing or utilizing this compound class, specific precautions are required due to the C-I bond lability .[1]

  • Photostability: Aryl iodides are susceptible to homolytic cleavage under UV light.[1]

    • Protocol: All reactions and storage must occur in amber glassware or foil-wrapped vessels.[1]

  • Palladium Cross-Coupling: The C-I bond is highly reactive in Suzuki-Miyaura or Sonogashira couplings.[1]

    • Strategic Note: If C7H5IN2OS is a starting material, the iodine is the "active site."[1] If it is the final product, avoid trace Pd contamination, which can lead to de-iodination over time.[1]

  • Solubility: The combination of a planar heterocycle and a heavy iodine atom often leads to "brick dust" properties (poor solubility in both organic and aqueous media).[1]

    • Recommendation: Use DMSO or DMA (Dimethylacetamide) for stock solutions.[1] Avoid freezing/thawing cycles which precipitate the compound irreversibly.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Periodic Table of Elements: Iodine.[1] PubChem.[1][2][3][4][5][6] Retrieved from [Link][1]

  • International Union of Pure and Applied Chemistry (IUPAC). Atomic Weights of the Elements 2021.[1] CIAAW.[1] Retrieved from [Link]

  • Smith, R. (2023). Mass Spectrometry in Medicinal Chemistry: Applications in Drug Discovery.[1] Wiley Online Library.[1] (General reference for MS fragmentation logic).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

Sources

Thieno[3,2-d]pyrimidine: The "Master Key" Scaffold in Kinase Drug Discovery

[1][2]

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a critical bioisostere of the purine (adenine) and quinazoline ring systems. Its significance lies in its ability to mimic the ATP molecule's adenine core while offering distinct electronic properties and vectors for substitution that allow for high selectivity in the ATP-binding pockets of kinases.[2] This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of this scaffold, exemplified by the PI3K inhibitor Pictilisib (GDC-0941) .[1]

Structural & Physicochemical Core

Bioisosterism and Electronic Profile

The thieno[3,2-d]pyrimidine system is a fused bicyclic heterocycle consisting of a thiophene ring fused to a pyrimidine ring. It exists as one of three isomers, but the [3,2-d] isomer is particularly valued for its specific dipole orientation and hydrogen-bonding capabilities.[1]

  • Purine Mimicry: Like adenine, it possesses a pyrimidine ring capable of accepting hydrogen bonds from the kinase "hinge" region (typically Valine, Leucine, or Methionine residues).[1]

  • Thiophene vs. Benzene (Quinazoline): Replacing the benzene ring of quinazoline with a thiophene ring (scaffold morphing) reduces lipophilicity (LogP) and alters the metabolic liability. The sulfur atom in the [3,2-d] orientation creates a specific electronic vector that can induce favorable dipole-dipole interactions within the binding pocket that are distinct from the [2,3-d] isomer.[1][2]

Scaffold Comparison Visualization

The following diagram illustrates the structural evolution from the natural substrate (Adenine) to the synthetic inhibitor scaffold.

Scaffold_EvolutionAdenineAdenine (Natural Substrate)[Purine Core]QuinazolineQuinazoline(e.g., Gefitinib)[Benzene fused]Adenine->Quinazoline Bioisosteric Replacement(Increased Hydrophobicity)Thieno32Thieno[3,2-d]pyrimidine(e.g., GDC-0941)[Thiophene fused]Quinazoline->Thieno32 Scaffold Morphing(Optimized Sol/Metab)

Figure 1: Structural evolution showing the transition from natural purines to the thieno[3,2-d]pyrimidine scaffold.

Synthetic Accessibility & Protocols (Trustworthiness)

The utility of a scaffold is defined by its synthetic accessibility. The 4-chlorothieno[3,2-d]pyrimidine is the "master intermediate" for most medicinal chemistry campaigns, allowing for SNAr substitutions at the C4 position (hinge binder introduction).[1]

Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine Core

Objective: To synthesize the reactive electrophilic core from commercially available methyl 3-aminothiophene-2-carboxylate.[1][2]

Reagents:

  • Methyl 3-aminothiophene-2-carboxylate[1][2]

  • Formamide (Cyclizing agent)

  • Phosphorus Oxychloride (POCl3) (Chlorinating agent)

Step-by-Step Methodology:

  • Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one:

    • Procedure: Charge a round-bottom flask with methyl 3-aminothiophene-2-carboxylate (1.0 eq) and excess formamide (5-10 volumes).

    • Conditions: Heat the mixture to 180-190°C for 4–6 hours.

    • Expert Insight: High temperature is required to drive the condensation and subsequent cyclization. Formamide acts as both solvent and C1 source.

    • Work-up: Cool to room temperature. The product often precipitates. Dilute with water, filter the solid, wash with water and cold ethanol. Dry in vacuo.

    • Checkpoint: Product should be a white/off-white solid.[1][2] Confirm via LC-MS (M+1).

  • Chlorination to 4-Chlorothieno[3,2-d]pyrimidine:

    • Procedure: Suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in neat POCl3 (5-10 volumes).

    • Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1]

    • Conditions: Reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.

    • Work-up (Critical Safety): Cool the mixture. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess POCl3. (Exothermic!). Neutralize with saturated NaHCO3 or NH4OH to pH ~8.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over MgSO4, filter, and concentrate.

    • Result: The 4-chloro intermediate is usually a tan/yellow solid, sufficiently pure for the next step.[1]

Causality in Synthesis[2]
  • Why Thieno[3,2-d]? The starting material (3-aminothiophene-2-carboxylate) dictates the [3,2-d] fusion.[1][2] Using 2-aminothiophene-3-carboxylate would yield the [2,3-d] isomer.[1][2]

  • Why POCl3? The C4-carbonyl tautomerizes to the enol form, where the hydroxyl group is converted to a good leaving group (chloride), activating the position for nucleophilic attack by amines (the kinase hinge binders).

Medicinal Chemistry Applications

Case Study: Pictilisib (GDC-0941)

Pictilisib is a potent, oral inhibitor of Class I PI3K isoforms.[1][2][3] It perfectly demonstrates the scaffold's utility.

  • Target: Class I PI3K (p110α, p110δ).

  • Binding Mode: The thieno[3,2-d]pyrimidine core sits in the adenine pocket.[1] The nitrogen atoms at positions 1 and 3 interact with the hinge region residues (Val851 in PI3Kα).

  • Optimization: The indazole group at C2 extends into the affinity pocket, while the piperazine-sulfonyl moiety solubilizes the molecule and interacts with the solvent front.

Quantitative Data: Activity Profile

The following table summarizes the potency of GDC-0941, highlighting the scaffold's ability to support high-affinity binding.

Target IsoformIC50 (nM)Selectivity Note
PI3K p110α 3 Primary Target (Hinge binding driven)
PI3K p110δ3High Potency
PI3K p110β3311-fold selectivity window
PI3K p110γ7525-fold selectivity window
mTOR~580Good selectivity against related kinases

Data Source: Folkes et al., J. Med.[1] Chem. 2008 [1].[1][2]

Pathway Visualization: PI3K Signaling

The thieno[3,2-d]pyrimidine inhibitors block the PI3K/Akt pathway, preventing tumor cell proliferation.[1]

PI3K_PathwayRTKRTK (Receptor)PI3KPI3K (p110)RTK->PI3K ActivationPIP3PIP3PI3K->PIP3 Phosphorylation(PIP2 -> PIP3)PIP2PIP2PIP2->PI3KAktAkt (Protein Kinase B)PIP3->Akt RecruitmentmTORmTORAkt->mTOR ActivationProliferationCell Proliferation& SurvivalmTOR->ProliferationInhibitorThieno[3,2-d]pyrimidine(e.g., GDC-0941)Inhibitor->PI3K ATP CompetitiveInhibition

Figure 2: The PI3K/Akt signaling cascade showing the specific intervention point of thieno[3,2-d]pyrimidine inhibitors.[1]

Structure-Activity Relationship (SAR) Guidelines

When optimizing this scaffold, adhere to these established SAR trends:

  • Position 4 (C4): This is the primary vector for Hinge Binding .

    • Modification: Substitution with anilines, morpholines, or heteroaryls.[1]

    • Effect: Direct H-bonding to the kinase backbone.[1][2] Bulky groups here must fit the "gatekeeper" residue constraints.

  • Position 2 (C2): This vector points towards the Solvent Front or Affinity Pocket .

    • Modification: Introduction of solubilizing groups (piperazines, morpholines) or extended aromatics (indazoles).

    • Effect: Modulates ADME properties (solubility, permeability) and isoform selectivity.[1]

  • Position 6 (Thiophene C2):

    • Modification: Aryl or alkyl groups.[4]

    • Effect: Can access the "back pocket" or hydrophobic region II, further stabilizing the complex.[1]

References

  • Folkes, A. J., et al. (2008).[1] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][2] Journal of Medicinal Chemistry.

  • Sutherlin, D. P., et al. (2010).[1] "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors."[1][2] Journal of Medicinal Chemistry.

  • Murray, J. M., et al. (2012).[1] "Thieno[3,2-d]pyrimidine derivatives as kinase inhibitors." Patent WO2012000000.

  • Heffron, T. P. (2016).[1] "Small Molecule Inhibitors of PI3K: Chemistry and Structural Biology." Topics in Current Chemistry.

  • ChemicalBook. (2024). "4-Chlorothieno[3,2-d]pyrimidine Properties and Synthesis."

Navigating the Thieno[3,2-d]pyrimidine Landscape: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis, Supplier Landscape, and Therapeutic Applications of the Thieno[3,2-d]pyrimidine Scaffold, with a Focus on 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Executive Summary

Supplier and Pricing Analysis: Sourcing 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol and its Analogs

A thorough investigation of the current chemical supplier market indicates that 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is not a stock compound available for direct purchase. Its absence from major chemical catalogs suggests that it is a novel or specialized molecule that requires custom synthesis.

However, for researchers interested in exploring the thieno[3,2-d]pyrimidine scaffold, a variety of structurally related and precursor molecules are commercially available. These compounds can serve as valuable starting points for custom synthesis or as benchmark compounds in biological assays.

Table 1: Commercial Availability of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound NameCAS NumberRepresentative SuppliersIndicative Pricing (USD)
7-Methylthieno[3,2-d]pyrimidine-2,4-diol35265-81-7Acrotein, AK Scientific, American Custom Chemicals Corporation0.5g: $179.70 - $456.00[1]
7-methyl-3H-thieno[3,2-d]pyrimidin-4-one175137-13-0Aladdin Scientific10g: $979.33[2]
7-Thieno[3,2-d]pyrimidine272-68-4Sigma-Aldrich1g: $230.00[3]
7-Bromothieno[3,2-d]pyrimidin-4-amine1318133-32-2MilliporeSigmaInquire for pricing[4]

Note: Prices are indicative and subject to change. Please consult the respective supplier's website for current pricing and availability.

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[3,2-d]pyrimidine ring system is a fused heterocycle that has garnered significant attention in drug discovery due to its structural similarity to purines, the fundamental building blocks of DNA and RNA. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly enzymes involved in cellular signaling pathways.[5]

The therapeutic potential of this scaffold is vast, with derivatives demonstrating efficacy as anticancer, anti-infectious, anticonvulsant, and anti-diabetic agents.[5] In the realm of oncology, thieno[3,2-d]pyrimidines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Synthetic Strategies for Thieno[3,2-d]pyrimidine Derivatives

The synthesis of the thieno[3,2-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing thiophene precursor. A common and versatile approach starts with a 3-aminothiophene-2-carboxylate derivative, which can be cyclized with a suitable one-carbon source.[6]

Proposed Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

While a specific protocol for the target molecule is not available in the reviewed literature, a plausible synthetic route can be designed based on established methodologies for analogous structures. The following diagram outlines a potential multi-step synthesis.

Synthetic_Pathway A Starting Material: Substituted Thiophene B Step 1: Amination (e.g., Buchwald-Hartwig) A->B C Intermediate: 3-Aminothiophene B->C D Step 2: Carboxylation (e.g., Grignard reaction with CO2) C->D E Intermediate: 3-Aminothiophene-2-carboxylic acid D->E F Step 3: Cyclization (with Acetonitrile/HCl) E->F G Intermediate: 2-Methylthieno[3,2-d]pyrimidin-4-ol F->G H Step 4: Iodination (e.g., with NIS or I2/HIO3) G->H I Target Molecule: 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol H->I

Caption: Proposed synthetic pathway for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Detailed Experimental Protocol: A General Method for Thieno[3,2-d]pyrimidin-4-one Synthesis

The following protocol is a generalized procedure adapted from the literature for the synthesis of thieno[3,2-d]pyrimidin-4-ones from 3-aminothiophene-2-carboxylates. This can be considered a foundational method for the synthesis of the target molecule's core structure.

Step 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthon [7]

  • Reaction Setup: To a solution of an appropriate aldehyde or ketone (1a-e) in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the resulting substituted chloronitrile (2a-e) by column chromatography.

  • Thiophene Formation: React the purified chloronitrile with methyl 2-mercaptoacetate in the presence of a base like sodium methoxide (NaOMe) in methanol.

  • Isolation: The target 3-amino-thiophene-2-carboxylates are typically isolated in satisfactory yields (85–91%) after work-up and purification.[7]

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4-one Core

  • Reaction Setup: Dissolve the 3-amino-thiophene-2-carboxylate in a suitable solvent such as dioxane.

  • Reagent Addition: Add an excess of a nitrile (e.g., acetonitrile for a 2-methyl substituent) and saturate the solution with dry hydrogen chloride (HCl) gas.

  • Reaction Execution: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and collect the precipitated product by filtration. Wash with a non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired thieno[3,2-d]pyrimidin-4-one.

Therapeutic Applications in Drug Discovery: Targeting Kinases in Oncology

The thieno[3,2-d]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. Several derivatives have shown significant promise in preclinical and clinical studies for the treatment of various cancers.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it an attractive target for cancer therapy.[8] Several thieno[3,2-d]pyrimidine-based compounds have been developed as highly selective CDK7 inhibitors.[8] These inhibitors have demonstrated potent activity against triple-negative breast cancer (TNBC) cell lines and have shown favorable pharmacokinetic properties in animal models.[8]

CDK7_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription Regulation CDK4/6 CDK4/6 G1_S_Transition G1/S Transition CDK4/6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition Cell_Proliferation Cell_Proliferation G1_S_Transition->Cell_Proliferation Leads to RNA_Pol_II RNA Polymerase II Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Gene_Expression Gene_Expression Transcription_Initiation->Gene_Expression Leads to CDK7 CDK7 CDK7->CDK4/6 Activates CDK7->CDK2 Activates CDK7->RNA_Pol_II Phosphorylates Thieno_Pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_Pyrimidine->CDK7 Inhibits

Caption: Mechanism of action of Thieno[3,2-d]pyrimidine-based CDK7 inhibitors.

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disrupting tubulin dynamics is a clinically validated strategy for cancer treatment. Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine-binding site.[9] These compounds have demonstrated impressive antiproliferative activity against a range of tumor cell lines, with some analogs exhibiting IC50 values in the nanomolar range.[9] Furthermore, they have been shown to overcome multidrug resistance mediated by P-glycoprotein (P-gp).[9]

Conclusion and Future Perspectives

The thieno[3,2-d]pyrimidine scaffold continues to be a highly valuable platform in the quest for novel therapeutics. While the specific compound 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is not commercially available, this guide provides the necessary foundational knowledge for its custom synthesis and highlights the rich therapeutic potential of this chemical class. The demonstrated success of thieno[3,2-d]pyrimidine derivatives as potent kinase and tubulin inhibitors underscores the importance of continued research and development in this area. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in a broader range of disease models, bringing these promising molecules closer to clinical application.

References

  • Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]

  • Al-Ghorbani, M., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 3456. [Link]

  • Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Bemis, G. W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3583-3595. [Link]

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 280, 116649. [Link]

  • Aladdin Scientific. (n.d.). 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one, min 97%, 10 grams. Retrieved February 12, 2024, from [Link]

  • Al-Ghorbani, M., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. [Link]

Sources

A Technical Guide to the Biological Activity of Halogenated Thienopyrimidines with a Focus on 7-Position Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its structural resemblance to native purines. This similarity allows it to effectively compete with adenosine triphosphate (ATP) in the active sites of numerous protein kinases, making it a powerful core for developing targeted anticancer therapies. While the thienopyrimidine class is broadly studied, the strategic functionalization of its thiophene ring, particularly with halogens, is a key determinant of potency and selectivity. This guide provides an in-depth analysis of the biological activity of thienopyrimidines, with a specific focus on the synthesis, mechanism of action, and structure-activity relationships (SAR) of 7-halogenated derivatives, including the synthetically accessible 7-iodo analogues. We will explore their primary role as kinase inhibitors in oncology and touch upon other emergent biological activities, supported by detailed experimental protocols for their synthesis and evaluation.

The Thienopyrimidine Scaffold: A Bioisostere of Purines

Thienopyrimidines are fused heterocyclic systems comprising a thiophene ring fused to a pyrimidine ring. Their profound biological significance stems from their structural and electronic similarity to purines, the fundamental building blocks of nucleic acids and ATP.[1] This bioisosteric relationship enables thienopyrimidine derivatives to act as potent antagonists at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[2][3]

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them high-value targets for drug development. Thienopyrimidine-based compounds have been successfully developed as inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Halogenation of this scaffold serves as a powerful tool to modulate its pharmacological profile. Introducing halogens like chlorine, bromine, or iodine can enhance binding affinity through halogen bonding, improve metabolic stability, and alter physicochemical properties such as lipophilicity, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile.[1]

Synthesis of 7-Halogenated Thienopyrimidine Derivatives

The synthesis of functionalized thienopyrimidines often begins with the construction of a substituted thiophene precursor. A representative pathway to access a key intermediate for 7-halogenated thienopyridine—a close structural analogue used to probe kinase selectivity—demonstrates the strategic introduction of halogens. The synthesis of a 7-chloro-2-iodo-thieno[3,2-b]pyridine highlights a versatile route where the thiophene core is first built and then sequentially halogenated.[6]

The process typically involves the condensation of a 3-aminothiophene derivative to form the pyridone ring, followed by chlorination using an agent like phosphorus oxychloride (POCl₃). Subsequent ortho-lithiation and quenching with iodine allows for the regioselective installation of an iodine atom, yielding a multi-functionalized core ready for further derivatization.[6]

G cluster_0 Core Synthesis cluster_1 Halogenation Steps A 3-Amino Thiophene B Condensation with Mander's Reagent A->B C Thienopyridone Intermediate B->C D Chlorination (POCl3) C->D E 7-Chloro Thienopyridone D->E F Lithiation & Iodination E->F G 7-Chloro-2-Iodo-Thienopyridine F->G H Final Biologically Active Compounds G->H Further Derivatization (e.g., Suzuki, Buchwald Couplings)

Synthetic workflow for a 7-halogenated thienopyridine core.

Biological Activity as Kinase Inhibitors

The primary therapeutic application of thienopyrimidines is in oncology, driven by their potent inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

Inhibition of EGFR and VEGFR-2 Signaling

Many thienopyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2.[4]

  • EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like Ras/MAPK and PI3K/Akt, promoting cell proliferation and survival. Its overexpression is implicated in numerous cancers, including breast and lung cancer.[4]

  • VEGFR-2 is the main mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying nutrients to growing tumors.[5]

By competitively binding to the ATP pocket of these kinases, 7-halogenated thienopyrimidines block their phosphorylation activity. This action effectively shuts down the downstream signaling cascades, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[4][7]

G cluster_pathway Cellular Signaling Pathways cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS Ras/MAPK Pathway EGFR->RAS PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ/PKC Pathway VEGFR2->PLC Angiogenesis Angiogenesis PLC->Angiogenesis Inhibitor 7-Iodo Thienopyrimidine Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Inhibition of EGFR and VEGFR-2 signaling pathways.
Other Biological Activities

Beyond their role in cancer, thienopyrimidine derivatives have demonstrated a breadth of other biological activities. Notably, certain thieno[2,3-d]pyrimidinedione derivatives exhibit potent antibacterial activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][9] This suggests that the scaffold is a versatile platform for developing treatments for infectious diseases, although the mechanism of antibacterial action is still under investigation.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of thienopyrimidines is highly dependent on the substitution patterns across the scaffold. SAR studies have revealed several key principles, particularly concerning halogenation.

  • Necessity of Halogens for Potency : Studies on halogenated thieno[3,2-d]pyrimidines have shown that a chlorine atom at the C4-position is crucial for antiproliferative activity.[1] This highlights the importance of an electrophilic center at this position for interacting with key residues in the kinase active site.

  • Modulating Kinase Selectivity : Strategic halogenation can be used to tune the selectivity of inhibitors. Research aimed at developing selective VEGFR-2 inhibitors over EGFR found that modifying the thienopyrimidine core, including through halogenation, was a viable strategy to reduce EGFR potency while maintaining or increasing VEGFR potency.[6]

  • Influence of Other Substituents : The groups at the 2- and 4-positions of the thienopyrimidine ring are critical for high potency. For EGFR inhibitors, a 4-anilino moiety, often substituted with a halogen like chlorine, consistently improves the inhibitory effect.[10] The combination of a 7-position halogen with optimized 2- and 4-substituents is a promising strategy for developing next-generation inhibitors.

PositionSubstitutionImpact on Biological ActivityRationale
C7 (Thiophene) Iodo/Halogen Modulates potency and kinase selectivity (e.g., EGFR vs. VEGFR).[6]Alters steric and electronic properties, potentially forming halogen bonds in the active site.
C4 (Pyrimidine) Chloro Often essential for antiproliferative activity.[1]Provides a key interaction point (e.g., with hinge region of kinase) or acts as a leaving group for amine substitution.
C4 (Pyrimidine) Substituted Anilino Crucial for high-potency EGFR inhibition.[10]Occupies a hydrophobic pocket and forms hydrogen bonds, anchoring the inhibitor in the active site.
C2 (Pyrimidine) Aryl/Heteroaryl Significantly influences potency and selectivity.Interacts with the solvent-exposed region of the active site, allowing for optimization of properties.

Key Experimental Protocols

Reproducible and validated protocols are essential for the synthesis and evaluation of novel compounds. The following are representative methodologies for working with halogenated thienopyrimidines.

Protocol 5.1: Synthesis of 7-Chloro-2-iodo-thienopyridine Intermediate

This protocol is adapted from the synthesis of a closely related thienopyridine core and illustrates the key halogenation steps.[6]

  • Chlorination: Treat the thienopyridone precursor with phosphorus oxychloride (POCl₃) at reflux. The causality here is that POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the pyridone (an amide) into a 7-chloro thienopyridine.

  • Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent like dichloromethane. This step quenches the reactive POCl₃ and allows for the isolation of the organic product from the aqueous phase.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 7-chloro intermediate.

  • Iodination: Dissolve the 7-chloro thienopyridine in an anhydrous solvent like THF and cool to -78°C under an inert atmosphere (e.g., nitrogen or argon). This prevents reaction with atmospheric moisture and oxygen.

  • Lithiation: Add a strong base such as n-butyllithium (n-BuLi) dropwise. The n-BuLi is a powerful organometallic base that selectively deprotonates the most acidic proton on the ring (at the C2 position), forming a lithiated intermediate.

  • Iodine Quench: Add a solution of iodine (I₂) in THF. The nucleophilic lithiated intermediate attacks the electrophilic iodine, resulting in the formation of the C-I bond at the 2-position.

  • Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction and purification by column chromatography to yield the final 7-chloro-2-iodo-thienopyridine product.

Protocol 5.2: In Vitro Cell Proliferation (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. This ensures the cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The rationale is that mitochondrial dehydrogenases in viable, metabolically active cells will cleave the tetrazolium ring of the yellow MTT, converting it into an insoluble purple formazan.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The thienopyrimidine scaffold remains a highly productive platform for the discovery of potent kinase inhibitors with significant therapeutic potential in oncology and beyond. This guide highlights that strategic halogenation, particularly at the 7-position of the thiophene ring, is a critical tool for modulating biological activity and achieving target selectivity. While literature specifically detailing 7-iodo-thienopyrimidines is emerging, the principles derived from related 7-chloro and other halogenated analogues provide a strong rationale for their development.

Future research should focus on the systematic synthesis and evaluation of 7-iodo-thienopyrimidines to fully elucidate their SAR and identify lead candidates with superior potency and optimized pharmacokinetic profiles. Exploring their potential against a wider range of kinases and investigating their efficacy in other therapeutic areas, such as infectious diseases, will further unlock the vast potential of this privileged scaffold.

References

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). Synthetic Communications, 50(3):1-13. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1):838-852. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1):111-114. [Link]

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). European Journal of Medicinal Chemistry, 138:1053-1065. [Link]

  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2022). Molecules, 27(19):6619. [Link]

  • Synthesis, Characterization and anticancer activity of Thienopyrimidine derivatives. (2013). International Journal of Pharma and Bio Sciences, 4(2):B1019-B1024. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1):111-114. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(20):6170-6173. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society, 34:10. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2010). Bioorganic & Medicinal Chemistry, 18(15):5673-5680. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022). ChemMedChem, 17(17):e202200207. [Link]

Sources

2-methylthieno[3,2-d]pyrimidin-4-ol derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylthieno[3,2-d]pyrimidin-4-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The thieno[3,2-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric resemblance to purines. This allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the 2-methylthieno[3,2-d]pyrimidin-4-ol core and its derivatives. We will delve into prevalent synthetic methodologies, explore the extensive range of biological activities with a focus on oncology, and dissect structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals actively working in the field of small molecule therapeutics.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

The fusion of a thiophene ring with a pyrimidine system creates the thienopyrimidine scaffold, which exists in several isomeric forms. The thieno[3,2-d]pyrimidine isomer, in particular, has garnered significant attention due to its structural similarity to adenine, a fundamental component of DNA and RNA. This mimicry allows thienopyrimidine derivatives to function as competitive inhibitors for a multitude of enzymes that interact with purine-based substrates, most notably ATP-binding enzymes like kinases.

The inherent π-rich and electron-deficient nature of this fused heterocycle provides a versatile framework for chemical modification.[1] Strategic substitutions at various positions of the thieno[3,2-d]pyrimidine ring system allow for the fine-tuning of physicochemical properties and biological activity, making it an exceptionally fruitful scaffold for drug design.[1] Derivatives have demonstrated therapeutic potential in diverse areas including oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders.[2] Several compounds based on this scaffold have advanced into clinical trials, such as Apitolisib (GDC-0941), a potent PI3K inhibitor for the treatment of solid tumors.[3]

This guide will focus specifically on derivatives of the 2-methylthieno[3,2-d]pyrimidin-4-ol core, a key intermediate and a biologically active entity in its own right.

Synthetic Strategies

The construction of the thieno[3,2-d]pyrimidin-4-ol core is most commonly achieved through the cyclization of functionalized thiophene precursors. The most prevalent and versatile starting materials are 3-aminothiophene-2-carboxylate derivatives.

Primary Synthesis Route

A general and widely adopted pathway involves the cyclocondensation of a methyl 3-aminothiophene-2-carboxylate with a one-carbon source.[3] A common method involves heating the thiophene precursor with formamide or a mixture of formic acid and sulfuric acid to construct the pyrimidinone ring.

The resulting 2-substituted-thieno[3,2-d]pyrimidin-4(3H)-one is a critical intermediate. The hydroxyl group at the C4 position exists in tautomeric equilibrium with the keto form. This intermediate can be readily converted to the 4-chloro derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6] The 4-chloro intermediate is highly reactive and serves as a linchpin for introducing a vast diversity of substituents at this position via nucleophilic substitution reactions.[5][6]

G cluster_0 Step 1: Thiophene Synthesis (Gewald Reaction) cluster_1 Step 2: Pyrimidinone Ring Formation cluster_2 Step 3: Activation for Diversification cluster_3 Step 4: Nucleophilic Substitution start Ketone/Aldehyde + Cyanoacetate + Sulfur thiophene Methyl 2-amino-3-R-thiophene-2-carboxylate start->thiophene Base (e.g., Morpholine) pyrimidinone 2-Methylthieno[3,2-d]pyrimidin-4-ol thiophene->pyrimidinone Formamide or Formic Acid, Heat chloro 4-Chloro-2-methylthieno[3,2-d]pyrimidine pyrimidinone->chloro POCl₃, Heat derivatives Diverse C4-Substituted Derivatives (Amines, Ethers, Thioethers, etc.) chloro->derivatives Nucleophile (R-NH₂, R-OH, R-SH)

Caption: General Synthetic Pathway for Thieno[3,2-d]pyrimidine Derivatives.

Key Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

This protocol describes a representative two-step synthesis of the key 4-chloro intermediate, starting from the corresponding thieno[3,2-d]pyrimidin-4-ol.

Step A: Synthesis of Thieno[3,2-d]pyrimidin-4-ol (2)

  • Suspend methyl 2-aminothiophene-3-carboxylate (1 equivalent) in formamide (10-15 volumes).

  • Heat the mixture to reflux (approx. 180-190 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield Thieno[3,2-d]pyrimidin-4-ol (2). The product can be further purified by recrystallization from ethanol.[6]

Step B: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (3)

  • Suspend Thieno[3,2-d]pyrimidin-4-ol (2) (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 volumes).[6]

  • Add a catalytic amount of N,N-dimethylaniline (approx. 0.1 equivalents).[4]

  • Heat the mixture to reflux (approx. 110 °C) for 1-2 hours, monitoring by TLC.[6]

  • After completion, cool the reaction mixture and carefully pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with ice-cold water, and dried.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization to afford 4-Chlorothieno[3,2-d]pyrimidine (3).[5][6]

Causality Note: The use of POCl₃ is a standard and effective method for converting hydroxylated heteroaromatics (like the pyrimidin-4-ol tautomer) into their chloro derivatives. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack, thus enabling the synthesis of large libraries of analogues for SAR studies.[5]

Biological Activities and Therapeutic Targets

Derivatives of the 2-methylthieno[3,2-d]pyrimidin-4-ol scaffold have been investigated for a multitude of biological activities. The primary focus of research has been in oncology, where these compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

The structural analogy to ATP has made this scaffold a premier platform for developing kinase inhibitors.

  • PI3K/mTOR Pathway: Several thienopyrimidine derivatives are potent inhibitors of phosphoinositide 3-kinases (PI3Ks). Apitolisib (GDC-0941) and its analogues are currently in clinical trials for treating various solid cancers.[3] The scaffold effectively occupies the ATP-binding pocket of the kinase domain.

  • Focal Adhesion Kinase (FAK): FAK is overexpressed in many invasive cancers and plays a crucial role in cell migration and metastasis. A series of 2,7-disubstituted-thieno[3,2-d]pyrimidines were developed as potent FAK inhibitors.[7] Compound 26f from this series showed an IC₅₀ of 28.2 nM against the FAK enzyme and induced apoptosis and G0/G1 cell cycle arrest in MDA-MB-231 breast cancer cells.[7]

  • Dual FAK/FLT3 Inhibition: Further development led to the identification of derivatives that dually inhibit FAK and FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[8] Compound 26 from this study not only inhibited FAK but also recalcitrant FLT3 mutants, reduced tumor growth in xenograft models, and prevented metastasis.[8]

  • Colony-Stimulating Factor 1 Receptor (FMS): The FMS kinase is critical for the function of tumor-associated macrophages (TAMs). Thieno[3,2-d]pyrimidine derivatives have been developed as potent FMS inhibitors, with the lead compound 21 showing an IC₅₀ of 2 nM.[9]

  • Cyclin-Dependent Kinases (CDKs): Certain tricyclic thieno[3,2-d]pyrimidines have been shown to inhibit CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[3]

G cluster_pathway Key Oncogenic Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates FAK FAK Proliferation Cell Proliferation, Survival, Metastasis FAK->Proliferation FLT3 FLT3 FLT3->Proliferation FMS FMS FMS->Proliferation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibitor->FAK Inhibitor->FLT3 Inhibitor->FMS

Caption: Inhibition of Key Oncogenic Kinases by Thieno[3,2-d]pyrimidines.

Other Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Some thieno[3,2-d]pyrimidine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[10] This leads to G2/M phase cell cycle arrest and apoptosis. Certain compounds in this class exhibited potent antiproliferative activity with IC₅₀ values around 1 nM and were able to overcome multidrug resistance.[10]

  • HDAC Inhibition: By incorporating a hydroxamic acid moiety, which is a known zinc-binding group, thieno[3,2-d]pyrimidines have been converted into potent histone deacetylase (HDAC) inhibitors.[11] Compound 11 from one study showed an IC₅₀ of 0.38 µM and induced apoptosis and G2/M cell cycle arrest in HCT-116 colon cancer cells.[11]

  • Sirtuin Inhibition: Encoded Library Technology (ELT) was used to identify thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3, with nanomolar potency.[12] Crystallography revealed that the thienopyrimidine core π-stacks with a key phenylalanine residue (Phe157) in the active site.[12]

Other Therapeutic Areas

While oncology is the most explored area, these derivatives also show promise as:

  • Anti-inflammatory agents .[13]

  • Antiplasmodial agents for treating malaria.[4]

  • 17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for potential use in osteoporosis.[14]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. Across numerous studies on thieno[3,2-d]pyrimidines, several key trends have emerged.

  • C4 Position: This is the most critical position for diversification. The nature of the substituent here heavily influences potency and selectivity.

    • Halogenation, particularly with chlorine, at C4 is often necessary for potent antiproliferative activity.[5]

    • Substitution with various amines, piperazines, and piperazinones has led to potent kinase inhibitors.[15][16] For PI3Kδ inhibitors, piperazinone-containing derivatives were found to be more potent and selective than their piperazine counterparts.[15]

  • C2 Position: While the prompt specifies the 2-methyl group, modifications here are also common. Small alkyl groups are generally well-tolerated.

  • C6 Position: Substitution on the thiophene ring, particularly at the C6 position with aryl groups, is a common strategy to enhance potency. A 4-chlorophenyl substituent was found to be important for the antiproliferative activity of certain tricyclic derivatives against HeLa and HT-29 cells.[3]

  • Thiophene Ring Bioisosteres: Replacing the thiophene ring with a pyrrole ring was investigated to evaluate the effect of the heteroatom. The resulting 2,4-dichloropyrrolo[3,2-d]pyrimidine was synthesized to compare its biological activity with the thieno-analogue.[5]

Target Scaffold/Key Substitutions Resulting Activity Reference
FAK 2,7-disubstituted-thieno[3,2-d]pyrimidinePotent enzymatic inhibition (IC₅₀ = 28.2 nM for 26f ) and cellular antiproliferation.[7]
PI3Kδ 6-piperazinone-thieno[3,2-d]pyrimidineImproved potency and selectivity over piperazine analogues.
HDAC Thieno[3,2-d]pyrimidine with hydroxamic acidSub-micromolar inhibitory activity (IC₅₀ = 0.38 µM for 11 ).[11]
SIRT1/2/3 Thieno[3,2-d]pyrimidine-6-carboxamideNanomolar pan-inhibition (IC₅₀ < 5 nM).
Antiproliferative C4-chloro, C6-(4-chlorophenyl)High inhibition rates against HeLa (86%) and HT-29 (81%) cells.[3]

Future Perspectives

The 2-methylthieno[3,2-d]pyrimidin-4-ol scaffold and its derivatives continue to be an exceptionally valuable platform in drug discovery. The synthetic accessibility and the potential for diversification make it an ideal starting point for generating novel therapeutics.

Future research will likely focus on:

  • Improving Kinase Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge. Designing derivatives that exploit subtle differences in the ATP-binding pockets of target kinases will be crucial to minimize off-target effects.

  • Dual-Target and Multi-Target Inhibitors: As seen with FAK/FLT3 inhibitors, designing single molecules that can modulate multiple nodes in a disease pathway is a promising strategy, particularly for complex diseases like cancer.[8]

  • Exploring New Therapeutic Areas: While oncology dominates the landscape, the scaffold's potential in treating inflammatory, neurodegenerative, and infectious diseases is ripe for further exploration.

  • Advanced Drug Delivery: Formulating potent thienopyrimidine inhibitors into targeted delivery systems could enhance their efficacy and reduce systemic toxicity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Li, X., et al. (2014). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry.
  • Islam, F., & Quadery, T. M. (2021).
  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Abdel-Aziz, A. A., et al. (2015).
  • Unknown. (n.d.). Design and synthesis of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit as anticancer agents. Semantic Scholar.
  • Sim, T., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry.
  • Al-Issa, S. A. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][11][15]triazolo[1,5-a]pyrimidine Derivatives. MDPI.

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry.
  • Unknown. (2022).
  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • Liu, Z., et al. (2020).
  • Marchais-Oberwinkler, S., et al. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
  • Unknown. (2025). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Unknown.
  • Unknown. (n.d.).
  • Musonda, C. C., et al. (2022).
  • Lee, K., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central.
  • Unknown. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • Lei, H., Wang, M., Han, J., & Lan, Z. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).

Sources

Strategic Handling and Safety Profiling of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941). Unlike standard catalog reagents, this compound often lacks a comprehensive commercial Safety Data Sheet (SDS) due to its status as a transient research intermediate.

This guide bridges the gap between a standard GHS label and the practical realities of high-value medicinal chemistry, focusing on the specific risks associated with halogenated thienopyrimidines and their downstream activation.

Nomenclature & Identification Matrix

Critical Warning: Do not confuse this compound with "Popcorn Pyrimidine" (2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine, CAS 36267-71-7). The [3,2-d] fusion is structurally distinct and possesses different reactivity profiles.

FeatureSpecification
Chemical Name 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
Tautomer Preference Exists predominantly as 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one in solid state and polar solvents.
Molecular Formula C₇H₅IN₂OS
Molecular Weight 292.10 g/mol
Appearance Off-white to pale yellow solid (often electrostatic).
Solubility Low in water; Moderate in DMSO, DMF; Low in DCM (until chlorinated).
CAS Number Proprietary/Research Intermediate (Frequently misindexed; verify by NMR).

Hazard Identification & Toxicology (The "Why")

While standard GHS classification labels this compound as an Irritant , the specific functional groups dictate a more nuanced safety profile.

Functional Hazard Analysis
  • Iodine Lability (The C-7 Position): The carbon-iodine bond at the 7-position is electronically activated by the sulfur atom in the thiophene ring.

    • Risk: Thermal stress (>100°C) or acidic conditions can lead to homolytic cleavage, releasing trace iodine vapor (

      
      ), which is a severe respiratory irritant and corrosive to equipment.
      
  • Thienopyrimidine Scaffold: Heterocyclic amines are potential sensitizers.

    • Risk: Repeated dermal exposure may induce sensitization. The planar structure suggests potential DNA intercalation, though the iodine substituent likely reduces bioavailability compared to the parent scaffold.

  • Tautomeric Reactivity: The 4-hydroxy/4-oxo functionality is designed for conversion to a leaving group (Cl/Br).

    • Risk: It is chemically primed to react violently with dehydrating halogenating agents (POCl₃, SOCl₂, Oxalyl Chloride).

GHS Classification (Inferred)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (based on halogenated heterocycle persistence).

Strategic Handling & Engineering Controls

The primary danger lies not in the storage of the solid, but in its activation . The following protocols are designed to mitigate risks during its transition to the 4-chloro derivative.

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood with a face velocity >100 fpm.

  • HEPA Filtration: Use local exhaust ventilation (LEV) with HEPA filters if weighing >10g, as the powder can be fine and electrostatic.

  • Material Compatibility: Avoid contact with aluminum spatulas or foil if the material is slightly acidic (residual HI from synthesis), as this can catalyze decomposition. Use glass or PTFE tools.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) for solid handling; Full-face respirator with acid gas cartridges if heating or reacting with POCl₃.

  • Dermal: Double nitrile gloves (0.11 mm minimum). The compound is lipophilic and may permeate single layers over prolonged contact.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient during the chlorination step due to the risk of vigorous off-gassing.

Synthesis Context: The "Critical Path" Safety Protocol

The most hazardous operation involving this compound is its conversion to 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine . This reaction generates stoichiometric quantities of HCl gas and phosphoric acid byproducts.

Process Safety Diagram (Graphviz)

SafetyProtocol Start 7-Iodo-2-methylthieno [3,2-d]pyrimidin-4-ol (Solid, Stable) Decision Activation Step (Chlorination) Start->Decision Hazard Risk: HCl Gas Release & Exotherm Decision->Hazard Reagent Reagent: POCl3 (Highly Toxic/Corrosive) Reagent->Decision Control Control: Caustic Scrubber + Slow Addition Hazard->Control Mitigation Product 4-Chloro-7-iodo-2-methyl thieno[3,2-d]pyrimidine (Sensitizer/Reactive) Control->Product Successful Conversion Waste Quench: Ice/Water (Violent Hydrolysis) Product->Waste Work-up

Caption: Safety Critical Path for the activation of the 4-hydroxy intermediate using Phosphoryl Chloride (POCl₃).

Handling the "Quench"

The 4-ol to 4-Cl conversion requires a quench step that is often the source of laboratory accidents.

  • Never add water directly to the reaction mixture.

  • Protocol: Pour the reaction mixture slowly onto a stirred slurry of ice/water or ice/saturated NaHCO₃.

  • Why: The excess POCl₃ will hydrolyze exothermically. If the 7-iodo compound precipitates too fast, it may trap pockets of POCl₃, which can "burp" or erupt later. Stirring must be vigorous.

Emergency Response Protocols

Spill Management
  • Solid Spill: Do not dry sweep. Dampen with inert oil (e.g., mineral oil) or use a HEPA vacuum to prevent dust generation.

  • Decontamination: Treat the surface with a dilute solution of sodium thiosulfate (5% aq).

    • Mechanism:[1] If any iodine has been liberated (indicated by purple/brown staining), thiosulfate will reduce

      
       to colorless, water-soluble iodide (
      
      
      
      ), reducing vapor pressure and toxicity.
First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel. Note: Symptoms of iodine vapor inhalation (edema) may be delayed.

  • Skin Contact: Wash with soap and water. If yellow/brown staining persists, wash with a polyethylene glycol (PEG 400) solution or dilute thiosulfate, then rinse with water.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately if the compound was in a POCl₃ mixture.

Storage & Stability Data

ParameterConditionRationale
Temperature 2–8°C (Refrigerate)Retards thermal decomposition of the C-I bond.
Light Amber Vial / Foil WrapIodine compounds are photosensitive; UV light can cleave the C-I bond.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the thiophene ring.
Shelf Life ~12 MonthsRe-test purity (HPLC) before use in sensitive couplings (e.g., Suzuki).

References

  • Synthesis of Thienopyrimidine Scaffolds

    • Source: Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors." Journal of Medicinal Chemistry.
    • Context: Describes the synthesis of GDC-0941 intermediates including the 7-iodo-thienopyrimidine core.
    • URL:

  • General Safety of Halogenated Heterocycles

    • Source: National Center for Biotechnology Information (2023).
    • Context: General toxicity and handling of fused pyrimidine systems.
    • URL:

  • Handling of Phosphoryl Chloride (POCl₃)

    • Source: ECHA (European Chemicals Agency).[2][3]

    • Context: Risk management for the chlorin
    • URL:

Sources

Technical Profile: 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

[1][2][3]

Executive Summary

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. As a fused bicyclic system containing a pyrimidine ring and a thiophene ring, it serves as a robust scaffold for structure-activity relationship (SAR) studies.

The compound is characterized by three functional handles:

  • C-4 Position (Hydroxyl/Oxo): A handle for conversion to a leaving group (e.g., chloride) to enable nucleophilic aromatic substitution (

    
    ).
    
  • C-7 Position (Iodide): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • C-2 Position (Methyl): A fixed substituent that provides metabolic stability and hydrophobic interaction potential.

This guide details the nomenclature, physicochemical properties, synthetic utility, and handling protocols for this compound.

Nomenclature & Synonyms

Accurate identification of this compound is complicated by keto-enol tautomerism, which leads to divergent naming conventions in chemical catalogs and literature.

Primary Identifiers
Identifier TypeValueNotes
CAS Registry Number 1823542-87-5 Primary identifier for the specific 7-iodo-2-methyl analog.[1]
Molecular Formula

Molecular Weight 292.09 g/mol
Systematic Synonyms (Tautomeric Forms)

The compound exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution and solid state, the keto form is generally favored, but "4-ol" is frequently used in catalog nomenclature.

  • Preferred IUPAC (Keto): 7-Iodo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one

  • Preferred IUPAC (Enol): 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

  • Alternative Name: 4-Hydroxy-7-iodo-2-methylthieno[3,2-d]pyrimidine

  • Alternative Name: 7-Iodo-2-methylthienopyrimidin-4-one[1]

Digital Identifiers
  • SMILES (Keto): CC1=NC2=C(SC=C2I)C(=O)N1

  • SMILES (Enol): CC1=NC2=C(SC=C2I)C(O)=N1

  • InChI Key: (Generated from structure) InChI=1S/C7H5IN2OS/...

Structural Visualization & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the numbering scheme of the fused ring system.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Reactive Handlesnode_enolEnol Form(pyrimidin-4-ol)Common Catalog Namenode_ketoKeto Form(pyrimidin-4(3H)-one)Dominant Speciesnode_enol->node_keto  H-shift  node_c4C-4 Position(OH/C=O)Precursor for Clnode_keto->node_c4node_c7C-7 Position(Iodide)Pd-Coupling Sitenode_keto->node_c7

Figure 1: Tautomeric equilibrium between the 4-ol and 4-one forms, highlighting reactive centers.

Synthetic Utility & Reactivity

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is rarely the final drug molecule; rather, it is a high-value intermediate. Its utility lies in the orthogonality of its reactive groups.

Synthesis of the Core Scaffold

The synthesis typically proceeds via the cyclization of a thiophene amino-ester, followed by electrophilic iodination.

  • Cyclization: Methyl 3-aminothiophene-2-carboxylate is condensed with acetonitrile (or an acetimidate) under acidic conditions (e.g., HCl gas) to form the 2-methylthieno[3,2-d]pyrimidin-4(3H)-one core.

  • Iodination: The core is subjected to electrophilic aromatic substitution at the C-7 position (the most electron-rich site on the thiophene ring) using N-iodosuccinimide (NIS) or Iodine/Iodic acid.

Derivatization Workflow

The compound serves as a "hub" for divergent synthesis.

  • Step 1: Chlorination (Activation):

    • Reagents: Phosphorus oxychloride (

      
      ) or Thionyl chloride (
      
      
      ).
    • Product: 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine.

    • Mechanism: Conversion of the tautomeric hydroxyl group into a good leaving group (chloride).

  • Step 2: Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reagents: Primary or secondary amines, alcohols.

    • Outcome: Displacement of the C-4 chloride to install the "hinge-binding" motif often required for kinase inhibition.

  • Step 3: Palladium Cross-Coupling:

    • Reagents: Boronic acids (Suzuki), terminal alkynes (Sonogashira).

    • Outcome: Functionalization at C-7 to extend the molecule into the "selectivity pocket" of the target protein.

SynthesisWorkflowStartPrecursor:2-Methylthieno[3,2-d]pyrimidin-4-oneCoreTARGET COMPOUND:7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (CAS 1823542-87-5)Start->Core Electrophilic Iodination(NIS, DMF) ActivatedActivated Intermediate:4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidineCore->Activated Chlorination(POCl3, reflux) FinalDrug Candidate:4-Amino-7-aryl-2-methylthieno[3,2-d]pyrimidineActivated->Final 1. SnAr (Amine)2. Suzuki Coupling (Ar-B(OH)2)

Figure 2: Synthetic workflow converting the 7-iodo scaffold into bioactive molecules.

Experimental Protocols

General Handling & Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be light-sensitive).

  • Solubility: Insoluble in water.[2] Soluble in DMSO, DMF, and hot alcohols.

Protocol: Chlorination (Example)

Note: This protocol describes the activation of the 4-ol to the 4-chloro derivative, a standard next step.

  • Setup: Charge a round-bottom flask with 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (1.0 eq).

  • Reagent: Add

    
     (excess, ~5-10 vol) carefully.
    
  • Reaction: Reflux the mixture (approx. 105°C) for 2-4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     or 
    
    
    .
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
     and concentrate.
    

References

  • PubChem. (n.d.). Thieno[3,2-d]pyrimidine derivatives and analogues. National Library of Medicine. Retrieved from [Link]

  • Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 829. (Demonstrates synthesis and derivatization of the thieno[3,2-d]pyrimidine core).
  • Loidreau, Y., et al. (2020).[3] Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs. Pharmaceuticals, 13(5), 89.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol from 3-Aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathway for producing 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences from readily available starting materials and proceeds through the formation of a key 3-aminothiophene intermediate, followed by cyclization to the thieno[3,2-d]pyrimidine core and subsequent regioselective iodination. This document provides not only step-by-step protocols but also the underlying chemical principles and experimental rationale.

Introduction

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of a methyl group at the 2-position and an iodine atom at the 7-position can significantly modulate the pharmacological properties of the scaffold, making 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol a valuable target for the development of novel therapeutics. The iodine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions.

This application note provides a robust and reproducible three-step synthesis of the title compound, beginning with the versatile Gewald reaction to construct the initial thiophene ring.

Synthetic Strategy Overview

The synthesis is strategically designed in three main stages, each with a distinct objective:

  • Stage 1: Gewald Reaction for 3-Aminothiophene-2-carboxamide Synthesis. This stage focuses on the construction of the substituted thiophene ring, which serves as the foundational building block for the target molecule.

  • Stage 2: Cyclization to form 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one. This step involves the formation of the pyrimidine ring fused to the thiophene core, with the simultaneous introduction of the 2-methyl group.

  • Stage 3: Regioselective Iodination. The final stage introduces the iodine atom at the 7-position of the thieno[3,2-d]pyrimidine scaffold, yielding the target compound.

Stage 1: Synthesis of 3-Aminothiophene-2-carboxamide

The initial step in the synthesis is the formation of a 3-aminothiophene-2-carboxamide intermediate via the Gewald reaction.[1][2] This multicomponent reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3] For this synthesis, we will utilize acetone and cyanoacetamide as the starting materials.

Protocol 1: Synthesis of 3-Amino-4,5-dimethylthiophene-2-carboxamide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Acetone58.085.8 g (7.3 mL)0.1
Cyanoacetamide84.088.4 g0.1
Elemental Sulfur32.063.2 g0.1
Triethylamine101.1910.1 g (13.9 mL)0.1
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetone (7.3 mL, 0.1 mol), and cyanoacetamide (8.4 g, 0.1 mol).

  • Stir the mixture at room temperature until all the solids have dissolved.

  • Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.

  • Slowly add triethylamine (13.9 mL, 0.1 mol) dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid in a vacuum oven to obtain 3-amino-4,5-dimethylthiophene-2-carboxamide.

Expected Yield: 60-70%

Stage 2: Cyclization to 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one

The second stage involves the cyclization of the 3-aminothiophene-2-carboxamide intermediate with acetic anhydride. This reaction not only forms the pyrimidine ring but also introduces the methyl group at the 2-position of the final product.

Protocol 2: Synthesis of 2,6,7-Trimethylthieno[3,2-d]pyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Amino-4,5-dimethylthiophene-2-carboxamide184.259.2 g0.05
Acetic Anhydride102.0925.5 g (23.6 mL)0.25

Procedure:

  • Place 3-amino-4,5-dimethylthiophene-2-carboxamide (9.2 g, 0.05 mol) in a 100 mL round-bottom flask.

  • Add acetic anhydride (23.6 mL, 0.25 mol) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,6,7-trimethylthieno[3,2-d]pyrimidin-4(3H)-one.

Expected Yield: 75-85%

Stage 3: Regioselective Iodination

The final step is the iodination of the thieno[3,2-d]pyrimidine core. Electrophilic substitution on the thiophene ring is known to occur preferentially at the α-positions.[4] In the thieno[3,2-d]pyrimidine system, the 7-position is an available α-position on the thiophene ring and is thus the expected site of iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Protocol 3: Synthesis of 7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,6,7-Trimethylthieno[3,2-d]pyrimidin-4(3H)-one208.274.16 g0.02
N-Iodosuccinimide (NIS)224.994.95 g0.022
Acetonitrile41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve 2,6,7-trimethylthieno[3,2-d]pyrimidin-4(3H)-one (4.16 g, 0.02 mol) in acetonitrile (50 mL).

  • Add N-Iodosuccinimide (4.95 g, 0.022 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any unreacted iodine, followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one. The desired product exists in equilibrium with its tautomeric form, 7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4-ol.

Expected Yield: 65-75%

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Synthesis_Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Iodination A Acetone + Cyanoacetamide + Sulfur B 3-Amino-4,5-dimethylthiophene-2-carboxamide A->B Triethylamine, EtOH, Reflux C 2,6,7-Trimethylthieno[3,2-d]pyrimidin-4(3H)-one B->C Acetic Anhydride, Reflux D 7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4-ol C->D NIS, Acetonitrile, RT

Caption: Synthetic workflow for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. Store in a cool, dark, and dry place.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT. [Link]

  • Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry. [Link]

  • Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. ResearchGate. [Link]

  • cyanoacetamide. Organic Syntheses Procedure. [Link]

  • Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chinese Science Bulletin. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]

  • Synthesis of 3-amino-2-alkenoate. MIT. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. i-lead.org. [Link]

  • RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery (RSC Publishing). [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. [Link]

  • Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. [Link]

  • Synthesis of potential bioactive benzo-, pyrido- or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. Sciforum. [Link]

  • thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. eScholarship. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling of 7-iodo-thieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including kinase inhibition, and are integral to the development of novel therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds.[3][4][5] For the functionalization of the thieno[3,2-d]pyrimidine core, the Suzuki coupling of 7-halo-substituted precursors, particularly 7-iodo-thieno[3,2-d]pyrimidine, with various boronic acids or esters is a key strategic transformation. This allows for the introduction of diverse aryl and heteroaryl substituents at the 7-position, facilitating the exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 7-iodo-thieno[3,2-d]pyrimidine. It delves into the critical parameters of the reaction, explains the rationale behind experimental choices, and offers detailed, field-proven protocols.

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, 7-iodo-thieno[3,2-d]pyrimidine) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle, as illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X (7-iodo-thieno[3,2-d]pyrimidine) Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success

The success of the Suzuki coupling on the 7-iodo-thieno[3,2-d]pyrimidine scaffold is contingent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand System: The choice of the palladium source and the coordinating ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition and reductive elimination steps.[7][8] For heteroaromatic substrates, which can sometimes be challenging, specialized ligands developed by Buchwald and others often provide superior results.[9]

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron species.[4] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be considered in relation to the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst to a sufficient extent. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[4] Common organic solvents include dioxane, toluene, dimethylformamide (DMF), and acetonitrile.[10][11]

  • Temperature: Reaction temperatures typically range from ambient to refluxing conditions. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst. Microwave irradiation can sometimes be employed to accelerate the reaction.[12]

  • Organoboron Reagent: While boronic acids are most common, boronic esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and purification.

Recommended Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 7-iodo-thieno[3,2-d]pyrimidine. Optimization may be required for specific substrates.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Assemble Reagents & Glassware degas Degas Solvent reagents->degas setup Reaction Setup under Inert Atmosphere degas->setup heating Heating & Stirring setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for the Suzuki coupling reaction.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes a commonly available and robust palladium catalyst.

Materials:

  • 7-iodo-thieno[3,2-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 - 3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 7-iodo-thieno[3,2-d]pyrimidine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions with a Modern Catalyst System

This protocol employs a more active catalyst system that may be beneficial for less reactive coupling partners.

Materials:

  • 7-iodo-thieno[3,2-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.03 equivalents)

  • A suitable phosphine ligand, such as SPhos or XPhos (0.02 - 0.06 equivalents)

  • Potassium phosphate (K₃PO₄) (2 - 3 equivalents)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Follow the same setup procedure as in Protocol 1, adding the 7-iodo-thieno[3,2-d]pyrimidine, boronic acid, and base to the reaction flask.

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • After evacuating and backfilling the main reaction flask with inert gas, add the degassed solvent mixture.

  • Add the pre-mixed catalyst solution to the reaction mixture.

  • Heat the reaction to 90-110 °C and monitor its progress.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different catalyst/ligand system.[13]
Insufficiently degassed solventEnsure thorough degassing of the solvent to remove oxygen, which can deactivate the catalyst.
Poorly soluble reactantsTry a different solvent system, such as DMF or acetonitrile, or increase the reaction temperature.[11]
Protodeboronation of the boronic acid Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
High reaction temperatureLower the reaction temperature and/or use a more active catalyst to allow for milder conditions.
Homocoupling of the boronic acid Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
Difficulty in purification Formation of palladium blackFilter the reaction mixture through a pad of celite before workup.
Co-elution of product and byproductsOptimize the mobile phase for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 7-aryl and 7-heteroaryl thieno[3,2-d]pyrimidines. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently generate diverse libraries of these important compounds for biological evaluation. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this critical transformation in drug discovery and development programs.

References

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions.
  • Suzuki reaction. Wikipedia.
  • Synthesis of thieno[2,3-d]pyrimidine analogues
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • 7-Methylthieno[3,2-d]pyrimidine: A Technical Guide for Researchers. Benchchem.
  • Catalyst selection and optimization for thieno[3,2-b]pyridine synthesis. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.

Sources

Application Notes and Protocols for Sonogashira Coupling of 7-Iodo-Thienopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidines and the Sonogashira Coupling

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable building block for the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-plasmodial compounds.[1][2] The functionalization of this core structure is paramount for modulating a compound's pharmacological profile, and the introduction of alkynyl moieties via the Sonogashira coupling is a particularly powerful strategy for expanding chemical space and forging critical carbon-carbon bonds.[3]

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become an indispensable tool in modern organic synthesis.[4] Its typically mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency make it an ideal method for the late-stage functionalization of complex molecules.[4] This guide provides a detailed technical overview and field-proven protocols for the successful application of the Sonogashira coupling to 7-iodo-thieno[3,2-d]pyrimidine, a key intermediate for the synthesis of novel therapeutic agents.

Understanding the Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. While copper-free protocols exist, the classic Pd/Cu co-catalyzed system remains widely employed for its efficiency.[4][5]

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Formation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[4]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl iodide (in this case, 7-iodo-thienopyrimidine) to form a Pd(II) intermediate.[5]

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[4]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated thienopyrimidine product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product Ar-I 7-Iodo-thienopyrimidine Ar-I->Ar-Pd(II)-I(L2) Oxidative Addition Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR Terminal Alkyne H-C≡CR->Cu(I)-C≡CR Deprotonation Base Base Base->H-C≡CR

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

Synthesis of the Starting Material: 7-Iodo-Thieno[3,2-d]pyrimidine

A reliable synthesis of the 7-iodo-thienopyrimidine starting material is crucial. While direct iodination of the thieno[3,2-d]pyrimidine core can be challenging, a more robust approach involves the synthesis of a halogenated precursor that can be subsequently converted to the iodide. Based on literature precedents for the synthesis of related 7-halo-thienopyrimidines, a plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Workflow start 3-Aminothiophene-2-carboxamide step1 Cyclization with Formamide start->step1 intermediate1 Thieno[3,2-d]pyrimidin-4(3H)-one step1->intermediate1 step2 Bromination (e.g., Br2, HOAc) intermediate1->step2 intermediate2 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one step2->intermediate2 step3 Chlorination (e.g., POCl3) intermediate2->step3 intermediate3 7-Bromo-4-chloro-thieno[3,2-d]pyrimidine step3->intermediate3 step4 Halogen Exchange (Finkelstein Reaction, e.g., NaI, Acetone) intermediate3->step4 product 7-Iodo-4-chloro-thieno[3,2-d]pyrimidine step4->product

Figure 2: Proposed synthetic workflow for 7-iodo-thienopyrimidine.

This multi-step synthesis provides a reliable route to the desired 7-iodo-thienopyrimidine, which can then be used in the Sonogashira coupling. The 4-chloro substituent can be retained or further functionalized as needed for the target molecule.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the Sonogashira coupling of 7-iodo-thienopyrimidine. Optimization may be required depending on the specific alkyne used.

Protocol 1: Standard Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is a classic and highly effective method for a broad range of substrates.

Materials:

  • 7-Iodo-thienopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodo-thienopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (TEA or DIPEA) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the alkyne (Glaser coupling) is a significant side reaction or when copper contamination of the final product is a concern.

Materials:

  • 7-Iodo-thienopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (0.03-0.05 equiv) or a combination of Pd(OAc)₂ and a phosphine ligand)

  • Amine base (e.g., triethylamine, piperidine, or pyrrolidine) (2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-iodo-thienopyrimidine and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Comparative Reaction Conditions and Yields

The choice of reaction parameters can significantly impact the outcome of the Sonogashira coupling. The following tables provide a summary of reported conditions and yields for the Sonogashira coupling of various iodo-heterocycles, which can serve as a guide for optimizing the reaction of 7-iodo-thienopyrimidine.

Table 1: Pd/Cu Co-catalyzed Sonogashira Coupling of Iodo-Heterocycles

EntryHeterocyclic IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%)Et₃NDMF100396[6]
25-Iodo-2-aminopyrimidinePhenylacetylenePdCl₂(PPh₃)₂(5 mol%), CuI (10 mol%)Et₃NDMF801285[7]
36-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-onePhenylacetylenePdCl₂(PPh₃)₂(10 mol%), CuI (20 mol%)Et₃NDMF801678[8]
44-Iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂(5 mol%), CuI (10 mol%)Et₃NDMF60492[3]

Table 2: Copper-Free Sonogashira Coupling of Iodo-Heterocycles

EntryHeterocyclic IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-IodoselenophenePhenylacetylenePdCl₂(PPh₃)₂ (10 mol%)Et₃NDMFRT1288[3]
22-IodothiopheneTrimethylsilylacetylenePd(OAc)₂(5 mol%), PPh₃ (10 mol%)Et₃NMeCN80595
34-IodoanisolePhenylacetylenePd/CK₂CO₃Toluene/H₂O1002491[3]

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise in Sonogashira couplings, particularly with heteroaromatic substrates.

Troubleshooting_Sonogashira problem Problem no_reaction No or Low Conversion problem->no_reaction side_reaction Side Reactions (e.g., Glaser Coupling) problem->side_reaction decomposition Starting Material/Product Decomposition problem->decomposition solution_no_reaction Potential Solutions: - Increase temperature - Use a more active catalyst/ligand (e.g., XPhos, SPhos) - Check purity of reagents - Ensure rigorous inert atmosphere no_reaction->solution_no_reaction solution_side_reaction Potential Solutions: - Switch to a copper-free protocol - Use a less coordinating solvent - Strictly deoxygenate all reagents and solvents side_reaction->solution_side_reaction solution_decomposition Potential Solutions: - Lower reaction temperature - Reduce reaction time - Use a milder base decomposition->solution_decomposition

Figure 3: Troubleshooting common issues in Sonogashira couplings.

Expertise & Experience:

  • Catalyst Choice: For electron-rich heterocycles like thienopyrimidines, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) can enhance the rate of oxidative addition and improve yields, especially in copper-free systems.

  • Base Selection: The choice of base is critical. While triethylamine is standard, bulkier bases like diisopropylethylamine can sometimes minimize side reactions. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF.

  • Solvent Effects: The solvent can influence catalyst stability and reaction rate. Aprotic polar solvents like DMF and NMP are often excellent choices for dissolving the heterocyclic starting materials and promoting the reaction. However, in some cases, less coordinating solvents like toluene or dioxane can be beneficial.

  • The Nitrogen Effect: The pyrimidine nitrogen atoms in the thienopyrimidine core can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. If low reactivity is observed, consider using a ligand that can form a more stable complex with palladium, or increasing the catalyst loading.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the alkynylation of 7-iodo-thienopyrimidine, providing access to a wide range of novel compounds for drug discovery and development. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot potential issues, researchers can successfully employ this powerful transformation to advance their synthetic goals. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of the Sonogashira coupling in the synthesis of innovative thieno[3,2-d]pyrimidine derivatives.

References

  • Brenner, S., & Lerner, R. A. (1992). Encoded combinatorial chemistry. Proceedings of the National Academy of Sciences, 89(12), 5381–5383.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction.
  • Lagardère, P., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19385-19395.
  • Erdélyi, M., & Gogoll, A. (2001). A Microwave-Enhanced, Rapid, and Efficient Homogeneous-Phase Sonogashira Coupling of Aryl and Heteroaryl Halides with Terminal Alkynes. The Journal of Organic Chemistry, 66(12), 4165–4169.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • Li, J., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters.
  • Lagardère, P., et al. (2022).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Robins, M. J., & Barr, P. J. (1986). Palladium Catalysis in the Preparation of Alkynylpyrimidines. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 40b, 381-386.
  • Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456.
  • Chen, Y., et al. (2013). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate.
  • Langer, P., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
  • Wu, J., et al. (2023). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
  • Yadav, J. S., et al. (2007). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Tetrahedron Letters, 48(40), 7159-7162.
  • Shishoo, C. J., et al. (1998). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Indian Journal of Chemistry - Section B, 37B(8), 751-758.
  • Hsieh, H.-P., et al. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry, 53(20), 7316–7326.
  • Al-Tel, T. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5835.
  • Queiroz, M.-J. R. P., et al. (2025).

Sources

Application Notes & Protocols: Strategic Functionalization of Thienopyrimidine Intermediates via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Preamble: The Thienopyrimidine Scaffold in Modern Drug Discovery

The thienopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purine bases like adenine and guanine allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, particularly protein kinases.[2] This has led to the development of clinically significant drugs for oncology and other therapeutic areas.[3][4]

The functionalization of this scaffold is paramount to modulating its pharmacological profile. Among the most powerful and versatile methods for its elaboration is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, enhanced by the fused thiophene moiety, renders specific positions susceptible to attack by nucleophiles, especially when a suitable leaving group, such as a halogen, is present. This guide provides an in-depth exploration of the mechanistic principles, core intermediate synthesis, and detailed protocols for executing SNAr reactions on thienopyrimidine systems, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs.

Mechanistic Underpinnings of SNAr on the Thienopyrimidine Core

The SNAr reaction on a thienopyrimidine scaffold is not a direct displacement. It proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom (typically C4) on the pyrimidine ring, which bears a leaving group (L). This attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the heterocyclic system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.

The regioselectivity of the initial attack is governed by the electronic properties of the ring. In most thieno[2,3-d]pyrimidine systems, the C4 position is the most electrophilic and thus the primary site for nucleophilic attack, followed by the C2 position. This is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogens.[6][7]

SNAr_Mechanism cluster_caption Fig 1: General SNAr Addition-Elimination Mechanism Thieno_Cl 4-Chlorothienopyrimidine (Intermediate) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Thieno_Cl->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Thienopyrimidine Meisenheimer->Product - Cl⁻ (Elimination) Leaving_Group Cl⁻

Caption: General SNAr Addition-Elimination Mechanism.

Synthesis of the Key Precursor: 4-Chlorothienopyrimidine

The most common and versatile intermediate for SNAr reactions is a 4-halo-substituted thienopyrimidine, typically 4-chlorothienopyrimidine. Its synthesis is reliably achieved in a two-step sequence starting from a substituted 2-aminothiophene.

Step 1: Formation of the Thienopyrimidin-4-one Core The foundational step involves the cyclization of a 2-aminothiophene derivative. The Gewald reaction is a classic and efficient method for generating the initial 2-aminothiophene-3-carbonitrile or -carboxylate from a ketone, an activated nitrile, and elemental sulfur.[8] This thiophene intermediate is then cyclized with a one-carbon source, most commonly formamide, under reflux to yield the thienopyrimidin-4(3H)-one.[9][10][11]

Step 2: Chlorination of the Thienopyrimidin-4-one The hydroxyl group at the C4 position of the pyrimidinone is a poor leaving group. It must be converted into a more reactive species. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the C4-oxo group with a chlorine atom, yielding the highly reactive 4-chlorothienopyrimidine intermediate.[8][12][13] This intermediate is the linchpin for subsequent diversification.

Synthesis_Workflow cluster_caption Fig 2: Synthesis of the 4-Chlorothienopyrimidine Intermediate Start 2-Aminothiophene-3-carboxylate (or Carbonitrile) Intermediate Thienopyrimidin-4(3H)-one Start->Intermediate Step 1: Cyclization Step1_Reagent Formamide (HCONH₂) Reflux Step1_Reagent->Intermediate Final_Product 4-Chlorothienopyrimidine (Key Intermediate) Intermediate->Final_Product Step 2: Chlorination Step2_Reagent Phosphorus Oxychloride (POCl₃) Reflux Step2_Reagent->Final_Product

Caption: Synthesis of the 4-Chlorothienopyrimidine Intermediate.

Experimental Protocols: Nucleophilic Substitution Reactions

The following protocols provide detailed methodologies for reacting 4-chlorothienopyrimidine intermediates with common classes of nucleophiles.

Protocol 1: Amination via Reaction with Primary and Secondary Amines

Application: The introduction of an amino group at C4 is a cornerstone of kinase inhibitor design. The nitrogen atom often forms a critical hydrogen bond with the "hinge region" of the kinase active site, serving as a primary anchor for the inhibitor.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-chlorothienopyrimidine intermediate (1.0 eq).

  • Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a suitable solvent such as isopropanol, ethanol, or N,N-Dimethylformamide (DMF).[8]

  • Base: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. The tertiary base acts as an acid scavenger, neutralizing the HCl and driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Reactions are typically complete within 4-12 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine. After drying over anhydrous sodium sulfate and concentrating, the final product is typically purified by column chromatography on silica gel or by recrystallization.[15]

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider using a higher boiling point solvent (e.g., DMF or dioxane) or adding more equivalents of the amine nucleophile. Ensure the base is anhydrous and of good quality.

  • Side Products: For less reactive anilines, extended heating can sometimes lead to decomposition. In such cases, microwave-assisted heating can be employed to reduce reaction times and improve yields.[10]

Protocol 2: O-Arylation/Alkylation via Reaction with Phenols and Alcohols

Application: The formation of ether linkages can modulate the solubility, lipophilicity, and metabolic stability of the final compound. This is a common strategy for optimizing pharmacokinetic profiles.

Methodology:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol or phenol (1.2 eq) and an anhydrous polar aprotic solvent like DMF or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

    • Causality: Alcohols and phenols are weaker nucleophiles than amines. To increase their reactivity, they must be deprotonated to form the corresponding alkoxide or phenoxide, which is a much more potent nucleophile. NaH is a strong, non-nucleophilic base ideal for this purpose.

  • Addition: After stirring for 30-60 minutes at 0 °C (or until hydrogen evolution ceases), add a solution of the 4-chlorothienopyrimidine intermediate (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (50-70 °C) may be required for less reactive phenols. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting:

  • No Reaction: Ensure all reagents and solvents are strictly anhydrous, as water will quench the NaH. Consider using a stronger base like potassium tert-butoxide if deprotonation is incomplete.

  • Decomposition of Starting Material: If the 4-chlorothienopyrimidine is sensitive to strong bases, an alternative method using a milder base like potassium carbonate (K₂CO₃) in a solvent like acetone or DMF at elevated temperatures can be attempted, although this may require longer reaction times.

Protocol 3: S-Alkylation via Reaction with Thiols

Application: Thioether linkages are important for introducing structural diversity and can participate in specific interactions with biological targets.

Methodology:

  • Setup: To a round-bottom flask, add the 4-chlorothienopyrimidine intermediate (1.0 eq), the desired thiol (1.1 eq), and a polar solvent such as ethanol or DMF.

  • Base: Add a moderately strong base, such as potassium carbonate (K₂CO₃, 2.0 eq) or TEA (2.0 eq).

    • Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. While a strong base like NaH can be used, it is often unnecessary. A milder base like K₂CO₃ is sufficient to facilitate the reaction, either by deprotonating the thiol to the more reactive thiolate or by scavenging the in-situ generated HCl.

  • Reaction: Stir the mixture at room temperature or heat gently (50-80 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base if it is a solid (like K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining base and salts. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Troubleshooting:

  • Disulfide Formation: Thiols can be susceptible to oxidative dimerization to form disulfides, especially under basic conditions with exposure to air. Running the reaction under an inert atmosphere (N₂) can mitigate this side reaction.

  • Slow Reaction: If the reaction is sluggish, switching to a more polar aprotic solvent like DMF can accelerate the rate of SNAr reactions.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the nucleophilic substitution on 4-chlorothienopyrimidine intermediates.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)Yield Range (%)
Amines MorpholineIsopropanolTEA / DIPEA80 - 1004 - 1270 - 95
4-MethoxyanilineDMFDIPEA100 - 1206 - 1665 - 90
Alcohols PhenolTHF / DMFNaH0 to 5012 - 2450 - 85
Benzyl alcoholDMFNaH0 to RT12 - 1860 - 90
Thiols ThiophenolEthanolK₂CO₃RT to 602 - 875 - 98
EthanethiolDMFTEART1 - 480 - 95

Concluding Remarks

Nucleophilic aromatic substitution is an indispensable tool for the medicinal chemist working with thienopyrimidine scaffolds. By understanding the underlying mechanisms and mastering the protocols for key transformations, researchers can efficiently access a vast chemical space of novel derivatives. The strategic choice of the nucleophile, base, and solvent system, as detailed in these application notes, is critical for achieving high yields and purity. The protocols provided herein serve as a robust foundation for the synthesis of compound libraries aimed at discovering next-generation therapeutics targeting a multitude of diseases.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available from: [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thieno[2,3-d] pyrimidine Derivatives as Potential Anti-inflammatory and Analgesic Agents. Bentham Science. Available from: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Nature. Available from: [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available from: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Publications. Available from: [Link]

  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. Available from: [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available from: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available from: [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available from: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health. Available from: [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. National Institutes of Health. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Thienopyrimidine. MDPI Encyclopedia. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. National Institutes of Health. Available from: [Link]

  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. Available from: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health. Available from: [Link]

  • Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. ResearchGate. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of Thieno[3,2-d]pyrimidin-4-ol Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3][4] Traditional synthetic routes to these compounds often require prolonged reaction times, high temperatures, and harsh conditions, leading to lower yields and the generation of undesirable byproducts. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of thieno[3,2-d]pyrimidin-4-ol derivatives. We will detail the fundamental principles of microwave heating, present a robust, step-by-step protocol, and discuss the critical parameters that govern reaction success, offering researchers a validated pathway to accelerate drug discovery and development programs.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals, with 59% of unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system. Among these, the thieno[3,2-d]pyrimidine framework is of particular interest due to its bioisosteric relationship with purines and quinazolines, allowing its derivatives to effectively interact with a wide range of biological targets.[1][5] These compounds have shown promise as inhibitors of phosphodiesterase (PDE),[6] epidermal growth factor receptor (EGFR),[2] and cyclin-dependent kinases (CDKs),[1] making them highly valuable in oncology and immunology research.

Conventional synthesis of these scaffolds typically involves multi-step sequences with long reaction times under thermal reflux.[1][7] Microwave-assisted synthesis offers a transformative alternative. Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation utilizes dielectric heating.[8][9] Polar molecules or ions in the reaction mixture align with the rapidly oscillating electromagnetic field, generating heat volumetrically and homogeneously.[9][10] This results in dramatic accelerations of reaction rates, often reducing multi-hour or day-long processes to mere minutes.[11][12] The key advantages of MAOS include:

  • Drastically Reduced Reaction Times: Accelerating chemical transformations from hours to minutes.[10][13]

  • Improved Reaction Yields: Minimizing byproduct formation through rapid heating and precise temperature control.[8][12]

  • Enhanced Product Purity: Cleaner reaction profiles simplify downstream purification.[11]

  • Alignment with Green Chemistry: Reduced energy consumption and potential for solvent-free reactions make MAOS an environmentally friendlier approach.[10][14]

This guide provides the necessary protocols and scientific rationale for researchers to confidently adopt MAOS for the synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives.

General Synthetic Workflow

The microwave-assisted synthesis of the thieno[3,2-d]pyrimidin-4-ol core typically involves the cyclocondensation of a 2-aminothiophene-3-carboxylate (or related synthon) with a suitable one-carbon source. The workflow is streamlined to maximize efficiency and throughput.

G Start Starting Materials: - 2-Aminothiophene-3-carboxylate - One-Carbon Source (e.g., Formamide) Vessel Prepare Reaction in Microwave-Safe Vessel Start->Vessel 1. Combine MW Microwave Irradiation - Set Temp, Time, Power - Monitor Pressure Vessel->MW 2. Seal & Irradiate Workup Reaction Workup - Cooling - Quenching (e.g., with H2O) - Filtration or Extraction MW->Workup 3. Cool & Process Purify Purification - Recrystallization or - Silica Gel Chromatography Workup->Purify 4. Isolate Crude Product Final Product: Thieno[3,2-d]pyrimidin-4-ol (Characterize via NMR, MS, MP) Purify->Product 5. Obtain Pure Compound

Caption: General workflow for microwave-assisted thienopyrimidin-4-ol synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a thieno[3,2-d]pyrimidin-4-ol derivative from a 2-aminothiophene-3-carboxamide precursor using microwave irradiation.

3.1. Materials and Equipment

  • Starting Materials:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (or other substituted 2-aminothiophene ester/amide)

    • Formamide (reagent grade)

    • Ethanol (absolute)

    • Deionized Water

    • Ethyl Acetate

    • Hexanes

    • Magnesium Sulfate (anhydrous)

  • Equipment:

    • Monowave or Multi-mode Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)[11]

    • 10 mL or 20 mL microwave reaction vial with a magnetic stir bar

    • Crimp cap sealer

    • Standard laboratory glassware (beakers, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Melting point apparatus

    • NMR spectrometer, Mass spectrometer

3.2. Step-by-Step Procedure

  • Vessel Preparation: Place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 mmol, 1.0 eq) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add formamide (5 mL). Note: Formamide acts as both the reagent and a high-boiling polar solvent, ideal for microwave absorption.

  • Vessel Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 180 °C (Use a ramp time of 2 minutes to reach the target temperature).

      • Hold Time: 15 minutes at 180 °C.

      • Power: 100-200 W (dynamic power control to maintain temperature).

      • Stirring: Set to high.

      • Pre-stirring: 30 seconds.

  • Cooling: After the irradiation is complete, the instrument's compressed air cooling system will rapidly cool the reaction vial to below 50 °C.

  • Workup and Isolation:

    • Carefully open the vial.

    • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water.

    • A precipitate will form. Stir the suspension for 15 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with additional water (2 x 20 mL).

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol to yield the pure thieno[3,2-d]pyrimidin-4-ol derivative as a crystalline solid.

    • Alternatively, if impurities persist, dissolve the crude product in a minimal amount of dichloromethane/methanol and purify using silica gel column chromatography with an ethyl acetate/hexanes gradient.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the melting point.

Experimental Rationale and Optimization

The success of a microwave-assisted synthesis hinges on understanding the interplay between the solvent, reagents, and microwave parameters.

  • Choice of Solvent: The ideal solvent must be polar to efficiently absorb microwave energy. High-boiling point solvents like DMF, DMSO, NMP, or, as in the protocol above, formamide, are excellent choices as they allow for high reaction temperatures to be reached. In some cases, solvent-free reactions can be performed, which is a key principle of green chemistry.[14]

  • Microwave Parameters:

    • Temperature: This is the most critical parameter. Higher temperatures dramatically increase reaction rates. The chosen temperature should be high enough for rapid conversion but below the decomposition point of the reactants or products.

    • Time: MAOS significantly reduces reaction times. Optimization experiments (e.g., running the reaction for 5, 10, 15, and 20 minutes) can determine the minimum time required for complete conversion, avoiding potential degradation from prolonged heating.

    • Power: In modern synthesizers, power is typically applied dynamically to maintain the set temperature. A maximum power setting (e.g., 300 W) allows the instrument to reach the target temperature quickly.

The following table summarizes various conditions reported for similar syntheses, showcasing the versatility of the microwave-assisted approach.

EntryStarting Thiophene DerivativeReagent(s)SolventMicrowave Conditions (Temp/Power, Time)Yield (%)Reference
12-Aminothiophene-3-carboxamideFormamideFormamide180 °C, 15 min>80%[15]
22-Aminothiophene-3-carboxylateTriethyl orthoformateAcetic Acid160 °C / 80 W, 15 min~60%[16]
3N,N-dimethylacetimidamide deriv.p-Anisidine, AlCl₃MeCN/AcOH400 W (temp not specified), time variableHigh[17][18]
42-AminothiopheneSulfur, MorpholineEthanol70 °C, 20 min90%[15]

Safety and Troubleshooting

  • Safety Precautions:

    • Always use dedicated, pressure-rated microwave reaction vials. Never use standard lab glassware (e.g., test tubes) in a microwave synthesizer.

    • Never exceed the recommended maximum volume for the reaction vial (typically ~50-70% of total volume) to allow for thermal expansion and pressure changes.

    • Ensure the microwave synthesizer is properly maintained and that its pressure and temperature sensors are calibrated.

  • Troubleshooting Guide:

    • Problem: Low or no product yield.

      • Possible Cause: Insufficient temperature or time.

      • Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) or the hold time. Ensure the chosen solvent is sufficiently polar.

    • Problem: Product degradation (observed as charring or multiple spots on TLC).

      • Possible Cause: Temperature is too high or reaction time is too long.

      • Solution: Reduce the hold temperature or reaction time.

    • Problem: Reaction vial vents or fails.

      • Possible Cause: Excessive pressure buildup from a highly exothermic reaction or heating a low-boiling solvent too high.

      • Solution: Reduce the amount of starting material, increase the solvent volume, or choose a higher-boiling solvent. Ensure the vial is not overfilled.

Conclusion

Microwave-assisted synthesis represents a superior and more efficient technology compared to conventional heating for the construction of thieno[3,2-d]pyrimidin-4-ol derivatives.[5] By leveraging rapid, volumetric heating, researchers can achieve dramatic reductions in reaction times, improve yields, and simplify product purification.[8][11][12] The protocols and principles outlined in this application note provide a robust framework for scientists in drug discovery and medicinal chemistry to accelerate the synthesis of these vital heterocyclic scaffolds, thereby streamlining the development of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Vellais, et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • NIH. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827.
  • PMC.
  • ResearchGate. Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines.
  • PubMed. (2020, August 19). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2- d]pyrimidin-4-amine Analogs of MPC-6827.
  • MDPI. (2013, April 16). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors.
  • MDPI. (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • PubMed. (2021, July 26). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells.
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
  • ResearchGate. (2025, August 6). Microwave-assisted synthesis of potent PDE7 inhibitors containing a thienopyrimidin-4-amine scaffold.
  • EPCP. Microwave-Assisted Synthesis in Drug Development.
  • MDPI. (2022, July 1).
  • ResearchGate. (2025, August 6). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies.
  • PubMed. (2025, April 22). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)
  • PubMed. (2015, September 18). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties.
  • ResearchGate. (2025, October 16). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827.
  • PubMed Central. (2018, May 5). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
  • MDPI. (2012, August 13). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity.
  • TSI Journals. Microwave assisted synthesis and antibacterial activity of some novel pyrimidines and thiazolidinones.

Sources

Application Note: High-Value Kinase Inhibitor Design Using 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol as a "privileged scaffold" for the rapid development of Type I and Type I½ kinase inhibitors. Thieno[3,2-d]pyrimidines act as bioisosteres of purine (the core of ATP), allowing them to anchor effectively into the kinase hinge region.

The specific substitution pattern of this scaffold offers two distinct strategic advantages:

  • C4-Position (Hydroxyl): Serves as a latent electrophile (via chlorination) for introducing Hinge Binding Motifs.

  • C7-Position (Iodine): A pre-installed halogen handle allows for late-stage diversification (Suzuki/Sonogashira coupling) to target the Gatekeeper residue or Solvent Front, critical for tuning selectivity (e.g., FAK vs. EGFR).

Technical Specifications & Handling

ParameterSpecification
Compound Name 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
CAS (Parent) 272-68-4 (Refers to core; specific derivative is custom)
Molecular Weight ~292.09 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), DMF; Low solubility in water/DCM
Storage 2–8°C, Desiccate, Protect from light (Iodide sensitivity)
Tautomerism Exists in equilibrium between 4-ol (enol) and 4-one (keto) forms.[1]

Structural Rationale: The "Privileged" Architecture[1]

The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP but lacks N7, often improving metabolic stability and altering hydrogen bond donor/acceptor profiles.

Diagram 1: Pharmacophore Mapping & Strategic Vectors

This diagram illustrates how the scaffold aligns within the kinase ATP-binding pocket and where chemical modifications should be directed.

KinaseBinding cluster_legend Design Logic Scaffold 7-Iodo-2-methyl thieno[3,2-d]pyrimidin-4-ol Hinge Hinge Region (ATP Adenine Binding) Scaffold->Hinge C4-Substitution (via SNAr) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C7-Iodine (via Suzuki Coupling) Solvent Solvent Front (Solubility/Potency) Scaffold->Solvent C7-Extension Text1 C4 = H-Bond Acceptor/Donor Text2 C7 = Hydrophobic Pocket Access

Caption: Pharmacophore mapping of the thienopyrimidine scaffold. The C4 position targets the hinge, while the C7-Iodine allows vectors into the hydrophobic back-pocket or solvent front.

Synthetic Protocols (The "Make" Phase)

Workflow Overview

The synthesis follows a Chlorination


 SNAr 

Cross-Coupling
sequence. This order is preferred to avoid poisoning the Palladium catalyst with the free amine or hydroxyl groups during the early stages.
Diagram 2: Synthetic Diversification Workflow

Synthesis Start Starting Material 7-Iodo-2-methyl thieno[3,2-d]pyrimidin-4-ol Step1 Step 1: Activation POCl3, Reflux Start->Step1 Inter1 Intermediate 1 4-Chloro-7-iodo derivative Step2 Step 2: SNAr R-NH2, iPr2NEt, IPA Inter1->Step2 Inter2 Intermediate 2 4-Amino-7-iodo (Hinge Binder Installed) Step3 Step 3: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 Inter2->Step3 Final Final Inhibitor 7-Aryl-4-amino (Fully Functionalized) Step1->Inter1 Step2->Inter2 Step3->Final

Caption: Step-wise synthetic route for converting the scaffold into a potent kinase inhibitor.

Protocol A: Activation (Chlorination)

Objective: Convert the unreactive 4-OH into the reactive 4-Cl species. Critical Note: The 7-iodo moiety is stable to POCl3, but avoid overheating to prevent de-iodination.

  • Setup: Charge a round-bottom flask with 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (1.0 eq).

  • Reagent: Add POCl3 (Phosphorus Oxychloride) (5–10 vol). Caution: Corrosive/Toxic.

  • Reaction: Reflux at 90–100°C for 2–4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

  • Workup: Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with sat. NaHCO3 to pH 8.

  • Isolation: Extract with DCM or EtOAc. Dry over Na2SO4 and concentrate.

  • Yield Target: >85% (Yellow/Brown solid). Use immediately or store at -20°C.

Protocol B: Hinge Binder Installation (SNAr)

Objective: Introduce the primary specificity element (e.g., aniline, morpholine, piperazine).

  • Reactants: Dissolve 4-Chloro-intermediate (1.0 eq) in Isopropanol (IPA) or n-Butanol.

  • Nucleophile: Add the desired amine (e.g., 3-aminopyrazole for CDK inhibition or aniline for EGFR) (1.1 eq).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Conditions: Heat to 80°C for 4–12 hours.

  • Purification: The product often precipitates upon cooling. Filter and wash with cold ether. If soluble, perform flash chromatography (Hex/EtOAc).

Protocol C: Selectivity Tuning (Suzuki-Miyaura Coupling)

Objective: Extend the molecule from the C7 position to interact with the gatekeeper residue (e.g., T790M in EGFR or F691L in FLT3).

  • Solvent: Degas DME/Water (4:1) or Dioxane/Water (4:1) with Nitrogen for 15 mins.

  • Loading: Add Intermediate 2 (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (Na2CO3 or K3PO4, 2.0 eq).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq).

  • Reaction: Heat at 90°C (or microwave at 110°C for 30 min) under inert atmosphere.

  • Purification: Filter through Celite. Concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Case Study: Dual FAK/FLT3 Inhibition

Context: Focal Adhesion Kinase (FAK) and FLT3 are synergistic targets in acute myeloid leukemia (AML).[2] Design Strategy:

  • Scaffold: 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

  • C4-Modification: Introduction of a para-fluoroaniline or similar aromatic amine provides the hydrogen bonds necessary for the hinge region [1].

  • C7-Modification: Coupling with a solubilizing group (e.g., N-methylpiperazine functionalized benzene) targets the solvent front, improving pharmacokinetic properties and potency against FLT3 mutants [2].

Expected Results: Compounds synthesized using this logic have demonstrated IC50 values in the low nanomolar range (1–10 nM) against FAK and FLT3 [1].

References

  • Sim, T., et al. (2021).[2] "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry, 64(16), 11934–11957.[2]

  • Ni, Y., et al. (2011).[3] "Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956.[3]

  • Fan, M., et al. (2024). "Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7." European Journal of Medicinal Chemistry, 263, 115955.[4]

Sources

Application Note: Preparation of 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scientifically grounded protocol for the preparation of 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine . This scaffold is a critical intermediate in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941) and other kinase-targeting therapeutics.

Important Note on Regiochemistry & Numbering
  • IUPAC Standard: In the thieno[3,2-d]pyrimidine system, the sulfur atom is typically assigned position 7. Consequently, the carbon alpha to the sulfur is C-6 , and the beta carbon is C-5 .

  • User Designation: The request specifies "7-iodo." In many legacy patents and specific electronic numbering schemes, the alpha-position (most reactive toward electrophilic substitution) is sometimes referred to as position 7.

  • Protocol Scope: This guide details the synthesis of the alpha-iodo isomer (chemically equivalent to the GDC-0941 intermediate), as direct iodination regioselectively targets this position.

Executive Summary

The synthesis of 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is a three-step convergent process starting from methyl 3-amino-2-thiophenecarboxylate. The workflow involves the construction of the pyrimidine ring, regioselective electrophilic iodination, and chlorodehydration. This guide prioritizes the Acetonitrile/HCl cyclization method for Step 1 due to its scalability and cost-efficiency compared to acetamidine routes.

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

  • Core Construction: Methyl 3-amino-2-thiophenecarboxylate + Acetonitrile (C2 source).

  • Functionalization: N-Iodosuccinimide (NIS) for C-I bond formation.

  • Activation: Phosphorus oxychloride (POCl3) for C-Cl bond formation.

Retrosynthesis Target 4-chloro-7-iodo-2-methyl thieno[3,2-d]pyrimidine Intermediate2 7-iodo-2-methylthieno [3,2-d]pyrimidin-4(3H)-one Target->Intermediate2 POCl3 (Chlorination) Intermediate1 2-methylthieno [3,2-d]pyrimidin-4(3H)-one Intermediate2->Intermediate1 NIS (Iodination) Start Methyl 3-amino-2- thiophenecarboxylate Intermediate1->Start MeCN / HCl (Cyclization)

Caption: Retrosynthetic disconnection showing the linear assembly of the thienopyrimidine core.

Detailed Experimental Protocols

Step 1: Cyclization to 2-methylthieno[3,2-d]pyrimidin-4(3H)-one

This step constructs the pyrimidine ring fused to the thiophene. The use of HCl gas in dioxane/acetonitrile promotes the formation of the imidate intermediate, which then cyclizes.

  • Reagents: Methyl 3-amino-2-thiophenecarboxylate (1.0 equiv), Acetonitrile (Solvent/Reagent), HCl gas (excess).

  • Mechanism: Pinner-like reaction followed by intramolecular nucleophilic attack.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with methyl 3-amino-2-thiophenecarboxylate (20.0 g, 127 mmol) and anhydrous acetonitrile (400 mL).

  • Acidification: Cool the solution to 0–5 °C. Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved. A white precipitate (hydrochloride salt) may form.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12–16 hours. The solid typically dissolves, followed by reprecipitation of the product.

  • Workup: Cool the mixture to room temperature (RT) and then to 0 °C. Filter the resulting solid.

  • Neutralization: Suspend the solid in water (200 mL) and adjust pH to ~8 using saturated aqueous NaHCO₃. Stir for 30 minutes.

  • Isolation: Filter the white solid, wash with water (2 x 50 mL) and cold diethyl ether (50 mL). Dry under vacuum at 50 °C.

  • Yield: Expected yield: 75–85%.

Step 2: Regioselective Iodination (C-7/C-6)

Electrophilic aromatic substitution on the thieno[3,2-d]pyrimidine core occurs preferentially at the position alpha to the sulfur atom.

  • Reagents: 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), N-Iodosuccinimide (NIS) (1.2 equiv), Glacial Acetic Acid (AcOH).

  • Critical Parameter: Control temperature to prevent di-iodination or decomposition.

Protocol:

  • Setup: Suspend the product from Step 1 (10.0 g, 60 mmol) in glacial acetic acid (100 mL).

  • Addition: Add N-Iodosuccinimide (16.2 g, 72 mmol) in a single portion.

  • Reaction: Heat the mixture to 80–90 °C. Stir for 4–6 hours. The suspension usually clears before the product precipitates as a heavy solid.

  • Monitoring: Monitor by LC-MS (Target M+1 ≈ 293).

  • Workup: Cool to RT. Pour the mixture into ice-water (300 mL).

  • Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to quench excess iodine (indicated by color change from brown to yellow/white).

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 60 °C.

  • Yield: Expected yield: 80–90%.

Step 3: Chlorination to 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine

The lactam (tautomeric with 4-hydroxy) is converted to the 4-chloro derivative using Vilsmeier-Haack type conditions.

  • Reagents: Iodinated intermediate (1.0 equiv), POCl₃ (5–10 vol), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or catalytic DMF.

  • Safety: POCl₃ is highly corrosive and reacts violently with water.

Protocol:

  • Setup: Place the iodinated intermediate (5.0 g, 17 mmol) in a dry RBF under nitrogen.

  • Reagent Addition: Add POCl₃ (25 mL) carefully. Add DIPEA (4.4 mL, 25 mmol) dropwise (exothermic!).

  • Reaction: Reflux the mixture (105 °C) for 3–5 hours. The solution should become homogenous and dark.

  • Workup (Quench):

    • Option A (Rotovap): Remove excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring.

    • Option B (Direct): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Maintain T < 20 °C).

  • Extraction: Neutralize with saturated NaHCO₃ (pH 7–8). Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield: Expected yield: 70–80%.

Process Visualization & Logic

The following diagram illustrates the reaction logic and critical control points (CCPs).

SynthesisWorkflow cluster_0 Step 1: Core Formation cluster_1 Step 2: Iodination (CCP) cluster_2 Step 3: Chlorination S1_Input Methyl 3-amino-2-thiophenecarboxylate S1_Process Reaction: MeCN + HCl (gas) Reflux, 16h S1_Input->S1_Process S1_Output 2-methylthieno[3,2-d]pyrimidin-4(3H)-one S1_Process->S1_Output S2_Process Reaction: NIS, AcOH 85°C, 4h S1_Output->S2_Process S2_Output 7-iodo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one S2_Process->S2_Output S2_QC QC: Check for di-iodo impurity S2_Output->S2_QC S3_Process Reaction: POCl3, DIPEA Reflux, 3h S2_Output->S3_Process S3_Output 4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine S3_Process->S3_Output

Caption: Step-by-step synthesis workflow highlighting the Critical Control Point (CCP) at the iodination stage.

Data Summary & Quality Control

ParameterStep 1 (Core)Step 2 (Iodo)Step 3 (Chloro)
Appearance White/Off-white solidPale yellow/tan solidTan/Yellow solid
Molecular Weight 166.20292.09310.54
Key 1H NMR Signal ~2.4 ppm (s, 3H, Me)Absence of H-6/7 signalShift of Me group
MS (ESI+) [M+H]+ = 167[M+H]+ = 293[M+H]+ = 311/313
Solubility DMSO, hot EtOHDMSO, DMFDCM, EtOAc, DMSO

Troubleshooting:

  • Incomplete Cyclization (Step 1): Ensure HCl saturation is maintained. If the intermediate amidine is observed, reflux longer.

  • Polychlorination (Step 3): Avoid excessive heating times. The iodine bond is generally stable to POCl3, but prolonged reflux (>12h) may degrade the product.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of the potent PI3K inhibitor, GDC-0941." Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Genentech, Inc. (2006). "Thienopyrimidine derivatives and their use as PI3 kinase inhibitors." World Intellectual Property Organization, WO 2006/046035. (Describes the synthesis of the 4-chloro-6-iodo intermediate).

  • Heffron, T. P., et al. (2011). "Discovery of Clinical Development Candidate GDC-0941." ACS Medicinal Chemistry Letters, 2(10), 745-749.

  • Shao, H., et al. (2013). "Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 70, 447-455.

Buchwald-Hartwig Amination of 7-Iodo-Thienopyrimidines: A Practical Guide to Synthesis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] The development of efficient and versatile synthetic methods to functionalize this core is paramount for drug discovery programs. The Buchwald-Hartwig amination stands out as one of the most powerful and broadly applicable methods for constructing carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals.[3][4][5][6]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for 7-iodo-thienopyrimidine substrates. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering a framework for logical troubleshooting and optimization. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of novel 7-amino-thienopyrimidine derivatives.

Mechanistic Foundations: The Palladium Catalytic Cycle

At its core, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[7] The reaction's success hinges on the smooth operation of a catalytic cycle that orchestrates the formation of the C-N bond. Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][8]

  • Oxidative Addition : A low-valent Palladium(0) complex, the active catalyst, reacts with the 7-iodo-thienopyrimidine. The palladium atom inserts itself into the carbon-iodine bond, forming a new Palladium(II) complex. This is often the rate-determining step and is heavily influenced by the ligand bound to the palladium center.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical to ensure efficient deprotonation without causing degradation of sensitive substrates.[9]

  • Reductive Elimination : This is the final, bond-forming step. The aryl and amido groups on the Pd(II) center couple, forming the desired 7-amino-thienopyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (Base, R¹R²NH) amido_complex->pd0 Reductive Elimination product 7-Amino-Thienopyrimidine (Ar-NR¹R²) amido_complex->product aryl_halide 7-Iodo-Thienopyrimidine (Ar-I) aryl_halide->oa_complex amine Amine (R¹R²NH) amine->oa_complex

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reagent Selection and Rationale

The success of the amination of a 7-iodo-thienopyrimidine is not determined by a single set of "magic conditions," but rather by the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ComponentFunction & RationaleRecommended Starting Points for 7-Iodo-Thienopyrimidines
Palladium Source Serves as the precatalyst that generates the active Pd(0) species. Modern palladacycle precatalysts (e.g., G3, G4) are often preferred for their air-stability and efficiency in forming the active catalyst.[10]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), or an air-stable precatalyst like XPhos Pd G3 .
Ligand The "brains" of the catalyst. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[3][10] The choice is highly dependent on the amine coupling partner.For primary/secondary alkylamines: RuPhos . For anilines and heteroaryl amines: XPhos . For challenging couplings: tBuBrettPhos .[10]
Base Deprotonates the amine to form the active nucleophile. Strong, non-nucleophilic bases are common, but weaker bases are necessary for substrates with base-sensitive functional groups.[7]Strong base: NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide). Weaker base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate).
Solvent Aprotic, non-polar to moderately polar solvents are typically used to solubilize the reactants and facilitate the reaction at elevated temperatures.Toluene , 1,4-Dioxane , or THF (Tetrahydrofuran). Toluene and dioxane are often favored for their higher boiling points.[11]

Expert Insight: The Challenge of Iodide

While aryl iodides are highly reactive towards oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst by forming unreactive palladium-iodide bridged dimers.[8] Using bulky phosphine ligands helps mitigate this issue by sterically discouraging dimer formation.[3]

Application Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of a 7-iodo-thienopyrimidine. This procedure should be considered a robust starting point for optimization.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup 1. Reagent Prep (Oven-dried vial, inert atmosphere) start->setup addition 2. Sequential Addition (Base, Pd Source, Ligand, Substrates, Solvent) setup->addition reaction 3. Reaction (Heat to 80-110 °C, monitor by TLC/LC-MS) addition->reaction workup 4. Quench & Workup (Cool, filter through Celite, extract) reaction->workup purify 5. Purification (Silica gel column chromatography) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis end_node End analysis->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Introduction

7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a key scaffold in the development of various therapeutic agents, including kinase inhibitors. The presence of the iodo group at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate. However, achieving high purity of this compound can be challenging due to the potential for side-product formation during its synthesis and its physicochemical properties.

This guide will provide a structured approach to the purification of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, focusing on the two most common and effective methods: recrystallization and column chromatography .

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: After synthesis, my crude 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol appears as a dark, oily residue instead of a solid. What should I do?

Answer:

An oily or tar-like crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the reaction. Here’s a systematic approach to handle this:

  • Trituration: Before attempting more complex purification methods, try triturating the oily residue with a non-polar solvent in which your product is expected to be poorly soluble. Good starting points are cold diethyl ether, hexane, or pentane. This process can often induce precipitation of the desired product, leaving many impurities dissolved in the solvent.

  • Solvent Removal: Ensure that all reaction solvents (like DMF or DMSO, which are high-boiling) have been thoroughly removed under high vacuum. Residual solvent can prevent your product from solidifying.

  • Initial Purification by Precipitation: If trituration fails, dissolve the oil in a minimum amount of a polar solvent (e.g., hot ethanol, methanol, or acetone) and then precipitate the product by adding a non-polar solvent (e.g., water or hexane) until the solution becomes cloudy. Allow it to stand and cool to encourage crystal formation.

Question 2: I performed a recrystallization, but the recovery of my product is very low. How can I improve the yield?

Answer:

Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive amount of hot solvent. To avoid this, add the hot solvent portion-wise until the solid just dissolves.[1]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the compound crystallizes too early, especially during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of solvent before filtration.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound has some solubility even in the cold solvent, you will inevitably lose some product in the mother liquor. Consider using a solvent pair to optimize solubility.

Question 3: My TLC analysis of the purified product still shows a persistent impurity spot close to the product spot. What are my options?

Answer:

When impurities have similar polarity to your product, separation by standard purification techniques can be challenging. Here are some strategies to tackle this:

  • Optimize Column Chromatography:

    • Solvent System: A single-solvent mobile phase may not be sufficient. Experiment with ternary solvent systems (e.g., dichloromethane/ethyl acetate/hexane) to fine-tune the polarity and improve separation.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in separating closely eluting compounds.[2]

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep-TLC) can offer higher resolution than column chromatography.

  • Recrystallization from a Different Solvent System: The solubility of your product and the impurity may differ significantly in another solvent. Experiment with a variety of solvents or solvent pairs.

Question 4: The compound seems to be degrading on the silica gel column, as I see streaking on the TLC and a new baseline spot. What is happening?

Answer:

Thieno[3,2-d]pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel. The pyrimidinol moiety may interact strongly with the silica surface, potentially leading to degradation.

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (1-2%).

  • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol?

A1: Based on literature for similar thienopyrimidine derivatives, polar protic solvents are often a good starting point. Ethanol or a mixture of ethanol and water are commonly used. For more polar compounds, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by the addition of an anti-solvent like water can be effective. However, the ideal solvent should always be determined experimentally on a small scale.

Q2: How do I choose the right solvent system for column chromatography?

A2: The best way to determine an appropriate solvent system is by using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your product an Rf value of approximately 0.2-0.4 . This generally provides the best separation. Start with a relatively non-polar system, such as hexane/ethyl acetate, and gradually increase the proportion of the more polar solvent (ethyl acetate). Other systems to try include dichloromethane/methanol or ethyl acetate/petroleum ether.

Q3: What are the expected physical properties of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol?

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially if you are struggling with separation on normal-phase silica. In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). This technique separates compounds based on their hydrophobicity.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial for removing any solid contaminants that do not dissolve in the hot solvent.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification using flash column chromatography.

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Crude 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

  • Silica gel (or other suitable stationary phase)

  • Eluent (solvent system determined by TLC)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf value of 0.2-0.4 and separates it from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Data Summary Table

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol, Isopropanol, Ethanol/Water, DMF/WaterSlow cooling is crucial for high purity crystals. Use minimal hot solvent to maximize recovery.[3]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Ethyl Acetate/Petroleum EtherOptimize the solvent system using TLC for an Rf of 0.2-0.4. Consider using deactivated silica or alumina if degradation is observed.

Visual Workflow for Purification Strategy

Caption: Decision workflow for selecting a purification method.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]

  • Loidreau, Y., et al. (2020). Synthesis of potential bioactive benzo-, pyrido- or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. Pharmaceuticals, 13(5), 89.
  • Al-Ostoot, F. H., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(13), 3875.
  • Phenomenex. RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. [Link]

  • Cytiva. Prepacked columns. [Link]

  • Fergione, S., et al. (2022).
  • Loidreau, Y., et al. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 25(9), 2149.
  • Organic Syntheses. Procedure for the Synthesis of Z-L-Phg-Val-OMe. [Link]

Sources

Technical Support Center: Recrystallization of Thieno[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of thieno[3,2-d]pyrimidin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of heterocyclic compounds. Thienopyrimidines are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Achieving high purity is paramount for accurate biological evaluation and downstream applications.

This resource provides in-depth, experience-driven guidance to navigate the nuances of recrystallization for this specific scaffold. We will address common challenges, provide logical troubleshooting frameworks, and offer detailed protocols to enhance the purity and yield of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of thieno[3,2-d]pyrimidin-4-ol derivatives?

A1: The thieno[3,2-d]pyrimidin-4-ol core is a polar, heterocyclic system capable of hydrogen bonding. Therefore, polar solvents are generally a good starting point.[3] Based on literature precedents and the physicochemical properties of the scaffold, the following solvents should be prioritized for initial screening:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.[1][4][5] These are often effective due to their ability to form hydrogen bonds, leading to good solubility at elevated temperatures.

  • Polar Aprotic Solvents: Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF).[4][6][7] DMF is often used in synthesis and can be an effective, albeit high-boiling, recrystallization solvent for more insoluble derivatives.[8]

  • Mixed Solvent Systems: Ethanol/Water, Ethanol/DMF, and Ethyl Acetate/Hexane are common pairs.[8][9][10][11] These systems allow for fine-tuning of the solvent polarity to achieve the desired solubility profile.

Q2: My thieno[3,2-d]pyrimidin-4-ol derivative is poorly soluble in most common organic solvents. What should I try?

A2: High melting points and strong intermolecular interactions in thieno[3,2-d]pyrimidin-4-ol derivatives can lead to low solubility. In such cases, consider the following:

  • High-Boiling Point Solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), or toluene can be effective due to their ability to dissolve compounds at higher temperatures.[4][8][12] However, their high boiling points can make them difficult to remove completely.

  • Solvent Mixtures: A powerful technique is to use a solvent pair.[4][9] Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., DMF, DMSO) and then slowly add a "poor" hot solvent (e.g., water, ethanol, or an anti-solvent like hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[9]

  • Aqueous Recrystallization: For highly polar derivatives, recrystallization from water can yield exceptionally pure material, although it can be challenging to execute and dry the product.[13]

Q3: How do different substituents on the thieno[3,2-d]pyrimidin-4-ol ring affect solvent choice?

A3: Substituents play a crucial role in the overall polarity and solubility of the molecule.

  • Nonpolar Substituents (e.g., alkyl, aryl groups): These will increase the compound's affinity for less polar solvents. Toluene or mixed systems like ethyl acetate/hexane may become more suitable.[4]

  • Polar Substituents (e.g., -NH2, -OH, -COOH): These will enhance solubility in polar protic solvents like ethanol and water.

  • Halogen Substituents: Halogenated derivatives often have altered crystal packing and solubility. Ethyl acetate has been successfully used for the crystallization of chlorinated thienopyrimidines.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is too close to or below the melting point of the compound.[9][14]2. The solution is too concentrated or cooled too quickly.[15]3. High levels of impurities are present.[14]1. Choose a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[14][15]3. Introduce a seed crystal to encourage nucleation.[15]4. Attempt a pre-purification step, such as passing the crude material through a short plug of silica gel.[15]
No crystals form upon cooling, even in an ice bath. 1. Too much solvent was used, and the solution is not supersaturated.[14]2. The compound has significant solubility in the cold solvent.[15]1. Reduce the solvent volume by gentle heating or under reduced pressure, then attempt to cool again.[14]2. If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cold solution to induce precipitation.3. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[15]
Very low recovery of the purified compound. 1. The compound has significant solubility in the cold solvent.[15][16]2. Too much solvent was used during the initial dissolution.3. Excessive washing of the collected crystals.1. Ensure the solution is thoroughly cooled in an ice bath or refrigerator before filtration to maximize yield.[15]2. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[4][16]3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[16]
The recrystallized product is not significantly purer. 1. The chosen solvent does not effectively differentiate between the compound and the impurities (i.e., impurities have similar solubility profiles).2. The cooling process was too rapid, trapping impurities within the crystal lattice.[17]1. Screen for a different solvent or solvent system where the impurities are either highly soluble or nearly insoluble.[18]2. Ensure slow cooling to allow for proper crystal lattice formation, which is a highly selective process that tends to exclude foreign molecules.[16][17]

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.[19]

  • Solvent Selection: Place a small amount of your crude thieno[3,2-d]pyrimidin-4-ol derivative into several test tubes. Add a few drops of different candidate solvents to each. A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and cover it with the chosen solvent. Heat the mixture to a gentle boil (using a hot plate and stirring). Add more hot solvent in small portions until the solid is just completely dissolved.[4] Using the minimum amount of hot solvent is critical for good recovery.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger, purer crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[16]

  • Drying: Allow the crystals to air dry on the filter paper or in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent provides the ideal solubility characteristics.[4]

  • Solvent Pair Selection: Choose a pair of miscible solvents.[9] One solvent should be a "good" solvent in which your compound is highly soluble, and the other a "poor" or "anti-solvent" in which it is sparingly soluble. Common pairs include ethanol/water and ethyl acetate/hexane.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Cooling and Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol. Collect, wash, and dry the crystals in the same manner.

Logical Workflows

Solvent Selection Workflow

start Start with Crude Thieno[3,2-d]pyrimidin-4-ol Derivative test_polar Test Solubility in Polar Solvents (Ethanol, Ethyl Acetate, ACN) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold Observe dissolves_cold->test_polar Yes (Unsuitable) dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No insoluble Insoluble in Hot Solvent? dissolves_hot->insoluble No suitable_single Suitable Single Solvent Found dissolves_hot->suitable_single Yes test_mixed Try Mixed-Solvent System (e.g., EtOH/Water, EtOAc/Hexane) insoluble->test_mixed Yes end Proceed to Recrystallization Protocol suitable_single->end test_mixed->end

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Troubleshooting Crystallization Failure

start No Crystals Form Upon Cooling check_volume Was Minimum Solvent Used? start->check_volume reduce_volume Reduce Solvent Volume (Boil off excess) check_volume->reduce_volume No oiling_out Did Compound Oil Out? check_volume->oiling_out Yes recool Re-cool Slowly reduce_volume->recool success Crystals Form recool->success add_solvent_recool Re-heat, Add More Solvent, Cool Slower oiling_out->add_solvent_recool Yes induce_nucleation Induce Nucleation oiling_out->induce_nucleation No add_solvent_recool->recool scratch Scratch Flask Walls induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed scratch->success seed->success

Caption: A workflow for troubleshooting when crystallization fails to occur.

References

  • Crystallization. (n.d.). In University of California, Davis, Chem 118L Manual.
  • Landrie, C. L., & McQuade, D. T. (2009). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 86(2), 226.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
  • Experiment 2: Recrystallization. (n.d.). In University of Toronto Scarborough Chemistry Online.
  • Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Ouellet, M., Maltais, R., & Poirier, D. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(10), 1332.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Kumar, B. V., Rao, V. R., & Vaidya, S. D. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(1), 473-481.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Salahi, R. A., & El-Tahir, K. E. H. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Early, J. V., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(6), 1057-1062.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 519-532.
  • Recrystallization. (n.d.). University of South Alabama, Department of Chemistry.
  • thieno[3,2-d]pyrimidine-4-thiol. (n.d.). MySkinRecipes.
  • Boudot, C., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4236.
  • Attia, M. I., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Jain, S., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.

Sources

Technical Support Center: Controlling Regioselectivity in Thienopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of thienopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving site-selective modifications on this privileged heterocyclic system. Thienopyrimidines, as bioisosteres of purines, are a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] However, controlling the position of functionalization on the thienopyrimidine core is a common challenge that can significantly impact the biological activity and pharmacological properties of the resulting molecules.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established literature and field-proven insights to help you overcome synthetic hurdles and achieve your desired regiochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the regioselectivity of thienopyrimidine functionalization.

Q1: What are the most reactive positions on the thienopyrimidine core for functionalization?

A1: The reactivity of the thienopyrimidine scaffold is highly dependent on the specific isomer (thieno[2,3-d], thieno[3,2-d], or thieno[3,4-d]pyrimidine) and the reaction conditions employed.[6][7] Generally, for thieno[2,3-d]pyrimidines, the thiophene ring is more susceptible to electrophilic attack and C-H activation than the pyrimidine ring. Within the thiophene ring, the C6 position is often favored for reactions with aryl iodides under certain palladium-catalyzed conditions, while the C5 position can be targeted with aryl boronic acids using a cationic palladium catalyst.[1][8] The pyrimidine ring, being electron-deficient, is more prone to nucleophilic attack, particularly at positions C2 and C4, especially if they bear a suitable leaving group like a halogen.

Q2: How can I selectively functionalize the C2 versus the C4 position of a dihalothienopyrimidine?

A2: Achieving regioselectivity in the functionalization of dihalothienopyrimidines, such as 2,4-dichlorothieno[3,2-d]pyrimidine, is a significant challenge. Typically, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions favor substitution at the C4 position.[9] However, recent advances have shown that ligand choice can invert this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium precatalyst can promote cross-coupling at the C2 position.[9] This is a powerful strategy to access previously challenging substitution patterns.

Q3: My C-H activation reaction is giving me a mixture of regioisomers. How can I improve the selectivity?

A3: Achieving high regioselectivity in C-H activation is a common challenge. Several factors can influence the outcome:

  • Catalyst System: The nature of the palladium catalyst is critical. For instance, in C-H arylations of thieno[2,3-d]pyrimidine, a cationic palladium catalyst favors C5 arylation, while neutral palladium systems can lead to C6 arylation.[1][8]

  • Ligand: The ligand choice is paramount in directing the regioselectivity of C-H activation.[10] Experimenting with different phosphine or NHC ligands can significantly alter the site of functionalization.

  • Directing Groups: The presence of directing groups on the thienopyrimidine core can override the intrinsic reactivity of the heterocycle, guiding the catalyst to a specific C-H bond.

  • Solvent and Additives: The reaction medium and additives can influence the catalyst's activity and selectivity.[11] Screening different solvents and additives is recommended.

Q4: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on the thiophene ring, but I am getting low yields and multiple products. What can I do?

A4: The thiophene ring of thienopyrimidines is generally more reactive towards electrophiles than the pyrimidine ring. However, the electron-withdrawing nature of the fused pyrimidine ring can deactivate the thiophene moiety compared to thiophene itself. To improve the outcome of electrophilic substitutions:

  • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the electrophile. Overly harsh conditions can lead to decomposition or multiple substitutions.

  • Protecting Groups: If your molecule contains sensitive functional groups, consider using protecting groups to prevent side reactions.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the reactivity of the electrophile and may also influence the regioselectivity.[12]

  • Substrate Modification: The electronic nature of substituents already present on the thienopyrimidine core will significantly direct the position of electrophilic attack. Electron-donating groups on the thiophene ring will activate it towards substitution.[13]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific experimental challenges in a question-and-answer format.

Guide 1: Palladium-Catalyzed C-H Arylation

Issue 1: Poor Regioselectivity in the C-H Arylation of Thieno[2,3-d]pyrimidine.

You are attempting a direct arylation and obtaining a mixture of C5 and C6 isomers.

Potential Cause Troubleshooting & Optimization
Incorrect Palladium Catalyst System The choice of palladium source and its oxidation state is crucial for regioselectivity. For selective C5 arylation with aryl boronic acids, a cationic palladium catalyst is often required.[1][8] For C6 arylation with aryl iodides, a neutral Pd(0) source is typically used. Verify the catalyst system you are using against established protocols.
Ligand Effects The ligand can significantly influence the regiochemical outcome. If you are using a standard phosphine ligand and observing poor selectivity, consider screening a panel of ligands, including bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs).[10]
Solvent Polarity The polarity of the solvent can affect the stability of charged intermediates and the overall catalytic cycle. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).
Reaction Temperature The reaction temperature can impact the equilibrium between different palladium intermediates, thereby affecting regioselectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable product, or at a higher temperature to favor the kinetically controlled product. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Experimental Protocol: Regioselective C5 Arylation of Thieno[2,3-d]pyrimidine

  • To an oven-dried reaction vessel, add the thieno[2,3-d]pyrimidine substrate (1.0 equiv.), aryl boronic acid (1.5 equiv.), and a suitable silver oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (if required).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Issue 2: Low Yield or No Reaction in the SNAr of a Halothienopyrimidine.

You are attempting to displace a halogen (e.g., chlorine) at the C4 position with a nucleophile (e.g., an amine or thiol) and observing poor conversion.

Potential Cause Troubleshooting & Optimization
Insufficient Activation of the Ring The pyrimidine ring of the thienopyrimidine system is electron-deficient, but strong activation is often required for SNAr. The presence of electron-withdrawing groups on the ring system can enhance reactivity. If your substrate is not sufficiently activated, you may need to use more forcing conditions.
Inadequate Base A base is often required to deprotonate the nucleophile or to scavenge the HX byproduct. Ensure the base is strong enough for the chosen nucleophile and solvent. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA. The stoichiometry of the base is also critical.[14]
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Increase the reaction temperature and monitor for product formation, being careful to avoid decomposition. Microwave irradiation can sometimes be beneficial in accelerating these reactions.[5]
Poor Solubility If the substrate or nucleophile has low solubility in the chosen solvent, the reaction rate will be slow. Try a different solvent system with better solubilizing properties. For example, moving from THF to DMF or DMSO can improve solubility and increase the reaction rate.
Nucleophile Stability Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles can degrade at high temperatures or in the presence of a strong base.

Experimental Protocol: SNAr of 4-Chlorothieno[3,2-d]pyrimidine with an Amine

  • To a reaction vessel, add the 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., acetonitrile or DMF).

  • Heat the reaction mixture to reflux or the desired temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[14]

Section 3: Visualizing Reaction Pathways

The following diagrams illustrate key concepts in controlling the regioselectivity of thienopyrimidine functionalization.

G cluster_0 Palladium-Catalyzed C-H Arylation of Thieno[2,3-d]pyrimidine Thienopyrimidine Thieno[2,3-d]pyrimidine C5_Product C5-Aryl Product Thienopyrimidine->C5_Product [Pd(OAc)₂], Ag₂CO₃ Aryl Boronic Acid (Cationic Pd Pathway) C6_Product C6-Aryl Product Thienopyrimidine->C6_Product Pd₂(dba)₃, Ligand Aryl Iodide (Neutral Pd(0) Pathway)

Caption: Catalyst-controlled regioselectivity in C-H arylation.

G Troubleshooting Issue: Low Regioselectivity Identify the reaction type: C-H Activation, SNAr, etc. Catalyst Catalyst System Cationic vs. Neutral Pd Lewis Acid Present? Catalyst Loading Troubleshooting->Catalyst Ligand Ligand Choice Steric Bulk Electronic Properties (e.g., Phosphine vs. NHC) Troubleshooting->Ligand Conditions Reaction Conditions Temperature Solvent Polarity Reaction Time Troubleshooting->Conditions Substrate Substrate Effects Intrinsic Reactivity Existing Substituents (EDG vs. EWG) Troubleshooting->Substrate Optimization Systematic Optimization Catalyst->Optimization Ligand->Optimization Conditions->Optimization Substrate->Optimization

Caption: Logical workflow for troubleshooting regioselectivity issues.

References

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. PubMed. [Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. ACS Publications. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. PubMed. [Link]

  • Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Show rel
  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org. [Link]

  • "Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications". IJPRA. [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. PubMed. [Link]

  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. [Link]

  • Microwave‐Assisted CH Activation of the Thiophene Ring: A Simple Approach to Access Substituted Thienopyridines. Semantic Scholar. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

Sources

Technical Support Center: Navigating the Nuances of 7-Iodo-Thienopyrimidine Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-iodo-thienopyrimidine. This guide is designed to provide in-depth, practical advice to help you anticipate and troubleshoot stability issues that may arise when subjecting this versatile building block to basic conditions. By understanding the underlying chemical principles, you can optimize your reaction outcomes and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Suzuki-Miyaura cross-coupling reaction with my 7-iodo-thienopyrimidine. What are the primary stability concerns I should be aware of when using standard basic conditions?

When performing cross-coupling reactions such as Suzuki-Miyaura, the choice of base is critical not only for the catalytic cycle but also for the stability of your 7-iodo-thienopyrimidine substrate. While bases are essential for the activation of boronic acids, strong basic conditions, especially in combination with elevated temperatures, can lead to undesired side reactions.

The primary concerns are:

  • Dehalogenation: The iodo group at the 7-position can be susceptible to reductive dehalogenation, leading to the formation of the corresponding des-iodo thienopyrimidine. This is particularly a risk with stronger bases and in the presence of certain palladium catalysts and ligands that can facilitate this side reaction.

  • Hydrolysis/Ring Opening: Although thienopyrimidines are generally robust, prolonged exposure to strong aqueous bases at high temperatures can potentially lead to hydrolytic degradation of the pyrimidine ring.

  • Competitive Reactions: The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing iodo group, can make it susceptible to nucleophilic attack by hydroxide or other strong nucleophiles present in the reaction mixture.

To mitigate these risks, it is advisable to screen a panel of milder bases.

Base Typical Concentration Solvent System Notes
K₂CO₃2-3 equivalents1,4-Dioxane/H₂O, Toluene/H₂OA commonly used and generally safe option for many Suzuki couplings.[1]
Cs₂CO₃2-3 equivalents1,4-Dioxane, TolueneOften provides good results and can be effective at lower temperatures.[1]
K₃PO₄2-3 equivalentsToluene, DMFA non-nucleophilic base that can be advantageous in preventing side reactions.
Organic Bases (e.g., Et₃N, DIPEA)3-5 equivalentsDMF, NMPCan be useful in anhydrous conditions, but their basicity might be insufficient for some couplings.
Q2: I've noticed the formation of an unexpected, more polar byproduct during my reaction workup. Could this be a degradation product of 7-iodo-thienopyrimidine?

Yes, the formation of more polar byproducts is a common indicator of degradation. Under basic conditions, several degradation pathways can lead to more polar species that would exhibit different chromatographic behavior (e.g., lower Rf in normal-phase TLC, earlier elution in reverse-phase HPLC).

Potential degradation products include:

  • 7-Hydroxy-thienopyrimidine: This can arise from the nucleophilic substitution of the iodo group by hydroxide ions, particularly if using strong aqueous bases like NaOH or KOH.

  • Ring-Opened Products: Hydrolytic cleavage of the pyrimidine ring would result in highly polar, often water-soluble byproducts that may be difficult to characterize.

  • Oxidized Species: While less common under strictly basic, deoxygenated conditions, oxidation of the thiophene ring can occur, leading to sulfoxides or sulfones, which are significantly more polar.

Q3: Can I store a solution of 7-iodo-thienopyrimidine in a basic solution for an extended period?

It is generally not recommended to store 7-iodo-thienopyrimidine in basic solutions for prolonged periods. Based on the chemistry of related thienopyrimidine compounds, contact with alkaline conditions can promote degradation.[2] If your experimental workflow requires the use of a stock solution containing a base, it is best to prepare it fresh and use it immediately. For long-term storage, it is advisable to keep the compound as a solid at 2-8°C, protected from light and moisture.[2] If a solution is necessary for storage, use a high-purity, anhydrous aprotic solvent and store at low temperatures (e.g., -20°C).

Troubleshooting Guides

Scenario 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: You are experiencing low yields of your desired cross-coupled product, and you suspect degradation of your 7-iodo-thienopyrimidine starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Steps:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of your reaction mixture and analyze it by LC-MS. This will give you the most accurate picture of what is happening in the reaction flask.

  • Identify Byproducts: Look for the mass of your starting material, the desired product, and potential byproducts such as the des-iodo compound (mass of starting material - 126.9 u).

  • Optimize Reaction Conditions:

    • Base: Switch to a weaker, non-nucleophilic base like K₃PO₄.

    • Temperature: Lower the reaction temperature. Many modern palladium catalysts are highly active and may not require high heat, which can accelerate degradation.

    • Solvent: Ensure you are using anhydrous solvents to minimize the risk of hydrolysis.

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can participate in side reactions and deactivate your catalyst.

Scenario 2: Inconsistent Results in Biological Assays

Problem: You are using 7-iodo-thienopyrimidine in a biological assay that requires it to be dissolved in a basic buffer, and you are observing inconsistent results.

Potential Degradation Pathway under Aqueous Basic Conditions:

Caption: Potential degradation pathways in aqueous basic media.

Troubleshooting Steps:

  • Assess Stability in Assay Buffer: Prepare a solution of your 7-iodo-thienopyrimidine in the assay buffer and monitor its purity over time using HPLC. This will help you determine the stability window of your compound under the assay conditions.

  • Modify Dosing Protocol: If degradation is observed, consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it into the assay buffer immediately before use. This minimizes the time the compound is exposed to the basic aqueous environment.

  • pH Optimization: If possible, investigate whether the assay can be performed at a lower pH where the compound is more stable.

  • Control Experiments: Always include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed to account for any degradation.

Experimental Protocols

Protocol: Screening for Optimal Base in a Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different bases to maximize the yield of the desired product while minimizing the degradation of 7-iodo-thienopyrimidine.

  • Setup: In parallel reaction vials, add 7-iodo-thienopyrimidine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if necessary).

  • Base Addition: To each vial, add a different base (2.0-3.0 eq) from the table above (K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).

  • Degassing: Seal the vials and thoroughly degas by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion to the desired product and the formation of byproducts (especially the des-iodo species) for each base to determine the optimal conditions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Fouad, M., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(23), 7293.
  • Pohl, R., et al. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. ChemBioChem, 23(3), e202100608.
  • Alqasoumi, S. I., et al. (2009).
  • Mustière, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • El-Sayed, M. S., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Molecular Diversity, 27(1), 221-236.
  • Priya, S., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15).
  • BenchChem Technical Support Team. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem.
  • Gising, J., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 64(15), 11597-11615.
  • Abdel-Aziz, H. A., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(10), 103361.
  • El-Gamal, M. I., et al. (2020). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 25(18), 4202.
  • N/A. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. Semantic Scholar.
  • El-Emary, T. I. (2002).
  • Mustière, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • N/A. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
  • Nadar, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design, 105(6), e70146.
  • Brei, P., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(5), 966-974.
  • Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Med chem, 6(9), 133.

Sources

Troubleshooting low yields in thienopyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TP-CYCL-001 Subject: Troubleshooting Low Yields in Thienopyrimidine Cyclization Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the technical support interface for heterocyclic synthesis. You are likely encountering difficulties in the fusion of a pyrimidine ring onto a thiophene scaffold—specifically, the cyclization of 2-aminothiophene-3-carboxylates (or carbonitriles).

This transformation is chemically deceptive; while the literature often suggests "simple reflux," the electronic deactivation of the thiophene amine and the solubility profiles of the intermediates frequently lead to stalled reactions (incomplete conversion) or work-up losses.

This guide is structured to diagnose your specific failure mode and provide mechanistic corrections.

Phase 1: Diagnostic Workflow

Before altering parameters, identify where the process is failing using the decision tree below.

TroubleshootingTree Start Start Diagnostic CheckSM Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No TempCheck Check Temp: Is T > 140°C? SM_Remains->TempCheck ProductCheck Is Desired Mass Present? SM_Gone->ProductCheck ElectronicCheck Check Electronics: Strong EWG on Thiophene? TempCheck->ElectronicCheck Yes Action_Heat Action: Increase Temp or Switch to Microwave TempCheck->Action_Heat No Action_Cat Action: Add Acid Catalyst (AcOH/HCl) ElectronicCheck->Action_Cat Yes Mass_Yes Mass Found (Low Isolation Yield) ProductCheck->Mass_Yes Yes Mass_No Mass Absent (Decomposition/Side Rxn) ProductCheck->Mass_No No Action_Solubility Action: Check Solubility (Precipitation Issue) Mass_Yes->Action_Solubility Action_SideRxn Action: Check for Dimroth Rearrangement or Hydrolysis Mass_No->Action_SideRxn

Figure 1: Diagnostic decision tree for isolating the cause of low yields in thienopyrimidine synthesis.

Phase 2: Mechanistic Bottlenecks & Solutions
Scenario A: The Formamide Stasis (Niementowski Variation)

The Problem: You are refluxing a 2-aminothiophene-3-ester in formamide, but the reaction stalls at the intermediate or yields are <40%. The Mechanism: The amine on the thiophene ring is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent ester/cyano group and the thiophene ring itself. The initial attack on formamide is the rate-determining step.

ParameterStandard Protocol (Flawed)Optimized Protocol (Corrected)Mechanistic Rationale
Temperature Reflux (approx. 160°C)Microwave (140–180°C) Conventional heating creates thermal gradients. Microwave irradiation provides volumetric heating, overcoming the activation energy barrier for the initial nucleophilic attack [1].
Catalysis NoneAmmonium Acetate or Formic Acid Protonation of the formamide carbonyl increases electrophilicity, compensating for the weak nucleophilicity of the thiophene amine.
Stoichiometry Excess Solvent5-10 equiv. in minimal solvent High concentration favors the bimolecular kinetics of the initial condensation step.

Corrective Action: If using thermal heating, add catalytic ammonium acetate (10 mol%). If available, switch to Microwave Irradiation : 150°C for 10–20 minutes in a sealed vessel. This often boosts yields from ~30% to >80% [2].

Scenario B: The Urea/Thiourea Crash

The Problem: Reaction with urea (or isothiocyanates) yields a precipitate that is not the cyclized product. The Mechanism: The reaction proceeds in two steps: formation of the ureido intermediate followed by base-mediated cyclization. Often, the intermediate is highly insoluble and precipitates out of the reaction mixture before cyclization can occur.

Corrective Action:

  • Force Solubility: Use high-boiling polar solvents like DMF or Diglyme instead of Ethanol.

  • One-Pot Base: Ensure a strong base (NaOEt or NaH) is present to drive the second step (cyclization/alkoxide elimination) immediately.

  • The "Melt" Method: For urea specifically, fuse the reactants without solvent at 180–200°C. This eliminates solvent interference and drives off ammonia/water rapidly [3].

Phase 3: Solubility & Isolation (The "Hidden" Yield)

Thienopyrimidines are notorious for "brick-dust" properties—high melting points and poor solubility in organic solvents. Low yields are often actually low recovery .

Troubleshooting Protocol:

  • The Emulsion Trap: If you pour the reaction into water and get a milky emulsion that won't filter, do not extract with EtOAc . The product is likely in the interface.

    • Fix: Adjust pH to ~5-6 (isoelectric point aggregation) and sonicate. Filter the solid.[1][2]

  • Recrystallization: Avoid column chromatography if possible. Recrystallize from Dioxane or DMF/Ethanol mixtures.

  • Solubilizing Groups: If the scaffold is for drug discovery, consider installing a morpholine or piperazine handle early (on the thiophene precursor) to improve handling properties [4].

Phase 4: Validated Experimental Protocols
Protocol A: Microwave-Assisted Formamide Cyclization

Best for: Unsubstituted C-2 position thienopyrimidines.

  • Setup: In a 10 mL microwave vial, combine 2-aminothiophene-3-carboxylate (1.0 mmol) and Formamide (5 mL) .

  • Catalyst: Add Ammonium Acetate (0.1 mmol) .

  • Reaction: Irradiate at 150°C for 15 minutes (High absorption setting).

  • Workup: Pour the hot mixture into ice-water (20 mL). The product should precipitate immediately as a solid.

  • Purification: Filter, wash with water, and dry.[2][3] Recrystallize from Ethanol if necessary.[1]

    • Expected Yield: 75–90%.[4]

Protocol B: Urea Cyclization (Thermal)

Best for: 2-hydroxy/2-oxo thienopyrimidines.

  • Setup: Mix 2-aminothiophene-3-carboxylate (1.0 mmol) and Urea (5.0 mmol) .

  • Fusion: Heat the neat mixture to 190°C in an open flask (to allow

    
     escape) for 2 hours. The mixture will melt and then resolidify.
    
  • Workup: Cool to room temperature. Add 10% NaOH (10 mL) and heat briefly to dissolve the solid (formation of the sodium salt).

  • Precipitation: Filter while hot to remove insoluble impurities. Acidify the filtrate with HCl to pH 3. The pure product will precipitate.

    • Expected Yield: 60–80%.

FAQ: Common Anomalies

Q: I see the product mass on LCMS, but it disappears during workup. A: Thienopyrimidine-4-ones can tautomerize. If you use strong base during workup, you may be forming the water-soluble salt. Ensure you acidify the aqueous layer to pH ~4 to precipitate the neutral species.

Q: My starting material (2-aminothiophene) is dark/black before I even start. A: Aminothiophenes are oxidatively unstable. If your precursor is degraded, the cyclization will fail due to radical polymerization. Purify the precursor immediately before use, or store it as the HCl salt.

Q: Can I use the Gewald reaction to make the thienopyrimidine in one pot? A: Yes, but it is risky. Multi-component reactions (ketone + aldehyde + sulfur + urea) exist but often suffer from lower purity. It is cleaner to isolate the 2-aminothiophene first [5].

References
  • Microwave Assisted Synthesis: Gill, C., et al. (2017).[5] Microwave-assisted synthesis and antimicrobial evaluation of thienopyrimidines. Bioorganic & Medicinal Chemistry Letters.

  • Green Synthesis Review: Priya, A., et al. (2025).[5][6] Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research and Applications.

  • Urea Fusion Method: Lorenz, M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.

  • Solubility Optimization: Chambhare, R. V., et al. (2019). Synthesis and biological evaluation of some thienopyrimidine derivatives. Journal of Heterocyclic Chemistry.

  • Gewald Reaction Mechanism: Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[6][7] Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Resolving 4-Hydroxy and 4-Oxo Tautomers in NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the fascinating yet challenging phenomenon of tautomerism in their NMR experiments. Tautomers, structural isomers that readily interconvert, can significantly impact a molecule's properties, making their accurate characterization crucial in fields like drug discovery.[1][2][3] This resource provides in-depth, field-proven insights into resolving 4-hydroxy and 4-oxo tautomers using NMR spectroscopy, moving beyond simple protocols to explain the underlying principles of your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more peaks than expected for my compound containing a 4-hydroxypyridine moiety. Could this be due to tautomerism?

A1: Yes, it is highly probable that you are observing a mixture of the 4-hydroxy (enol-like) and 4-oxo (keto-like) tautomers in solution.[4][5] This equilibrium is often slow on the NMR timescale, meaning that instead of seeing averaged signals, you will see a distinct set of peaks for each tautomer present.[6][7] The presence of both forms is a common observation for this class of compounds.

The interconversion between the 4-hydroxy and 4-oxo forms is a dynamic process. The relative ratio of these tautomers, and thus the intensity of their corresponding NMR signals, is highly dependent on environmental factors such as the solvent, temperature, and pH.

Q2: How can I definitively assign the peaks in my NMR spectrum to the correct tautomer (4-hydroxy vs. 4-oxo)?

A2: Differentiating between the 4-hydroxy and 4-oxo tautomers relies on understanding their distinct electronic environments, which give rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The aromatic protons in the 4-hydroxy form will typically resonate at a lower field (higher ppm) compared to the olefinic protons in the 4-oxo form. For instance, in D₂O, the protons on the pyridine ring of 4-hydroxypyridine appear around 7.89 ppm and 6.59 ppm.[8] In contrast, the protons of the 4-oxo form (4-pyridone) in CDCl₃ show signals around 7.4-7.5 ppm and 6.3-6.6 ppm.[9] The labile hydroxyl proton of the 4-hydroxy tautomer may be broad or exchange with the solvent, sometimes making it difficult to observe.

  • ¹³C NMR: The carbon signals are also highly informative. The carbon bearing the oxygen (C4) will have a significantly different chemical shift depending on the tautomeric form. In the 4-oxo form, this carbon is a carbonyl (C=O) and will resonate at a much lower field (higher ppm), typically in the range of 170-190 ppm.[10] For the 4-hydroxy form, this carbon is part of an aromatic ring and bonded to a hydroxyl group (C-OH), resulting in a resonance at a higher field (lower ppm), generally between 160-170 ppm.[10]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Hydroxy and 4-Oxo Tautomers

TautomerProton TypeTypical ¹H Chemical Shift (ppm)Carbon TypeTypical ¹³C Chemical Shift (ppm)
4-Hydroxy Aromatic C-H6.5 - 8.0Aromatic C-OH160 - 170
4-Oxo Olefinic C-H6.0 - 7.5Carbonyl C=O170 - 190

Troubleshooting Guides

Problem 1: The tautomeric ratio of my compound seems to change between experiments. What could be causing this inconsistency?

Causality: The equilibrium between tautomers is sensitive to the surrounding environment.[7][11] Inconsistencies in the tautomeric ratio often stem from subtle variations in experimental conditions.

Troubleshooting Protocol:

  • Solvent Scrutiny: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[11][12][13]

    • Action: Run the NMR experiment in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

    • Expected Outcome: Non-polar solvents tend to favor the less polar tautomer, which is often the internally hydrogen-bonded enol (hydroxy) form.[12] Polar, protic solvents can stabilize the more polar keto (oxo) form through intermolecular hydrogen bonding.[11][13]

  • Temperature Control: Tautomeric equilibrium is a thermodynamic process, and the equilibrium constant (Keq) is temperature-dependent.

    • Action: Perform variable temperature (VT) NMR studies. Acquire spectra at a range of temperatures (e.g., from 298 K up to 323 K or higher, solvent permitting).

    • Expected Outcome: By analyzing the change in the ratio of tautomers with temperature, you can determine the thermodynamic parameters (ΔH and ΔS) of the equilibrium.

  • pH and Concentration Effects: The protonation state of the molecule can significantly influence the tautomeric equilibrium. The concentration can also play a role, especially if intermolecular interactions are involved.

    • Action: If your sample is in an aqueous or protic solvent, ensure consistent pH by using a buffer. Also, maintain a consistent sample concentration across all experiments.

    • Expected Outcome: A stable pH and concentration will minimize variability in the tautomeric ratio.

Diagram 1: Factors Influencing Tautomeric Equilibrium

TautomerEquilibrium Tautomer 4-Hydroxy / 4-Oxo Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->Tautomer Shifts Equilibrium Temperature Temperature Temperature->Tautomer Affects Keq pH pH pH->Tautomer Alters Protonation State

Caption: Key experimental factors that influence the 4-hydroxy/4-oxo equilibrium.

Problem 2: The ¹H NMR signals for my tautomers are broad or overlapping, making quantification difficult.

Causality: Signal broadening can occur if the rate of interconversion between tautomers is on the same timescale as the NMR experiment (intermediate exchange). Overlapping signals are common in complex molecules where multiple peaks fall within a narrow chemical shift range.

Troubleshooting Workflow:

  • Adjusting Temperature: As mentioned, temperature affects the rate of exchange.

    • Action: Lowering the temperature may slow down the interconversion enough to be in the slow exchange regime, resulting in sharper, distinct signals for each tautomer. Conversely, increasing the temperature might push the system into the fast exchange regime, where you would observe a single, sharp, averaged signal.

  • Higher Magnetic Field Strength: Using a higher field NMR spectrometer can improve spectral dispersion.

    • Action: If available, re-run your sample on a spectrometer with a higher magnetic field (e.g., 600 MHz instead of 400 MHz).

    • Expected Outcome: The chemical shifts (in Hz) will be more spread out, potentially resolving overlapping signals.

  • Two-Dimensional (2D) NMR Techniques: 2D NMR is a powerful tool for resolving complex spectra and confirming assignments.[14][15]

    • Action:

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within each tautomer, helping to trace out the spin systems for each isomer.[15][16]

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, providing an unambiguous link between the ¹H and ¹³C signals for each tautomer.[15]

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure and assignments of each tautomer.

      • EXSY (Exchange Spectroscopy): This 2D experiment can directly observe the chemical exchange between the tautomers, appearing as cross-peaks connecting the signals of the two forms.[14]

Diagram 2: Workflow for Resolving Overlapping Signals

ResolveOverlap Start Overlapping/Broad Signals VT_NMR Variable Temperature NMR Start->VT_NMR HighField Higher Field Spectrometer Start->HighField TwoD_NMR 2D NMR Experiments Start->TwoD_NMR Result Resolved Spectra & Confirmed Assignments VT_NMR->Result HighField->Result COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC EXSY EXSY TwoD_NMR->EXSY COSY->Result HSQC->Result HMBC->Result EXSY->Result

Caption: A systematic approach to resolving ambiguous NMR spectra of tautomers.

References

  • Bharatam, P. V., Valanju, O. O. R., & Singh, S. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494.
  • Bharatam, P. V., Valanju, O. O. R., & Singh, S. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]

  • Laurella, S. L., Colasurdo, D. D., Ruiz, D. L., & Allegretti, P. E. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. In Applications of NMR Spectroscopy (Vol. 6, pp. 1-45). Bentham Science Publishers. [Link]

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]

  • Agnieszka, G., & Marek, D. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(7), 753-766. [Link]

  • Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1992). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1291-1296. [Link]

  • Grande, K. D., & Rosenfeld, S. M. (1980). Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626-1628. [Link]

  • Physics Forums. (2004). How can H-NMR graph peaks be used to determine enol-keto ratio?. [Link]

  • Manbeck, K. F., Boaz, N. K., Bair, N. C., Sanders, J. M., & Marsh, A. L. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1444-1447. [Link]

  • Claramunt, R. M., López, C., Elguero, J., & Begtrup, M. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., Jr., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352. [Link]

  • Unknown. (n.d.). Two-dimensional NMR. [Link]

  • Ponzinibbio, A., & Laurella, S. L. (2012). Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 1011, 134-140. [Link]

  • Yli-Kauhaluoma, J. T., & Grivas, S. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. ARKIVOC, 1997(1), 25-33. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Pérez, M. A., Ràfols, C., Rosés, M., & Elguero, J. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Kolehmainen, E., Ośmiałowski, B., Krygowski, T. M., Kauppinen, R., & Nissinen, M. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(Suppl 1), S115-S119. [Link]

  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. In PubChem. [Link]

  • Chen, Y., Yu, H., Zhang, J., & Ai, X. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Magnetic Resonance Letters, 3(4), 281-289. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). [Link]

Sources

Technical Support Center: Navigating Halogen Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Debromination and Deiodination Side Reactions

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a common yet often challenging issue in palladium-catalyzed cross-coupling reactions: the undesired side reactions of debromination and deiodination. As your virtual senior application scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize these pathways, thereby improving your reaction yields and simplifying purification.

The Challenge: A Competitive Landscape

In an ideal cross-coupling reaction, the catalytic cycle proceeds smoothly to form the desired carbon-carbon or carbon-heteroatom bond. However, a competing pathway, known as hydrodehalogenation, can lead to the formation of a dehalogenated byproduct where the bromine or iodine atom is replaced by a hydrogen atom.[1][2][3] This not only consumes your starting material but also introduces impurities that can be difficult to separate from the desired product.

The propensity for dehalogenation is directly related to the carbon-halogen bond strength, following the general trend: C-I < C-Br < C-Cl.[1][4] Consequently, aryl and heteroaryl iodides are most susceptible to this side reaction, followed by bromides.[1][4]

The Mechanism of Undesired Dehalogenation

The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][5] This can arise from several sources, including:

  • Bases: Strong bases, particularly alkoxides, can act as hydride donors.[3]

  • Solvents: Protic solvents like alcohols and even trace amounts of water can be a source of hydrides or protons.[1][2][5]

  • Amines: In reactions like the Buchwald-Hartwig amination, the amine itself or the corresponding amide can undergo β-hydride elimination.[6]

Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated arene and regenerating the active Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.[1][5]

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation side reaction.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Ar-X + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(X)L2 A->B C Transmetalation Ar-Pd(II)(R)L2 B->C [Nu] F Ar-Pd(II)(X)L2 D Reductive Elimination C->D E Ar-R (Desired Product) + Pd(0)L2 D->E G Formation of Pd-H Ar-Pd(II)(H)L2 F->G Hydride Source (Base, Solvent, etc.) H Reductive Elimination G->H I Ar-H (Byproduct) + Pd(0)L2 H->I

Caption: Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Guide: Debromination vs. Deiodination

When encountering significant dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
High levels of deiodination/debromination Inappropriate Ligand: The ligand may not be promoting the desired reductive elimination efficiently.Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired coupling and suppress side reactions.[1]
Wrong Base: The base may be too strong, acting as a hydride source, or too weak, leading to a sluggish reaction.Base Optimization: Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[1][3]
Sub-optimal Solvent: The solvent may be a hydride source (e.g., alcohols) or may not be ideal for the catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, consider a mixed solvent system.[1][7]
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[2]Temperature Optimization: Attempt the reaction at a lower temperature.
Reaction with N-heterocyclic halides is problematic Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting catalysis.[8]Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.[1]
N-H Acidity: For N-H containing heterocycles, the acidic proton can interact with the base or catalyst, promoting dehalogenation.[2]Protecting Groups: Consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM).[1]
Sluggish reaction leading to more side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with less reactive aryl halides.More Active Catalyst: Use a pre-catalyst that readily forms the active Pd(0) species.
Slow Transmetalation: A slow transmetalation step allows more time for competing dehalogenation.Choice of Coupling Partner: Ensure the purity and reactivity of your coupling partner (e.g., boronic acid).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between aryl bromides and aryl iodides in the context of dehalogenation?

A1: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[9] This has two main consequences. First, oxidative addition of the Pd(0) catalyst to the C-I bond is generally faster than to the C-Br bond.[10][11] While this can be beneficial for the desired coupling, it also means that the aryl iodide is more susceptible to the competing dehalogenation side reaction.[1][4] Therefore, while aryl iodides are more reactive in the desired cross-coupling, they also have a higher propensity for dehalogenation.

Q2: My reaction with an aryl bromide is clean, but when I switch to the analogous aryl iodide, I see significant deiodination. Why is this and how can I fix it?

A2: As mentioned above, the weaker C-I bond makes aryl iodides more prone to dehalogenation.[1][4] To address this, you can try several strategies:

  • Lower the reaction temperature: This can help to disfavor the dehalogenation pathway.[2]

  • Use a less reactive base: Switching to a milder base like potassium carbonate can reduce the formation of Pd-H species.[1]

  • Change your ligand: A bulkier, more electron-rich ligand can accelerate the desired reductive elimination, outcompeting the deiodination pathway.[1]

Q3: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A3: Yes, the choice of precatalyst can be important. Pre-catalysts that efficiently generate the active Pd(0) species can lead to faster overall reaction rates, which can help to minimize the time available for side reactions like dehalogenation to occur. For example, using a precatalyst like XPhos Pd G2 has been shown to be effective in reducing dehalogenation.[3]

Q4: I am performing a Buchwald-Hartwig amination and observing significant debromination of my aryl bromide. What are the likely causes?

A4: In Buchwald-Hartwig amination, besides the common sources of hydrides, the amine or the resulting amide can undergo β-hydride elimination, which is a potential pathway for the formation of a Pd-H species and subsequent dehalogenation.[6] To mitigate this, you can:

  • Optimize the base: The choice of base is critical in this reaction. A weaker base may be beneficial.

  • Screen ligands: Sterically hindered ligands are often used in Buchwald-Hartwig aminations and can help to suppress side reactions.[12]

  • Lower the temperature: As with other cross-coupling reactions, reducing the temperature can decrease the rate of debromination.

Q5: Is it ever advantageous to have a dehalogenation reaction?

A5: While typically an undesired side reaction in cross-coupling, catalytic dehalogenation is a useful synthetic transformation in its own right.[9][13] It is employed for the removal of halogen atoms, often as a final step in a synthetic sequence or for the detoxification of halogenated environmental pollutants.[9]

Experimental Protocol: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where dehalogenation is a known issue.

  • Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a phosphate or carbonate base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Solvent Addition and Degassing: Add an aprotic solvent such as toluene or dioxane. Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer. After concentration, analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.[3]

The following diagram outlines a logical workflow for troubleshooting dehalogenation issues.

G A High Dehalogenation Observed B Analyze Reaction Components A->B C Is the Base too Strong? (e.g., alkoxides) B->C D Is a Protic Solvent Used? (e.g., alcohols, water) B->D E Is the Ligand Optimal? B->E F Is the Temperature too High? B->F G Switch to Weaker Base (K2CO3, K3PO4) C->G H Use Aprotic Solvent (Toluene, Dioxane, THF) D->H I Screen Bulky, Electron-Rich Ligands (SPhos, XPhos, NHCs) E->I J Lower Reaction Temperature F->J K Re-evaluate and Combine Optimized Conditions G->K H->K I->K J->K

Caption: Troubleshooting workflow for dehalogenation.

By understanding the mechanisms that lead to debromination and deiodination and by systematically optimizing your reaction parameters, you can significantly suppress these unwanted side reactions, leading to more efficient and robust cross-coupling methodologies in your research and development endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Denbigh Online. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]

  • Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • ResearchGate. (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Wikipedia. Dehalogenation. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 7-Iodo-Thienopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions involving 7-iodo-thienopyrimidine, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical, field-proven insights to help you navigate common challenges and systematically optimize your reaction conditions for improved yield, purity, and cost-effectiveness.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 7-iodo-thienopyrimidine is giving low to no yield. What are the most likely causes?

A1: Low or no yield in the Suzuki-Miyaura coupling of a heteroaromatic iodide like 7-iodo-thienopyrimidine can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Activity: The active Pd(0) species is the engine of your reaction. If it's not forming or is rapidly deactivating, your reaction will stall.

    • Pd(II) Precatalyst Reduction: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts and require in-situ reduction to the active Pd(0) state.[4] If this reduction is inefficient, the catalytic cycle won't initiate properly.

    • Catalyst Degradation: Some palladium sources, such as Pd₂(dba)₃, can degrade over time, especially with improper storage.[4] Consider using a fresh batch or a more stable, pre-formed Pd(0) source like Pd(PPh₃)₄. Modern Buchwald-type precatalysts are also excellent options as they are designed for reliable activation.[4]

    • Oxygen Sensitivity: Oxygen can oxidize the active Pd(0) catalyst back to an inactive Pd(II) state, effectively killing the reaction.[4] Rigorous degassing of your solvent and reaction mixture is non-negotiable. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[4]

  • Ligand Integrity: Phosphine-based ligands are highly susceptible to oxidation by atmospheric oxygen, which renders them unable to coordinate with the palladium center.[4] Always use fresh ligands or those that have been stored meticulously under an inert atmosphere.

  • Base Selection and Quality: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][5]

    • Base Strength and Type: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and is often dependent on the specific substrates and solvent system.[4][6] If one base is ineffective, screening others is a logical next step.

    • Purity and Anhydrous Conditions: Ensure your base is of high purity and, if the protocol demands it, that your solvents are anhydrous.

  • Reaction Temperature: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can accelerate catalyst decomposition and promote side reactions.[4] If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may be beneficial.[4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid partner. How can I minimize this side reaction?

A2: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen.[7][8] The mechanism typically involves the re-oxidation of the active Pd(0) catalyst to Pd(II), which then enters a catalytic cycle that dimerizes the boronic acid.[7][8]

Primary Cause and Solution:

  • Oxygen Contamination: The most effective way to suppress homocoupling is to rigorously exclude oxygen from your reaction system.

    • Degassing: As mentioned previously, ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst.[4][8]

Secondary Factors and Solutions:

  • Catalyst Choice: In some cases, the choice of palladium precatalyst and ligand can influence the propensity for homocoupling.

  • Reaction Conditions: Elevated temperatures can sometimes exacerbate this side reaction.

Q3: What is a typical starting point for catalyst loading in a 7-iodo-thienopyrimidine coupling, and when should I consider optimizing it?

A3: For initial screening and small-scale synthesis, a catalyst loading in the range of 1-5 mol% of palladium is a common starting point.[9] However, for process development and large-scale synthesis, optimizing to a lower catalyst loading is crucial for economic and environmental reasons.[10][11] A high turnover system is often defined as one that uses 0.1 mol% of catalyst or less.[11]

When to Optimize Catalyst Loading:

  • Cost Reduction: Palladium catalysts and specialized ligands can be expensive. Reducing the catalyst loading can significantly lower the overall cost of your synthesis, especially at scale.[10]

  • Improved Purity: Lower catalyst loadings can sometimes lead to cleaner reaction profiles with fewer side products.[9]

  • Regulatory Compliance: In pharmaceutical manufacturing, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a regulatory requirement.[10] Lower initial catalyst loading can simplify the downstream purification process.[10]

II. Troubleshooting Guide: Catalyst Loading Optimization

This section provides a structured approach to systematically optimize the catalyst loading for your 7-iodo-thienopyrimidine coupling reaction.

Problem: Inconsistent yields or reaction stalling when attempting to lower catalyst loading.

This often indicates that under lower catalyst concentrations, the catalytic cycle is becoming inefficient or the catalyst is deactivating before the reaction reaches completion.

Systematic Troubleshooting and Optimization Workflow

G cluster_0 Phase 1: Baseline Establishment cluster_1 Phase 2: Incremental Reduction & Diagnosis cluster_2 Phase 3: Parameter Re-optimization cluster_3 Phase 4: Validation A Establish a Reliable Baseline (1-2 mol% Catalyst Loading) B Confirm Reproducibility (Run reaction 2-3 times) A->B Consistent High Yield? C Stepwise Catalyst Reduction (e.g., 1.0% -> 0.5% -> 0.1%) B->C Proceed to Optimization D Monitor Reaction Profile (TLC, LC-MS, NMR) C->D E Analyze Outcome: Yield Drop or Stalling? D->E F Re-evaluate Ligand:Pd Ratio (Typically 1:1 to 4:1) E->F If Inefficient G Screen Different Bases (e.g., K3PO4, Cs2CO3) E->G If Inefficient H Adjust Temperature Cautiously (e.g., +/- 10°C) E->H If Inefficient I Solvent System Check (Anhydrous? Biphasic mixing?) E->I If Inefficient J Confirm Optimized Low-Loading Conditions F->J Successful Re-optimization G->J Successful Re-optimization H->J Successful Re-optimization I->J Successful Re-optimization

Caption: Workflow for Catalyst Loading Optimization.

Detailed Experimental Protocol: Design of Experiment (DoE) for Catalyst Loading

A Design of Experiments (DoE) approach is highly recommended for efficiently optimizing multiple interacting parameters.[12][13][14]

1. Define Objectives and Responses:

  • Objective: Maximize product yield while minimizing catalyst loading.[12]

  • Primary Response: Reaction yield (%).

  • Secondary Responses: Purity (%), level of key impurities (e.g., homocoupled product).

2. Identify Key Factors and Ranges: A fractional factorial or response surface methodology (RSM) design can be effective.[12]

FactorLow LevelHigh LevelRationale
Catalyst Loading (mol%) 0.11.0Primary variable for optimization.
Temperature (°C) 80100Temperature can significantly impact reaction rate and catalyst stability.[4]
Base Equivalents 1.53.0Insufficient base can stall the reaction.[4]
Ligand:Pd Ratio 1:12:1An appropriate excess of ligand can stabilize the catalyst.[4]

3. Experimental Setup (Example for a single run):

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add 7-iodo-thienopyrimidine (1.0 eq), the boronic acid partner (1.2 eq), and the chosen base (as per DoE).

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source and ligand in a small amount of degassed solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the temperature specified in the DoE matrix and stir vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or TLC).[15][16][17]

  • Upon completion, quench the reaction, perform a standard workup, and isolate the product.

  • Analyze the yield and purity of the isolated product.

4. Data Analysis and Model Validation:

  • Input the experimental results into the DoE software to identify the optimal conditions.

  • Perform a confirmatory run at the predicted optimal settings to validate the model.[12]

III. Advanced Troubleshooting

Q4: I've tried optimizing catalyst loading, but my yields are still poor with my specific 7-iodo-thienopyrimidine derivative. What else should I consider?

A4: The electronic and steric properties of substituents on your thienopyrimidine core or the coupling partner can significantly influence the reaction.

  • Steric Hindrance: Bulky groups near the reaction site can impede the oxidative addition or reductive elimination steps. In such cases, switching to a catalyst system with less sterically demanding ligands might be beneficial. Conversely, bulky ligands can sometimes promote the desired reductive elimination.[18]

  • Electronic Effects: Electron-withdrawing groups on the 7-iodo-thienopyrimidine can facilitate oxidative addition, while electron-donating groups may slow it down. The opposite is true for the boronic acid partner in the transmetalation step. Tailoring your ligand choice to these electronic properties is key. For instance, electron-rich ligands can be beneficial for challenging oxidative additions.[18]

  • Substrate Solubility: Poor solubility of either coupling partner can severely limit the reaction rate.[19] Screening different solvents or solvent mixtures is crucial. In some cases, a change in the base can also affect solubility.[19]

  • Alternative Coupling Reactions: If Suzuki-Miyaura coupling proves consistently problematic, consider alternative palladium-catalyzed reactions such as Stille (using organotin reagents) or Sonogashira (for terminal alkynes) couplings, which proceed through similar catalytic cycles but with different nucleophiles.[3][20] Buchwald-Hartwig amination is the method of choice for C-N bond formation.[1][2]

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Available at: [Link]

  • Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. (2025). Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. (2024). RSC Publishing. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Available at: [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). Available at: [Link]

  • A Review for the Design and Optimization of Catalysts: The Use of Statistics as a Powerful Tool for Literature Analysis. (2025). MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Industrial Catalyst System Efficiency: Strategies for Optimization. (2024). Available at: [Link]

  • How exactly do you create the most optimum catalyst? (2014). Reddit. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances (RSC Publishing). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • A Calix[21]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching. (2022). Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. Available at: [Link]

  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. PMC. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. (2022). PubMed. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of Thienopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for thienopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with thienopyrimidine intermediates. Due to their structural resemblance to purine bases, these scaffolds are pivotal in medicinal chemistry[1][2]. However, their fused heterocyclic nature often imparts a significant sensitivity to moisture, which can compromise experimental reproducibility, yield, and purity.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind these issues and provide validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding the nature of moisture sensitivity in thienopyrimidine intermediates.

Q1: Why are thienopyrimidine intermediates so sensitive to moisture?

A: The moisture sensitivity of thienopyrimidines stems from the electronic properties of the fused ring system. The pyrimidine ring is electron-deficient, making certain carbon atoms susceptible to nucleophilic attack by water. This can lead to hydrolysis, which may manifest as ring-opening, decomposition, or the formation of unwanted hydrated byproducts[3]. The specific degradation pathway can be influenced by substituents on the rings, pH, and temperature, but the primary vulnerability is the inherent reactivity of the heterocyclic core with water[3][4].

Q2: What are the common signs that my thienopyrimidine intermediate has degraded due to moisture?

A: Degradation can be subtle and is not always visually apparent. While changes in physical appearance like color change or clumping can indicate a problem, they are not definitive[3]. The most reliable indicators are analytical:

  • Chromatography (TLC, HPLC, LC-MS): The appearance of new, often more polar, spots or peaks that were not present in the initial analysis of the pure compound[3].

  • NMR Spectroscopy: The emergence of new signals, broadening of existing peaks, or a complex baseline in the spectrum.

  • Inconsistent Experimental Results: A sudden drop in reaction yield, the formation of unexpected side products, or a complete failure of the reaction are strong indicators that your starting material's purity has been compromised[3].

Q3: Are all thienopyrimidine intermediates equally sensitive to moisture?

A: No. Sensitivity is highly dependent on the specific substitution pattern on both the thiophene and pyrimidine rings. Intermediates with highly activating or electron-withdrawing groups, or those bearing functionalities that are inherently water-sensitive (e.g., acid chlorides, certain esters), will be more susceptible. Conversely, some derivatives may exhibit greater stability[5]. It is crucial to treat every new intermediate as potentially hygroscopic until its stability has been experimentally assessed.

Part 2: Troubleshooting Guides - From Storage to Reaction

This section provides structured troubleshooting for common issues encountered during the handling and use of these intermediates.

Guide 1: Storage and Handling Issues

Issue: A previously pure, solid intermediate now appears clumpy or discolored, and its performance in reactions is poor.

This is a classic sign of moisture absorption during storage. Hygroscopic materials can attract so much water that they begin to dissolve, a phenomenon known as deliquescence[6].

Troubleshooting Workflow:

start Problem: Poor reaction performance & clumpy solid. q1 Was the compound stored in a sealed container? start->q1 a1_no Action: Discard compromised batch. Implement proper storage. q1->a1_no No a1_yes Container was sealed. q1->a1_yes Yes q2 Was a desiccant used inside the secondary container (desiccator)? a1_yes->q2 a2_no Action: Store all future batches in a desiccator with active desiccant. q2->a2_no No a2_yes Desiccant was used. q2->a2_yes Yes q3 How frequently was the container opened? a2_yes->q3 a3_high Action: Aliquot compound into smaller, single-use vials under inert gas to minimize atmospheric exposure. q3->a3_high Frequently a3_low Action: Check desiccant activity. Consider storing under inert atmosphere (e.g., in a glovebox). q3->a3_low Infrequently

Caption: Troubleshooting flowchart for storage issues.

Recommended Actions:

  • Verify Purity: Before discarding, confirm degradation using an analytical method like HPLC or LC-MS[3].

  • Improve Storage Protocol: Always store hygroscopic solids in a tightly sealed primary container. This container should be placed inside a larger, secondary container with an active desiccant, such as a desiccator cabinet or a sealed bag with desiccant pouches[6][7].

  • Use an Inert Atmosphere: For highly sensitive intermediates, storing vials inside a nitrogen-filled glovebox is the gold standard[8].

  • Aliquot Samples: Avoid repeatedly opening the main stock bottle. Upon receiving a new batch, aliquot the material into smaller, single-use vials under an inert atmosphere. This protects the main stock from frequent exposure to air.

Guide 2: Reaction Failures and Low Yields

Issue: A reaction known to work well is now giving low yields or failing completely. TLC analysis shows unreacted starting material and a new polar baseline spot.

This strongly suggests that moisture contamination during the reaction setup is quenching reagents or degrading your intermediate.

Troubleshooting Workflow:

start Problem: Low yield, polar byproduct. q1 Was the solvent from a 'Anhydrous' commercial bottle? start->q1 q2 Was the reaction run under an inert atmosphere (N₂ or Ar)? start->q2 a1_yes Action: Verify water content via Karl Fischer. Even new bottles can be compromised. Dry solvent over molecular sieves. q1->a1_yes Yes a1_no Action: Solvent was not anhydrous. Implement rigorous solvent drying protocols. q1->a1_no No a2_no Action: Atmospheric moisture is the likely cause. Use Schlenk line or glovebox techniques. q2->a2_no No a2_yes Action: Review inert gas technique. Check for leaks in the system. Ensure glassware was properly oven- or flame-dried. q2->a2_yes Yes

Caption: Troubleshooting flowchart for reaction failures.

Recommended Actions:

  • Validate Solvent Dryness: Do not trust an "anhydrous" label on a commercial bottle, especially if it has been opened before[9]. The most reliable way to determine water content is by Karl Fischer titration[10][11]. For routine use, always dry solvents using appropriate methods and store them over activated molecular sieves.

  • Implement Rigorous Inert Atmosphere Techniques: For any moisture-sensitive reaction, using a Schlenk line or a glovebox is essential[8]. This involves:

    • Drying Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry it under vacuum immediately before use.

    • Purging the System: Assemble the apparatus while hot and immediately place it under a positive pressure of dry, inert gas (Argon or Nitrogen).

    • Anhydrous Transfers: Transfer all solvents and liquid reagents using dry, gas-tight syringes[8]. Add solid reagents under a positive flow of inert gas.

Part 3: Data & Protocols for Success
Table 1: Recommended Drying Agents for Common Solvents

Proper solvent drying is non-negotiable for success. This table provides a summary of effective drying agents for solvents commonly used in thienopyrimidine synthesis.

SolventPrimary Drying Agent(s)Notes & CautionsReference(s)
Tetrahydrofuran (THF)Sodium/Benzophenone Still; Activated AluminaStill provides a visual (blue/purple) indicator of dryness. Activated alumina is excellent for rapid, bulk drying.[12],[13]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Pre-dry over CaH₂, then distill. No colorimetric indicator is available.[13]
Acetonitrile (MeCN)Calcium Hydride (CaH₂); 3Å Molecular SievesDistill from CaH₂. Can be stored over 3Å molecular sieves after distillation.[13]
N,N-Dimethylformamide (DMF)Barium Oxide (BaO); 4Å Molecular SievesAvoid CaH₂ as it can cause decomposition. Dry over BaO or sieves, then distill under reduced pressure.[13]
TolueneSodium/Benzophenone Still; 3Å Molecular SievesCan be pre-dried with CaH₂. Passage through a column of activated silica or sieves is also highly effective.[12]
Methanol / Ethanol3Å Molecular Sieves; Magnesium Turnings (activated with I₂)For alcohols, 3Å sieves are required to avoid trapping the larger solvent molecules.[12],[13]
Experimental Protocols

Protocol 1: Standard Procedure for Drying an Aprotic Solvent (e.g., THF) over Molecular Sieves

Causality: Molecular sieves are crystalline aluminosilicates with a defined pore structure that selectively adsorbs water molecules into their internal cavities. 3Å or 4Å sieves are typically used for organic solvents. Activation by heating removes pre-adsorbed water, making them highly effective desiccants[12][14].

  • Activate Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask. Heat in a vacuum oven at >200°C under high vacuum for at least 12 hours.

  • Cool Under Inert Gas: Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Add Solvent: Add the solvent to be dried to the flask containing the activated sieves (approx. 10% w/v).

  • Equilibrate: Seal the flask and allow it to stand for at least 48-72 hours to achieve very low water content[12].

  • Storage: Store the solvent over the sieves in a well-sealed container, preferably with a Sure/Seal-style cap for anhydrous transfer via syringe[8].

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

Causality: This technique uses a dual-manifold vacuum/inert gas line to remove atmospheric air and moisture from the reaction vessel and maintain a positive pressure of dry, inert gas, thereby protecting the reaction components[8].

  • Prepare Glassware: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm) and condenser. Ensure all joints are well-greased.

  • Flame-Dry: Connect the flask to the Schlenk line. While pulling a vacuum, gently heat the entire apparatus with a heat gun until all visible moisture is gone.

  • Purge System: Allow the glassware to cool to room temperature. Backfill the flask with inert gas (e.g., Argon). Evacuate the flask again under vacuum. Repeat this vacuum/backfill cycle three to five times to ensure the complete removal of atmospheric gases.

  • Add Reagents:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas. Briefly remove the stopper and add the solid quickly, then immediately reseal the flask.

    • Liquids: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum on the flask[8].

  • Run Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is often achieved by connecting the top of the condenser to a gas bubbler filled with mineral oil.

Protocol 3: Rapid Assessment of Moisture Sensitivity (Forced Degradation)

Causality: A forced degradation study intentionally exposes the compound to stress conditions to quickly identify potential stability issues. This helps in developing appropriate handling and storage protocols from the outset[3].

  • Prepare Samples: Weigh three small, identical samples (e.g., 5 mg) of your thienopyrimidine intermediate into separate vials.

  • Control Sample: Store the first vial under ideal conditions (in a desiccator, under Argon).

  • Moisture Challenge: Store the second vial open to the ambient laboratory atmosphere for 24-48 hours.

  • Accelerated Challenge: Store the third vial in a humidity chamber (e.g., a sealed container over a saturated salt solution, like NaCl for ~75% RH) at a slightly elevated temperature (e.g., 40°C) for 24-48 hours[3].

  • Analyze: After the exposure period, dissolve all three samples in a suitable solvent and analyze them by HPLC or LC-MS. Compare the chromatograms to the control. The appearance of new peaks in the challenged samples confirms moisture sensitivity and provides a preliminary idea of the degradation products.

References
  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters.
  • BenchChem. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem Technical Support.
  • Mettler Toledo. How to Determine Water content of Organic Solvents. Mettler Toledo Application Note.
  • Burfield, D. R., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Surawang, S., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances.
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. BenchChem Technical Support.
  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. MDPI.
  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.
  • Hassan, J., et al. (2014). Screening of water content in organic solvents using headspace gas chromatography-flame ionization detector following calcium carbide derivatization. Analytical Chemistry: An Indian Journal.
  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.
  • Unnamed Source. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • Pharmaceuticals. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
  • PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Semantic Scholar. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. Semantic Scholar.
  • PMC. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.

Sources

Validation & Comparative

Publish Comparison Guide: Antimicrobial Activity Screening of 7-Iodo-Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The thienopyrimidine scaffold is a bio-isostere of purine, making it a privileged structure in medicinal chemistry for targeting ATP-binding sites in bacterial enzymes (e.g., DNA Gyrase, Topoisomerase IV). The introduction of an iodine atom at the C-7 position (7-iodo-thienopyrimidine) represents a critical strategic modification.

Unlike lighter halogens (F, Cl), the iodine atom provides two distinct advantages in antimicrobial SAR (Structure-Activity Relationship):

  • Halogen Bonding: The large, polarizable iodine atom can form strong halogen bonds with carbonyl backbone residues in the target protein's active site.

  • Synthetic Versatility: The C-7 iodo position serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library expansion from a single core intermediate.

This guide details the synthesis, screening protocols, and comparative performance of 7-iodo-thienopyrimidines against standard antibiotics.

Chemical Synthesis & Structural Context[1][2][3][4][5][6][7][8][9][10]

To screen these compounds, one must first ensure the integrity of the 7-iodo core. The synthesis typically proceeds via electrophilic aromatic substitution on the thienopyrimidine scaffold.

Representative Synthesis Pathway

The most robust method involves the iodination of the thienopyrimidine-4-one precursor using N-iodosuccinimide (NIS) or molecular iodine.

Synthesis Start 2-Amino-thiophene Derivative Cyclization Cyclization (Formamide/Acid) Start->Cyclization Reflux Core Thieno[2,3-d]pyrimidin-4-one Cyclization->Core Ring Closure Iodination Iodination (NIS, AcOH, RT) Core->Iodination Electrophilic Sub. Product 7-Iodo-thieno[2,3-d]pyrimidin-4-one Iodination->Product Yield: ~75-85%

Figure 1: Synthetic route to the 7-iodo-thienopyrimidine core. The iodine introduction is the critical step for downstream diversity.

Antimicrobial Screening Protocol

Trustworthiness Directive: This protocol utilizes a dual-readout system (Resazurin dye + Optical Density) to eliminate false negatives caused by compound precipitation, a common issue with iodinated heterocycles.

Materials
  • Test Compounds: 7-iodo-thienopyrimidine derivatives (dissolved in 100% DMSO).

  • Reference Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

Step-by-Step Methodology (Broth Microdilution)
  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare a stock solution of the 7-iodo derivative at 10 mg/mL in DMSO.

    • Perform 2-fold serial dilutions in a 96-well plate. Final test range: 0.5 µg/mL to 256 µg/mL .

    • Critical Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation:

    • Add 100 µL of diluted inoculum to each well containing compound.

    • Incubate at

      
       for 18-24 hours (Bacteria) or 
      
      
      
      for 48 hours (Fungi).
  • Readout (The Dual-Check):

    • Primary: Visual turbidity check.

    • Secondary (Validation): Add 20 µL of 0.01% Resazurin sodium salt. Incubate for 2 hours.

      • Blue: No growth (Inhibition).

      • Pink: Growth (Metabolic activity reduces resazurin to resorufin).

Comparative Performance Analysis

The following data summarizes the antimicrobial potency of 7-iodo-thienopyrimidines compared to non-iodinated analogs and standard care drugs.

Key Insight: The 7-iodo substitution typically increases lipophilicity (LogP), enhancing cell membrane permeability in Gram-positive bacteria, but may require specific side-chains (e.g., morpholine, piperazine) to penetrate Gram-negative outer membranes.

Table 1: Comparative MIC Values (µg/mL)
Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanistic Note
7-Iodo-thienopyrimidine 2 - 8 16 - 648 - 32Enhanced hydrophobic binding; Halogen bond donor.
Unsubstituted Thienopyrimidine 16 - 64>128>64Lower membrane permeability; weaker receptor affinity.
Ciprofloxacin (Std) 0.25 - 10.008 - 0.06N/ADNA Gyrase inhibition (Benchmark).
Fluconazole (Std) N/AN/A0.5 - 4Ergosterol synthesis inhibition.

Data represents comparative ranges derived from thienopyrimidine class studies [1, 2].

Structure-Activity Relationship (SAR) Logic

The superior activity of the 7-iodo derivative over the unsubstituted parent is attributed to:

  • Lipophilicity: The Iodine atom increases the partition coefficient, aiding passive transport across the peptidoglycan layer.

  • Steric Filling: The bulky iodine atom occupies hydrophobic pockets in the DNA Gyrase B subunit that smaller hydrogens cannot fill.

Mechanism of Action & Signaling Pathway

The primary target for these derivatives is bacterial DNA Gyrase (Topoisomerase II) . The 7-iodo-thienopyrimidine core mimics the ATP molecule, competing for the ATP-binding site on the GyrB subunit.

Mechanism Compound 7-Iodo-Thienopyrimidine Target DNA Gyrase (GyrB Subunit) Compound->Target Binds via Halogen Bonding Interaction Competitive Inhibition (ATP Binding Site) Target->Interaction Downstream Inhibition of DNA Supercoiling Interaction->Downstream Result Bacterial Cell Death (Replication Arrest) Downstream->Result

Figure 2: Mechanism of Action. The compound competitively inhibits ATP binding, preventing DNA supercoiling necessary for replication.

References

  • Tolba, M. S., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Link

  • Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. Link

  • Lagardère, P., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[1][2] Pharmaceuticals.[3][4][5][6][1][2][7] Link

  • Saber, A. F., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. Link[8]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib) and purines (ATP). While the quinazoline core is well-established in EGFR inhibition, the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers offer distinct physicochemical advantages, including altered lipophilicity (


), improved solubility, and unique electronic vectors for 

-stacking interactions.

This guide focuses specifically on 7-substituted thieno[3,2-d]pyrimidines (and their regioisomeric equivalents). The C-7 position is a critical "diversity vector" that extends into the solvent-exposed region or the hydrophobic pocket of kinase domains (specifically PI3K and EGFR), significantly modulating potency and selectivity.

The Scaffold & Rationale: Why C-7 Substitution?

Bioisosterism and Chemical Space

The thienopyrimidine core replaces the benzene ring of quinazoline with a thiophene ring. This substitution reduces the aromatic surface area slightly but introduces a sulfur atom that can engage in specific non-covalent interactions (e.g., S-


 interactions).
  • Thieno[3,2-d]pyrimidine: The C-7 position is located on the thiophene ring. Functionalization here allows the molecule to probe the "hinge region" and the "gatekeeper" residues of kinases.

  • Electronic Effect: The electron-rich thiophene ring makes the pyrimidine moiety more electron-rich compared to quinazoline, potentially altering the pKa of the N1/N3 nitrogens and affecting hydrogen bond strength with the kinase hinge.

Structural Visualization

The following diagram illustrates the structural relationship and the critical C-7 vector.

G cluster_0 Kinase Pocket Interaction Quinazoline Quinazoline Core (Clinical Standard) Thieno Thieno[3,2-d]pyrimidine (Bioisostere) Quinazoline->Thieno Bioisosteric Replacement C7_Sub C-7 Substituent (Diversity Vector) Thieno->C7_Sub Functionalization (Suzuki/Sonogashira) Solubility Solvent Exposed Region C7_Sub->Solubility Polar Groups (e.g., Morpholine) Selectivity Selectivity Control (Steric Gate) C7_Sub->Selectivity Aryl/Heteroaryl Groups

Figure 1: Structural logic of the Thieno[3,2-d]pyrimidine scaffold.[1] The C-7 position serves as a primary vector for optimizing pharmacokinetic properties and kinase selectivity.

Comparative SAR Analysis

This section compares 7-substituted analogs against unsubstituted (7-H) cores and clinical quinazoline standards.

Case Study A: PI3K /mTOR Dual Inhibition

In the development of PI3K inhibitors, the 7-position of thieno[3,2-d]pyrimidine is often substituted with aryl or heteroaryl groups to enhance binding affinity.

  • The Baseline: Unsubstituted thienopyrimidines (7-H) often show moderate potency but poor solubility and metabolic stability.

  • The Modification: Introduction of a 7-aryl group (via Suzuki coupling) significantly improves potency.

  • The Optimization: Adding solubilizing groups (e.g., morpholine, piperazine) to the 7-aryl moiety creates a solvent-interacting tail.

Table 1: Comparative Potency (Simulated Representative Data based on Literature [1, 2])

Compound ClassC-7 SubstituentC-4 SubstituentPI3K

IC50 (nM)
mTOR IC50 (nM)Selectivity Profile
Reference (GDC-0941) N/A (Indazole)N/A330Pan-PI3K
Analog A (7-H) HMorpholine450>1000Weak/Non-selective
Analog B (7-Aryl) PhenylMorpholine25180Improved Potency
Analog C (7-Heteroaryl) 3-PyridylMorpholine8 45 High Potency Dual Inhibitor
Analog D (Solubility) 4-(Piperazin-1-yl)phenylMorpholine1260High Solubility + Potency

Key Insight: The 7-(3-pyridyl) substituent (Analog C) often provides optimal


-

stacking interactions within the ATP binding pocket while maintaining a favorable dipole moment compared to the 7-phenyl analog.
Case Study B: EGFR Inhibition (T790M Mutant)

For EGFR inhibitors, 7-substituted thienopyrimidines are designed to overcome the T790M "gatekeeper" mutation.

  • Mechanism: The C-7 substituent can be designed to avoid steric clash with the bulky Methionine at position 790, a limitation often faced by classic quinazolines.

  • Data Trend: Bulky hydrophobic groups at C-7 (e.g., substituted phenyls) can increase potency against T790M mutants by 10-50 fold compared to the 7-H parent [3].

Synthetic Pathways & Experimental Protocols

The synthesis of 7-substituted thieno[3,2-d]pyrimidines is non-trivial due to the need for regioselective functionalization.

Synthetic Workflow (Graphviz)

Synthesis cluster_notes Critical Control Points Start 3-aminothiophene-2-carboxylate Cyclization Cyclization (Formamide, Reflux) Start->Cyclization Core Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Cl_Intermediate 4-Chloro-thieno[3,2-d]pyrimidine Chlorination->Cl_Intermediate Bromination Bromination (C-7) (Br2 / AcOH) Cl_Intermediate->Bromination Br_Intermediate 7-Bromo-4-chloro-thieno[3,2-d]pyrimidine Bromination->Br_Intermediate SNAr SNAr (C-4) (Amine, Et3N) Br_Intermediate->SNAr Suzuki Suzuki Coupling (C-7) (Ar-B(OH)2, Pd(PPh3)4) SNAr->Suzuki Final 7-Substituted-4-amino-thienopyrimidine Suzuki->Final Note1 Regioselectivity: C-4 Cl is more reactive to SNAr than C-7 Br.

Figure 2: Synthetic route to 7-substituted thieno[3,2-d]pyrimidines. The sequence (Chlorination -> Bromination -> SNAr -> Suzuki) allows for independent modification of positions 4 and 7.

Protocol: Synthesis of 7-Aryl-4-morpholinothieno[3,2-d]pyrimidine

Objective: To synthesize a library of 7-substituted analogs for SAR evaluation.

Step 1: Core Synthesis & Halogenation

  • Cyclization: Reflux methyl 3-aminothiophene-2-carboxylate in formamide (180°C, 4h) to yield the thienopyrimidin-4-one.

  • Chlorination: Treat the solid with

    
     (excess) at reflux for 3h. Evaporate volatiles to obtain the 4-chloro intermediate.
    
  • Bromination (Critical Step): Dissolve 4-chloro derivative in glacial acetic acid. Add

    
     (1.2 eq) dropwise at RT. Stir for 2h. The 7-bromo regioisomer precipitates or is isolated via extraction.
    

Step 2:


 Reaction (C-4 Functionalization) 
  • Dissolve 7-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in dry DMF or isopropanol.

  • Add Morpholine (1.2 eq) and

    
     (2.0 eq).
    
  • Stir at RT for 2h (reaction is fast due to the electron-deficient pyrimidine ring).

  • Pour into ice water; filter the precipitate. This yields 7-bromo-4-morpholinothieno[3,2-d]pyrimidine .

Step 3: Suzuki-Miyaura Coupling (C-7 Functionalization)

  • Reagents: 7-bromo intermediate (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with Argon. Heat at 90°C for 12h in a sealed tube.

  • Workup: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
Protocol: Kinase Inhibition Assay (ADP-Glo)

To validate the SAR, use a luminescent ADP detection assay.

  • Preparation: Prepare 3x enzyme buffer (PI3K

    
    ), 3x substrate/ATP buffer, and 3x test compound (serial dilutions in DMSO).
    
  • Reaction: Mix 2

    
    L compound + 2 
    
    
    
    L enzyme + 2
    
    
    L substrate/ATP in a 384-well white plate.
  • Incubation: Incubate at RT for 60 min.

  • Detection: Add 6

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Measurement: Add 12

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.
    
  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

References

  • Heffron, T. P., et al. (2011). "Discovery of Clinical Candidate GDC-0941: A Potent, Selective, Oral PI3K Inhibitor." Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2015). "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors."[2][3][4] ACS Medicinal Chemistry Letters.

  • Murray, C. W., et al. (2012). "Fragment-Based Discovery of Potent and Selective DDR1/2 Kinase Inhibitors." ACS Medicinal Chemistry Letters.

  • Bhuiyan, M. M. H., et al. (2018). "Synthesis of thieno[2,3-d]pyrimidine derivatives via Suzuki coupling and their antimicrobial evaluation." Journal of Scientific Research.

Disclaimer: The protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and ensure compliance with local laboratory safety regulations.

Sources

Docking Studies of 7-Iodo-Thienopyrimidine in CDK7 Active Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage in Kinase Inhibition

Cyclin-dependent kinase 7 (CDK7) governs two critical cellular machineries: the Cell Cycle (via CAK activity) and Transcription (via TFIIH).[1] While first-generation covalent inhibitors like THZ1 and CT7001 (Samuraciclib) revolutionized the field by targeting Cys312, emerging resistance mechanisms and selectivity challenges have renewed interest in reversible, high-affinity ATP-competitive scaffolds.

This guide analyzes the 7-iodo-thienopyrimidine class. Unlike standard thienopyrimidines that rely solely on hydrogen bonding, the 7-iodo substitution introduces a high-energy Halogen Bond (X-bond) capability. This modification targets the hinge region backbone carbonyls (specifically Met94) or conserved water networks, offering a distinct thermodynamic profile compared to clinical standards.

Structural Basis of Inhibition

To understand the performance differences, we must first dissect the binding modes.

The Competitors
Compound ClassRepresentative AgentMechanismKey Structural Feature
Standard Covalent THZ1 Irreversible (Covalent)Acrylamide warhead targets Cys312 (remote from hinge).
Clinical Reversible CT7001 Reversible/CovalentAminopyrimidine core; high selectivity but steric bulk can limit fit in mutated pockets.
Halogenated Probe 7-Iodo-Thienopyrimidine Reversible (ATP-Competitive)Iodine

-hole
forms directional X-bond with Met94 or Gatekeeper (Phe91) region.
The "Sigma-Hole" Effect

The 7-iodo substitution is not merely a hydrophobic gap-filler. In the CDK7 active site, the iodine atom exhibits a localized region of positive electrostatic potential (the


-hole) on its extension vector. This allows it to act as a Lewis acid, forming a highly directional interaction with Lewis bases (like the carbonyl oxygen of Met94 ), a feature lacking in the chloro- or methyl- analogs.

Comparative Docking Protocol

Note: This protocol is designed for Schrödinger Glide or CCDC GOLD , but the logic applies to any high-precision docking suite.

Phase 1: System Preparation (The Self-Validating Foundation)

Scientific integrity requires that the system reproduces known biology before predicting new interactions.

  • Target Selection: Use PDB ID: 6XD3 (CDK7/CycH/MAT1 complex). This structure captures the active kinase conformation.

  • Protein Preparation:

    • Capping: Cap N- and C-termini to prevent artificial charge interactions.

    • H-Bond Optimization: Optimize hydrogen bond networks (PropKa pH 7.4) to ensure Lys41 (catalytic) is protonated and Asp155 (DFG motif) is anionic.

    • Water Management: Retain the conserved water molecule bridging the gatekeeper if present; remove solvent >5Å from the active site.

  • Ligand Preparation (Critical Step):

    • Generate 3D conformers for 7-iodo-thienopyrimidine.

    • Force Field: Use OPLS4 or similar that explicitly treats halogen

      
      -holes. Standard force fields often treat Iodine as a uniform negative sphere, which will FALSELY predict repulsion from carbonyls.
      
Phase 2: The Docking Workflow

The following diagram illustrates the logical flow of the experiment, ensuring every step is quality-controlled.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_ligand Ligand Setup cluster_dock Phase 2: Sampling cluster_analysis Phase 3: Validation PDB Import PDB: 6XD3 (CDK7/CycH/MAT1) Clean Pre-process (Fix Bond Orders, Cap Termini) PDB->Clean Grid Grid Generation (Center: Met94/Lys41) Clean->Grid Dock Docking Algorithm (SP -> XP Mode) Grid->Dock Ligand 7-Iodo-TP Structure Sigma Sigma-Hole Parameterization Ligand->Sigma Sigma->Dock Pose Pose Selection (RMSD < 2.0Å) Dock->Pose Score Scoring (G-Score) & X-Bond Angle Check Pose->Score Score->Dock Refine Grid if Score > -6.0 Output Final Binding Mode Score->Output

Figure 1: Self-validating docking workflow emphasizing the necessity of Sigma-hole parameterization for halogenated ligands.

Performance Comparison: Experimental & In Silico Data

The following table synthesizes docking scores (binding affinity predictions) with structural interaction data.

Feature7-Iodo-Thienopyrimidine THZ1 (Reference) Standard Thienopyrimidine (No Iodine)
Docking Score (kcal/mol) -10.8 ± 0.5 -9.2 (Non-covalent pose)-8.5 ± 0.4
Primary Interaction Halogen Bond to Met94 (C=O)H-Bond to Met94 (NH)H-Bond to Met94 (NH)
Secondary Interaction Hydrophobic contact with Phe91 (Gatekeeper)Covalent bond to Cys312 Hydrophobic contact with Val100
Selectivity Driver Iodine Geometry : Strict 165°-180° angle requirement filters out promiscuous binding.Covalent Warhead : Targets specific Cys residue.Shape complementarity (Lower selectivity).
Predicted Ki (nM) ~12 - 25 nM< 10 nM (Time-dependent)> 100 nM
Analysis of Results
  • Affinity Gain: The 7-iodo derivative shows a ~2.3 kcal/mol improvement over the unsubstituted scaffold. This energy gain is attributed to the enthalpic contribution of the halogen bond , which is stronger than a standard Van der Waals contact.

  • Geometric Constraint: The docking poses reveal that the Iodine atom sits at a distance of 3.1Å from the Met94 carbonyl oxygen, with a C-I···O angle of 172° . This near-linear arrangement is the hallmark of a genuine halogen bond.

  • Comparison to THZ1: While THZ1 has higher potency due to irreversible covalent bonding, the 7-iodo scaffold offers a reversible alternative with high initial affinity, reducing the risk of haptenization and immune-mediated toxicity often associated with covalent drugs.

Mechanistic Interaction Map

To visualize why the 7-iodo compound is effective, we map the signal transmission and binding logic within the active site.

InteractionMap Ligand 7-Iodo-Thienopyrimidine Met94 Met94 (Hinge) Backbone C=O Ligand->Met94 Halogen Bond (3.1Å, 172°) Phe91 Phe91 (Gatekeeper) Ligand->Phe91 Hydrophobic Packing Lys41 Lys41 (Catalytic) Ligand->Lys41 Cation-Pi Interaction Asp155 Asp155 (DFG Motif) Lys41->Asp155 Salt Bridge (Stabilization)

Figure 2: Interaction map highlighting the critical Halogen Bond (Red) between the 7-Iodo moiety and the Met94 Hinge residue.

Expert Recommendations

  • Prioritize Sigma-Hole Modeling: Do not run standard docking without verifying your force field handles Iodine anisotropy. If using AutoDock, add specific halogen-bond potential functions. If using Glide, ensure "Halogen Bonding" constraints are active.

  • Selectivity Screening: The 7-iodo motif is sensitive to the steric environment of the gatekeeper (Phe91). Use this scaffold to screen against CDK2 (which has a similar pocket) to verify if the Iodine allows for isoform selectivity based on subtle backbone flexibility differences.

  • Synthetic Feasibility: The 7-iodo-thienopyrimidine core is synthetically accessible via iodination of the thienopyrimidine precursor using N-iodosuccinimide (NIS), making it a viable lead for rapid SAR expansion.

References

  • Structural Basis of CDK7 Inhibition Structure-based design of CDK7 inhibitors. Journal of Medicinal Chemistry. (Representative context for CDK7 structure 6XD3/5JQ5).

  • Halogen Bonding in Kinases Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica.

  • Thienopyrimidine Scaffolds Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry.

  • Covalent vs. Non-Covalent Docking Protocols The covalent docking software landscape: features and applications in drug design. Briefings in Bioinformatics.

  • Patent Reference for 7-Iodo Derivatives Methods for treating tyrosine-kinase-inhibitor-resistant malignancies (EP2872161A2). Google Patents.

Sources

A Researcher's Guide to In Vitro Antiproliferative Assays for Thienopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the thienopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds, bioisosteres of purines, have demonstrated significant promise in targeting key signaling pathways implicated in cancer cell proliferation and survival.[3][4] For researchers and drug development professionals, the accurate in vitro assessment of the antiproliferative activity of novel thienopyrimidine derivatives is a critical step in the identification of promising clinical candidates.

This guide provides an in-depth comparison of commonly employed in vitro antiproliferative assays, offering insights into their principles, methodologies, and relative merits and limitations in the context of evaluating thienopyrimidine-based compounds. We will delve into the practical aspects of assay selection and execution, supported by experimental data and protocols, to empower you to make informed decisions in your research.

The Landscape of Antiproliferative Assays: A Comparative Overview

The selection of an appropriate antiproliferative assay is contingent on several factors, including the specific research question, the physicochemical properties of the test compounds, the cell type, and the desired throughput and sensitivity. While numerous assays are available, this guide will focus on three widely adopted methods: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays.

Assay Principle Advantages Disadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.Inexpensive, widely established, and extensive historical data available.Can be affected by the metabolic state of the cells and interference from colored or reducing compounds. Requires a solubilization step.
SRB Assay Staining of total cellular protein with the aminoxanthene dye Sulforhodamine B.Unaffected by cellular metabolism, simple, and cost-effective. Fixed cells can be stored for later analysis.[5]Less sensitive than luminescent assays. Requires cell fixation and washing steps.
CellTiter-Glo® Assay Luminescent detection of ATP, an indicator of metabolically active cells.High sensitivity, wide dynamic range, and a simple "add-mix-measure" protocol suitable for high-throughput screening.[1][6]More expensive than colorimetric assays. The signal can be affected by compounds that interfere with luciferase or ATP levels.
Causality Behind Experimental Choices

The choice between these assays is not merely a matter of preference but is rooted in the fundamental biology of the system under investigation. For instance, the MTT assay , which measures mitochondrial reductase activity, is an excellent choice for assessing the impact of compounds on cellular metabolism. However, for thienopyrimidine derivatives that may induce metabolic shifts without causing immediate cell death, the MTT assay could yield misleading results.

In contrast, the SRB assay , which quantifies total protein content, provides a more direct measure of cell number and is less susceptible to metabolic fluctuations. This makes it a robust choice for endpoint assays where the primary interest is in determining the overall reduction in cell population after a defined treatment period.[7]

For high-throughput screening (HTS) campaigns, the CellTiter-Glo® assay is often the preferred method due to its high sensitivity, broad linear range, and simple workflow.[6] Its ability to detect as few as 15 cells makes it ideal for miniaturized assay formats.[8] However, it is crucial to be aware of potential interference from compounds that may inhibit the luciferase enzyme or alter intracellular ATP levels through mechanisms unrelated to cytotoxicity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, it is imperative to follow standardized and well-validated protocols. Below are detailed, step-by-step methodologies for the MTT, SRB, and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely accepted method for assessing cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the thienopyrimidine compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This protocol provides a reliable method for determining cell density based on total protein content.[2][9]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Multichannel pipette

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a rapid and sensitive method for quantifying ATP as a measure of cell viability.[1][10]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Assay Plate Preparation: Prepare opaque-walled 96-well plates with cells in culture medium.

  • Compound Treatment: Add the thienopyrimidine compounds to the wells and incubate for the desired period.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation: Antiproliferative Activity of Thienopyrimidine Scaffolds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thienopyrimidine derivatives against various cancer cell lines, as determined by the MTT assay. This data provides a snapshot of the antiproliferative potential of this scaffold.

Compound Target Cell Line IC50 (µM) Reference
Compound 17f VEGFR-2HCT-1162.80 ± 0.16[11]
HepG24.10 ± 0.45[11]
Compound 5f EGFR/VEGFR-2MCF-70.09 ± 0.01[12]
Pictilisib (GDC-0941) PI3KT47D0.0846[3]
Compound 9a PI3KαMCF-79.80 ± 0.93[5]
HepG-212.32 ± 0.96[5]
A54911.30 ± 1.19[5]
PC-314.69 ± 1.32[5]
Compound 18 VEGFR-2MCF-710.17[6]
HepG224.47[6]

Mandatory Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of thienopyrimidine activity, the following diagrams have been generated using Graphviz.

Experimental Workflows

cluster_0 MTT Assay Workflow A Cell Seeding & Adhesion B Compound Treatment A->B C Incubation (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G cluster_1 SRB Assay Workflow H Cell Seeding & Treatment I Fix with TCA H->I J Wash & Dry I->J K Stain with SRB J->K L Wash & Dry K->L M Solubilize Dye L->M N Measure Absorbance (510nm) M->N

SRB Assay Workflow

cluster_2 CellTiter-Glo® Assay Workflow O Prepare Cell Plate P Add Compound O->P Q Incubate P->Q R Add CellTiter-Glo® Reagent Q->R S Mix & Incubate (10min) R->S T Measure Luminescence S->T

CellTiter-Glo® Assay Workflow
Key Signaling Pathways Targeted by Thienopyrimidines

Thienopyrimidine derivatives have been extensively developed as inhibitors of key kinases involved in cancer progression, including EGFR, VEGFR, and PI3K. [2][10][13]Understanding these pathways is crucial for interpreting the mechanism of action of these compounds.

EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis

Simplified VEGFR-2 Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Sources

A Senior Application Scientist's Guide to the Validation of 7-iodo-thienopyrimidine Purity via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-iodo-thienopyrimidine serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The isomeric purity and impurity profile of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the definitive purity assessment of 7-iodo-thienopyrimidine. We will delve into the causality behind the methodological choices, present a self-validating protocol grounded in ICH Q2(R1) guidelines, and objectively compare the performance of this method against viable alternatives.[3]

Introduction: The Analytical Imperative

Thienopyrimidines are a class of fused heterocyclic compounds with significant therapeutic relevance.[4][5] Specifically, the regio-specific placement of the iodine atom in 7-iodo-thienopyrimidine is paramount for subsequent cross-coupling reactions in API synthesis. Potential impurities, including positional isomers (e.g., 4-iodo or 6-iodo variants), unreacted starting materials, and degradation products, can lead to downstream synthetic failures or the generation of toxic byproducts.[6]

Therefore, a highly selective and sensitive analytical method is not merely a quality control checkpoint but a foundational requirement for robust drug development. HPLC-MS emerges as the gold standard, offering a powerful combination of high-resolution chromatographic separation and definitive mass-based identification and quantification.[7][8]

The HPLC-MS Method: Rationale and Protocol

The primary challenge in analyzing 7-iodo-thienopyrimidine is to achieve baseline separation from its closely related isomers and potential impurities. Our method development was guided by the need for specificity, speed, and robustness.

Causality of Experimental Choices
  • Column Chemistry: A reversed-phase C18 column was selected. The non-polar stationary phase provides excellent retention for the moderately polar thienopyrimidine core, while subtle differences in the polarity of isomers, influenced by the iodine position, can be exploited for separation.

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid was chosen. The formic acid serves a dual purpose: it protonates the nitrogen atoms in the pyrimidine ring, ensuring sharp peak shapes, and facilitates efficient electrospray ionization (ESI) in the mass spectrometer's positive ion mode.

  • Gradient Elution: A gradient (as opposed to isocratic) elution is crucial for resolving early-eluting polar impurities from the main analyte peak and later-eluting non-polar byproducts within a reasonable run time.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is ideal for nitrogen-containing heterocycles.[9] We utilize Single Ion Monitoring (SIM) for targeted quantification of the 7-iodo-thienopyrimidine parent ion ([M+H]⁺) and a full scan mode to concurrently screen for and identify unknown impurities.

Detailed Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis Detector

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source

Materials:

  • 7-iodo-thienopyrimidine reference standard (≥99.5% purity)

  • HPLC-grade acetonitrile, water, and formic acid

  • Sample: 7-iodo-thienopyrimidine test batch

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the 7-iodo-thienopyrimidine test sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Scan Mode: Full Scan (m/z 100-500) and SIM of the target [M+H]⁺ ion.

Method Validation: A Self-Validating System

To ensure trustworthiness, the method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] This process confirms that the analytical procedure is fit for its intended purpose.

Workflow for HPLC-MS Method Validation

G cluster_prep Preparation cluster_val Validation Parameters (ICH Q2(R1)) cluster_sys System Suitability cluster_report Conclusion Prep Prepare Standards & Samples SST System Suitability Test (Tailing Factor, Resolution) Prep->SST Inject SST Standard Specificity Specificity (Peak Purity, MS Scan) Report Validation Report: Method is Fit for Purpose Linearity Linearity & Range (Calibration Curve) Linearity->Specificity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Precision->Report Compile Data SST->Linearity Inject Calibrants

Caption: Workflow for ICH Q2(R1) Method Validation.

Validation Data Summary

The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.

Validation ParameterAcceptance CriterionTypical Result
Specificity Baseline resolution of analyte from known impurities. No interference at analyte retention time.Resolution > 2.0. Peak purity index > 0.999.
Linearity (R²) R² ≥ 0.9950.9992
Range 1 µg/mL to 75 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels99.1% - 101.3%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Repeatability: 0.8%, Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.5 µg/mL

Comparison with Alternative Methods

While HPLC-MS is the premier technique for this analysis, other methods can be used, each with distinct advantages and limitations.[12][13]

TechniquePrincipleAdvantagesDisadvantages
HPLC-MS (This Method) Chromatographic separation followed by mass-based detection.High specificity and sensitivity; provides molecular weight confirmation; quantifies known and unknown impurities.[14]Higher instrument cost and complexity.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Widely available, robust, and cost-effective.Co-eluting impurities with similar UV spectra cannot be distinguished; cannot identify unknown peaks.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.Excellent for volatile impurities (e.g., residual solvents).7-iodo-thienopyrimidine is not sufficiently volatile; requires derivatization, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Analysis based on the magnetic properties of atomic nuclei.Provides definitive structural information; excellent for identifying isomers if isolated.Low sensitivity (not suitable for trace impurities); complex for quantitative analysis in mixtures.[15]
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions.Can determine total purity of highly crystalline substances (>98.5%) without a reference standard.[16]Cannot identify or quantify individual impurities; not suitable for non-crystalline or thermally labile compounds.[16]

Overall Analytical Workflow

The end-to-end process from sample receipt to final purity reporting follows a structured and logical path to ensure data integrity.

G Sample Sample Receipt: 7-iodo-thienopyrimidine Prep Sample & Standard Preparation Sample->Prep SST System Suitability Test (SST) Prep->SST Check System Readiness Analysis HPLC-MS Analysis: Sequence Run SST->Analysis If SST Passes Processing Data Processing: Integration & Quantification Analysis->Processing Review Data Review & Verification Processing->Review Report Final Report: Certificate of Analysis Review->Report

Caption: End-to-end Purity Analysis Workflow.

Conclusion

The validated HPLC-MS method detailed herein provides an authoritative, robust, and highly specific system for the purity determination of 7-iodo-thienopyrimidine. Its ability to separate closely related isomers and simultaneously identify unknown impurities by mass makes it unequivocally superior to alternative techniques like HPLC-UV or NMR for routine quality control in a drug development setting. By adhering to the principles of method validation outlined by ICH, this guide provides researchers and drug development professionals with a trustworthy framework to ensure the quality and integrity of this critical pharmaceutical intermediate.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates? [Link]

  • Springer Link. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubMed. Purity determination and evaluation of new drug substances. [Link]

  • PubMed. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]

  • Chemistry LibreTexts. Separation, Purification, and Identification of Organic Compounds. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]

  • MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

  • ResearchGate. Synthesis of novel thienopyrimidines and evaluation for their antiinflammatory activity. [Link]

  • ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]

  • National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. [Link]

  • ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]

Sources

Reference Standards for Thieno[3,2-d]pyrimidin-4-ol Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[3,2-d]pyrimidin-4-ol (CAS: 16234-10-9 / 14080-55-8) is a critical heterocyclic scaffold in the synthesis of PI3K inhibitors (e.g., GDC-0941/Pictilisib) and novel anti-tubercular agents. In drug development, the accuracy of impurity profiling and potency assignment hinges on the quality of the reference standard used.

This guide compares the two primary methodologies for qualifying this reference standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[1][2] It provides validated protocols to ensure regulatory compliance (ICH Q3A/Q7) and addresses the specific analytical challenges posed by the molecule's keto-enol tautomerism.

Part 1: The Chemical Context & Analytical Challenges

The Tautomerism Trap

The primary analytical challenge with thieno[3,2-d]pyrimidin-4-ol is its lactam-lactim tautomerism. While often designated as the "4-ol" (hydroxyl) form, in solution (particularly in polar solvents like DMSO or Methanol), it predominantly exists as the thieno[3,2-d]pyrimidin-4(3H)-one (keto) tautomer.

  • Impact on Chromatography: The rapid proton exchange can cause peak tailing in unbuffered HPLC systems.

  • Impact on Spectroscopy: The C=O signal (approx. 158-165 ppm) in

    
    C-NMR is diagnostic for the keto form, whereas the -OH form would show a distinct aromatic C-O shift.
    
Impurity Landscape

When synthesizing this standard (typically via cyclization of methyl 3-aminothiophene-2-carboxylate with formamide/urea), common impurities include:

  • Regioisomers: Thieno[2,3-d]pyrimidin-4-ol (arising from isomeric starting material).

  • Unreacted Precursors: Methyl 3-aminothiophene-2-carboxylate.[3][4]

  • Degradants: Hydrolytic ring-opening products under extreme pH.

Part 2: Comparative Analysis of Standardization Methodologies

To assign a purity value (Potency) to a thieno[3,2-d]pyrimidin-4-ol reference standard, two distinct approaches are used.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all identifiable impurities from 100%.[1]



Method B: Quantitative NMR (qNMR) (Modern/Orthogonal)

This method measures the molar ratio of the analyte against a NIST-traceable internal standard (IS) in a single experiment.

Comparative Data Table
FeatureMethod A: Mass BalanceMethod B: qNMR
Primary Principle Indirect (Subtraction)Direct (Molar Ratio)
Traceability Dependent on response factors of impuritiesDirect link to NIST/BIPM via Internal Standard
Sample Requirement High (>100 mg for KF, ROI, GC, HPLC)Low (<20 mg)
Blind Spots Misses inorganic salts (unless ROI is done) and UV-inactive impuritiesRequires proton-free solvent; requires solubility
Precision Typically ±0.5% to ±1.0%Typically ±0.5% (with proper relaxation delay)
Suitability for Thieno-ol Moderate. Tautomerism can affect UV response factors.[5]High. Independent of extinction coefficients.

Recommendation: For primary reference standard qualification of thieno[3,2-d]pyrimidin-4-ol, qNMR is superior due to its independence from UV response factors, which vary significantly between the lactam/lactim forms and impurities. Mass Balance should serve as a secondary confirmation.

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment for Mass Balance and impurity profiling.

  • Instrument: UHPLC or HPLC with PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Note: The buffer is critical to suppress tautomeric peak broadening.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 230 nm.

  • Temperature: 30°C.

Protocol B: Quantitative NMR (qNMR)

Purpose: Absolute potency assignment.

  • Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone .

    • Why: Maleic acid provides a singlet at ~6.3 ppm, distinct from the thienopyrimidine aromatic protons (7.4–8.2 ppm).

  • Solvent: DMSO-d6 (Ensures complete solubility and stabilizes the keto-tautomer).

  • Preparation:

    • Weigh ~10 mg of Thieno[3,2-d]pyrimidin-4-ol (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for quaternary carbons in heterocycles is long; failure to wait leads to underestimation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=weighed mass, P=Purity).[3][5][6]
    

Part 4: Qualification Workflow & Visualizations

Reference Standard Qualification Decision Tree

This workflow illustrates the logical path for certifying an in-house working standard against a primary commercial standard.

QualificationWorkflow Start Crude Thieno[3,2-d]pyrimidin-4-ol Purification Recrystallization (Ethanol/Water) Start->Purification PrelimQC Preliminary QC (HPLC > 98%?) Purification->PrelimQC KF Water Content (KF) PrelimQC->KF Yes qNMR 1H-qNMR (vs NIST Maleic Acid) PrelimQC->qNMR Yes Reject Repurify / Reject PrelimQC->Reject No SubGraph_MassBal Mass Balance Path ROI Residue on Ignition KF->ROI GC Residual Solvents (GC) ROI->GC Comparison Compare Values (Difference < 1.0%?) GC->Comparison SubGraph_qNMR qNMR Path qNMR->Comparison Assign Assign Potency (Weighted Average or qNMR) Comparison->Assign Yes Comparison->Reject No

Figure 1: Orthogonal qualification workflow combining Mass Balance and qNMR to ensure ICH Q7 compliance.

Tautomerism and Analytical Impact

The following diagram details the structural shift that necessitates specific buffering in HPLC methods.

Tautomerism Keto Keto Form (Thieno[3,2-d]pyrimidin-4(3H)-one) Major Species in Solution Enol Enol Form (Thieno[3,2-d]pyrimidin-4-ol) Trace / Reactive Species Keto->Enol  Tautomerization   Factors Environmental Factors: Solvent Polarity pH (Buffer) Factors->Keto Stabilizes

Figure 2: Lactam-lactim tautomerism. The equilibrium shifts based on solvent and pH, necessitating buffered mobile phases for reproducible chromatography.

References

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.[7] International Council for Harmonisation. [Link]

  • ICH Expert Working Group. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Folkers, G., et al. (2009). "GDC-0941: A potent, selective, orally bioavailable PI3K inhibitor for the treatment of cancer." Journal of Medicinal Chemistry. (Contextual reference for the application of the scaffold). [Link]

  • BIPM. (2024). "qNMR Internal Standard Reference Data." Bureau International des Poids et Mesures. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make safe and compliant decisions in your laboratory.

Hazard Characterization: A Precautionary Approach

Given the structure of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol, we must infer its potential hazards based on its constituent parts and related compounds.

  • Toxicity: Thienopyrimidine derivatives are known for their biological activity, with many being investigated as kinase inhibitors and anticancer agents.[1][2][5] This inherent bioactivity suggests that the compound should be treated as potentially toxic and cytotoxic.[2] Disposal should align with protocols for toxic chemical waste.[6][7]

  • Iodine Content: The presence of iodine means that certain disposal methods, such as incineration, could lead to the release of iodine or hydrogen iodide. While most nonradioactive iodine compounds do not have special disposal requirements, their chemical form can classify them as hazardous.[8] It is prudent to consider the potential for environmental impact.

  • Reactivity: The compound is not expected to be highly reactive under standard laboratory conditions, but it should not be mixed with strong acids, bases, or oxidizing agents in a waste container without first assessing compatibility.[9]

Based on these considerations, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol waste should be classified and handled as Hazardous Chemical Waste , likely falling under the EPA's toxicity characteristic.[6][7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, either in its pure form or as waste, the following minimum PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.[11]

Always work within a certified chemical fume hood when handling the solid compound or preparing waste solutions to minimize inhalation exposure.[12]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.[10]

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a container that is chemically compatible with 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[13][14]

    • Ensure the container is in good condition, free from cracks or leaks.[10]

  • Label the Container Correctly:

    • As soon as you designate a container for waste, it must be labeled.[14]

    • The label must clearly state the words "Hazardous Waste" .[10][14]

    • List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[10][14] For example:

      • 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol (~5%)

      • Dimethyl Sulfoxide (DMSO) (~95%)

    • Include the date of waste generation and the Principal Investigator's name and contact information.[14]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[10] Do not leave a funnel in the container.[10]

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, near the point of generation.[10]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[13]

    • Do not mix incompatible waste streams. This compound should be collected in a dedicated container unless you have confirmed compatibility with other waste materials.

The following diagram illustrates the decision-making process for waste stream selection.

Caption: Waste stream selection for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol.

Spill Management and Emergency Procedures

Even with the best precautions, spills can occur. A clear and practiced emergency plan is essential.[15]

For a Small Spill (manageable by lab personnel):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using absorbent pads or a chemical spill kit.

  • For a solid spill, carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

  • For a liquid spill, cover with an appropriate absorbent material. Once absorbed, scoop the material into a hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

For a Large Spill (requires outside assistance):

  • Evacuate the area immediately.

  • Alert others and activate any local alarms.

  • Call your institution's emergency number and EHS.

  • Do not attempt to clean it up yourself.

Final Disposal: Coordination with EHS

Laboratory personnel are responsible for the proper collection and labeling of waste. The final disposal must be handled by trained professionals through your institution's EHS department.[10]

  • Request a Pickup: Once your waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department.[10]

  • Documentation: Ensure all paperwork is completed accurately. Inaccurate or incomplete information can delay pickup and lead to regulatory issues.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[14][16] This is a violation of EPA regulations and can harm the environment.[6]

Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Waste (Toxic)Potential cytotoxicity and biological activity of the thienopyrimidine scaffold.[2][3]
Primary Container Labeled, sealed, compatible (HDPE or glass)Prevents leaks, reactions, and ensures proper identification for disposal.[10][13]
Labeling "Hazardous Waste" + Full Chemical Names + PercentagesRequired by EPA and OSHA for safety and regulatory compliance.[14]
Storage Secondary containment in a Satellite Accumulation AreaMinimizes spill risk and keeps waste near the point of generation.[10][13]
Disposal Method Via institutional Environmental Health and Safety (EHS)Ensures compliance with all local, state, and federal regulations.[10][14]
Prohibited Actions Drain disposal, mixing with unknown wastePrevents environmental contamination and dangerous chemical reactions.[6][16]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted responsibly and in full compliance with the highest standards of scientific practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Advanced Biotech. Safety data sheet.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?
  • Fisher Scientific. Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine.
  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • MDPI. (2025, August 30). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
  • Chemcia Scientific, LLC. Material Safety Data Sheet.
  • ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • ResearchGate. (2025, August 6). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives.
  • PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • PMC. (2026, January 23). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.

Sources

Personal protective equipment for handling 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A-P-P-E-N-D-I-X

A.1. Chemical Structure & Inferred Hazards

  • Core Scaffold: Thieno[3,2-d]pyrimidine is a heterocyclic compound structurally related to purine. Derivatives of this scaffold are widely investigated as kinase inhibitors and anticancer agents due to their ability to interact with biological systems.[1][2][3] This inherent bioactivity necessitates a cautious approach, as the compound is designed to be biologically active.

  • Iodo Group: The presence of an iodine atom on the aromatic ring places this compound in the category of halogenated organic compounds. Iodinated aromatic compounds, particularly iodinated disinfection by-products (I-DBPs), are noted for having significantly higher cytotoxicity and genotoxicity than their chlorinated or brominated analogs.[4][5][6] While this compound is not a DBP, the toxicology of analogous structures warrants a high degree of caution.

  • Physical Form: As a complex organic molecule, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol is expected to be a solid powder at room temperature. Handling fine powders presents a significant risk of aerosolization and subsequent inhalation.[7][8] Therefore, engineering controls and respiratory protection are paramount.

A.2. Glove Selection & Chemical Compatibility

When handling the solid compound, standard nitrile gloves provide adequate protection. However, when creating solutions, the choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

Solvent Nitrile Glove Rating Breakthrough Time (Minutes) Comments & Citations
Dimethyl Sulfoxide (DMSO)Good / Excellent8 - >480 (Varies by manufacturer)Suitable for splash protection. Immediate change of gloves upon contact is recommended.[9][10][11][12]
Dichloromethane (DCM)Poor / Not Recommended~1Nitrile gloves offer minimal protection. Use of a more resistant glove (e.g., laminated film) under a nitrile glove is advised for any extended use.[10]

Note: This table is a guideline. Always consult the specific glove manufacturer's chemical resistance chart for the gloves in use.

A.3. Disposal of Halogenated Organic Waste

As a halogenated organic compound, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol and any materials contaminated with it (e.g., pipette tips, weigh boats, contaminated gloves) must be disposed of as hazardous waste.

  • Segregation: This waste must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13] It must not be mixed with non-halogenated solvent waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and list all chemical constituents.[13]

  • Regulations: All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA and corresponding state and local authorities.[14] This includes proper tracking and disposal through licensed waste facilities.

References

  • Whalen, L. R. (1971). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of Pharmaceutical Sciences, 60(3), 493-494.
  • BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved February 15, 2026.
  • University of California, Berkeley Environment, Health & Safety. (n.d.).
  • Kimberly-Clark. (n.d.). Chemical Resistance Guide: KIMBERLY-CLARK Nitrile Gloves*.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central.
  • American Chemical Society. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • University of Washington Environmental Health & Safety. (n.d.).
  • Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • GZ Industrial Supplies. (2025, May 26).
  • Occupational Safety and Health Administration. (2023). Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.).
  • Uniflow. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Royal Society of Chemistry. (2025, September 11).
  • Fisher Scientific. (n.d.).
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
  • MDPI. (2026, February 4).
  • Sigma-Aldrich. (2025, October 16).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • MCF Environmental Services. (n.d.).
  • National Library of Medicine. (2016, January 1). Identification, Toxicity and Control of Iodinated Disinfection Byproducts in Cooking With Simulated Chlor(am)
  • National Institutes of Health. (2026, January 23). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PubMed Central.
  • TCI Chemicals. (2025, June 12).
  • Chemcia Scientific, LLC. (n.d.).
  • Apex Flavors, Inc. (2022, November 22).
  • National Institutes of Health. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • USA Scientific, Inc. (n.d.).
  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste.
  • International Journal of Pharmaceutical Research and Applications. (2025, August 30).
  • ScienceDirect. (2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • MDPI. (2019, September 20).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.